5-Fluoro-2-phenylbenzo[d]thiazole
Description
The exact mass of the compound 5-Fluoro-2-phenylbenzo[d]thiazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403408. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Fluoro-2-phenylbenzo[d]thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-2-phenylbenzo[d]thiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1629-93-2 |
|---|---|
Molecular Formula |
C13H8FNS |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
5-fluoro-2-phenyl-1,3-benzothiazole |
InChI |
InChI=1S/C13H8FNS/c14-10-6-7-12-11(8-10)15-13(16-12)9-4-2-1-3-5-9/h1-8H |
InChI Key |
ZWXWQUSYBCHJPI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=C3)F |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=C3)F |
Other CAS No. |
1629-93-2 |
Synonyms |
5-FLUORO-2-PHENYLBENZO[D]THIAZOLE |
Origin of Product |
United States |
Foundational & Exploratory
Introduction: The Significance of the Benzothiazole Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Molecular Properties of 5-Fluoro-2-phenylbenzo[d]thiazole
The benzothiazole core, a bicyclic system composed of a benzene ring fused to a thiazole ring, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties have made it a cornerstone in the development of therapeutic agents across a spectrum of diseases.[3] Derivatives of benzothiazole are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects.[2][3] The 2-arylbenzothiazole subclass, in particular, has garnered significant attention for its potent and selective anticancer properties.[2][4] The introduction of a fluorine atom, as in 5-Fluoro-2-phenylbenzo[d]thiazole, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. Understanding the fundamental molecular properties of this specific analogue, starting with its molecular weight, is the first critical step in its evaluation as a potential drug candidate.
This guide provides a detailed technical overview of 5-Fluoro-2-phenylbenzo[d]thiazole, focusing on its molecular weight, physicochemical properties, synthesis, and characterization. It is intended for researchers, medicinal chemists, and drug development professionals who require a comprehensive understanding of this high-interest compound.
Part 1: Core Molecular Attributes of 5-Fluoro-2-phenylbenzo[d]thiazole
The precise molecular weight of a compound is a foundational parameter that influences its entire physicochemical and pharmacological profile. It is a direct consequence of its atomic composition, as defined by its molecular formula.
Molecular Formula and Weight Determination
The molecular formula for 5-Fluoro-2-phenylbenzo[d]thiazole is C₁₃H₈FNS .[5] The molecular weight is calculated by summing the atomic weights of its constituent atoms:
-
Carbon (C): 13 atoms × 12.011 u = 156.143 u
-
Hydrogen (H): 8 atoms × 1.008 u = 8.064 u
-
Fluorine (F): 1 atom × 18.998 u = 18.998 u
-
Nitrogen (N): 1 atom × 14.007 u = 14.007 u
-
Sulfur (S): 1 atom × 32.06 u = 32.06 u
Summing these values yields the molecular weight:
Molecular Weight: 229.30 g/mol [5]
This value is fundamental for all quantitative experimental work, from reaction stoichiometry calculations to the preparation of solutions for biological assays.
Physicochemical Properties Summary
A compound's behavior in both chemical and biological systems is dictated by its physical and chemical properties. The table below summarizes the key attributes of 5-Fluoro-2-phenylbenzo[d]thiazole.
| Property | Value | Source |
| Molecular Weight | 229.30 g/mol | [5] |
| Molecular Formula | C₁₃H₈FNS | [5] |
| CAS Registry Number | 1629-93-2 | [5] |
| Physical State | Solid | [5] |
| Appearance | Off-white to pale yellow solid | Implied from similar compounds |
Structural Representation
Visualizing the molecule's structure is essential for understanding its chemical reactivity and potential for intermolecular interactions.
Caption: 2D structure of 5-Fluoro-2-phenylbenzo[d]thiazole.
Part 2: Synthesis and Characterization Workflow
The theoretical molecular weight is confirmed empirically through synthesis and subsequent analytical characterization. This section details a standard laboratory-scale synthesis and the key analytical techniques used for validation.
Experimental Protocol: Synthesis
The synthesis of 2-arylbenzothiazoles is commonly achieved via the condensation of 2-aminothiophenol with a corresponding benzaldehyde, followed by oxidative cyclization.[6] This method is efficient and provides a direct route to the desired scaffold.
Objective: To synthesize 5-Fluoro-2-phenylbenzo[d]thiazole.
Materials:
-
2-Amino-4-fluorothiophenol
-
Benzaldehyde
-
Dimethyl sulfoxide (DMSO) as solvent and oxidant
-
Ethanol
-
Deionized water
Step-by-Step Methodology:
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10 mmol of 2-amino-4-fluorothiophenol in 20 mL of ethanol.
-
Aldehyde Addition: To the stirred solution, add 10.5 mmol (1.05 equivalents) of benzaldehyde dropwise at room temperature.
-
Solvent Addition: Add 10 mL of DMSO to the reaction mixture.
-
Reflux: Heat the mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Expert Insight: The use of DMSO serves a dual purpose as a high-boiling solvent and as an in-situ oxidizing agent to convert the intermediate benzothiazoline to the final benzothiazole product. This eliminates the need for a separate, often harsher, oxidizing agent.[6]
-
-
Precipitation: After completion, cool the reaction mixture to room temperature. Pour the mixture into 100 mL of ice-cold water with vigorous stirring to precipitate the crude product.
-
Isolation: Collect the solid precipitate by vacuum filtration through a Büchner funnel.
-
Washing: Wash the collected solid with copious amounts of cold deionized water, followed by a small amount of cold ethanol to remove residual impurities.
-
Drying & Purification: Dry the crude product in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of 5-Fluoro-2-phenylbenzo[d]thiazole.
Analytical Characterization: Validating Molecular Weight and Structure
Characterization is a self-validating step that confirms both the identity and purity of the synthesized compound, empirically verifying the molecular weight.
1. Mass Spectrometry (MS)
-
Principle: Mass spectrometry is the most direct technique for determining the molecular weight of a compound. The molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured.
-
Expected Result: For 5-Fluoro-2-phenylbenzo[d]thiazole, high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z value of approximately 230.04. This experimental value is then compared to the calculated exact mass to confirm the elemental composition.
-
Expert Insight: The choice of ESI is crucial for soft ionization, which minimizes fragmentation and ensures the molecular ion peak is the most abundant, providing a clear and unambiguous determination of the molecular weight.[7]
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: ¹H and ¹³C NMR spectroscopy do not measure molecular weight directly but provide detailed information about the molecular structure. By confirming the number and environment of hydrogen and carbon atoms, NMR validates the molecular formula, and by extension, the calculated molecular weight.
-
Expected Result:
-
¹H NMR: The spectrum will show distinct signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the eight unique protons on the benzothiazole and phenyl rings. The integration of these signals should sum to eight.
-
¹³C NMR: The spectrum will show 13 distinct signals corresponding to the carbon atoms in the molecule.
-
Expert Insight: The presence of the fluorine atom will cause characteristic splitting patterns (coupling) in the signals of nearby carbon and hydrogen atoms, providing definitive evidence for its incorporation at the C5 position.
-
Part 3: Relevance in Drug Development
The benzothiazole scaffold is a key pharmacophore in oncology drug discovery.[4][8] Compounds like 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (PMX-610) have demonstrated potent in vivo efficacy against human breast cancer cell lines.[4] The development of fluorinated analogues is a proven strategy to overcome metabolic liabilities and improve the pharmacokinetic profile of lead compounds.[4][9]
The precise molecular weight of 229.30 g/mol places 5-Fluoro-2-phenylbenzo[d]thiazole well within the range considered "drug-like" by metrics such as Lipinski's Rule of Five. Its relatively low molecular weight provides ample opportunity for further structural modification to optimize potency, selectivity, and pharmacokinetic properties without becoming excessively large or complex—a critical consideration for successful drug development.[9]
Conclusion
The molecular weight of 5-Fluoro-2-phenylbenzo[d]thiazole, 229.30 g/mol , is a fundamental constant derived from its molecular formula, C₁₃H₈FNS. This value is the starting point for all quantitative chemical and biological investigations. Its empirical verification through robust analytical techniques like mass spectrometry and NMR is a cornerstone of chemical synthesis, ensuring the identity and purity of the material under investigation. As a member of the pharmacologically significant 2-arylbenzothiazole class, this compound's favorable molecular weight and structural features make it a molecule of high interest for further exploration in the field of drug discovery, particularly in the development of novel anticancer agents.
References
-
Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. (n.d.). PMC. [Link]
-
Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2016). MDPI. [Link]
-
CAS 1629-93-2 | 5-Fluoro-2-phenyl-1,3-benzothiazole. (n.d.). Hoffman Fine Chemicals. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. [Link]
-
Srivastava, A., et al. (2019). Benzothiazole: A Very Important Scaffold in Medicinal Chemistry. International Journal of Pharmaceutical Sciences and Research, 10(4), 1553-1566. [Link]
-
Synthesis of novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives, their antimicrobial and anticancer activity. (2014). ResearchGate. [Link]
-
Balancing Physicochemical Properties of Phenylthiazole Compounds with Antibacterial Potency by Modifying the Lipophilic Side Chain. (2020). ACS Infectious Diseases. [Link]
-
Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2025). PMC. [Link]
-
Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry. (1981). Biomedical Mass Spectrometry. [Link]
-
Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2025). MDPI. [Link]
-
Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2025). ResearchGate. [Link]
-
Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. (2022). MDPI. [Link]
-
Synthesis of 2-(5'-phenylthien-2'-yl)benzothiazole. (n.d.). The Royal Society of Chemistry. [Link]
Sources
- 1. ijpsr.com [ijpsr.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hoffmanchemicals.com [hoffmanchemicals.com]
- 6. rsc.org [rsc.org]
- 7. Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Balancing Physicochemical Properties of Phenylthiazole Compounds with Antibacterial Potency by Modifying the Lipophilic Side Chain - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Fluoro-2-phenylbenzo[d]thiazole physical properties
An In-Depth Technical Guide to the Physical Properties of 5-Fluoro-2-phenylbenzo[d]thiazole
Introduction
5-Fluoro-2-phenylbenzo[d]thiazole is a heterocyclic aromatic compound built upon the privileged benzothiazole scaffold.[1][2] Benzothiazoles, which consist of a benzene ring fused to a thiazole ring, are of significant interest in medicinal chemistry and material science due to their diverse biological activities and unique photophysical properties.[1][3] The incorporation of a fluorine atom at the 5-position and a phenyl group at the 2-position of the benzothiazole core can significantly modulate the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and molecular interactions. These modifications are crucial in the rational design of new therapeutic agents and functional materials.[4]
This technical guide provides a comprehensive overview of the core physical properties of 5-Fluoro-2-phenylbenzo[d]thiazole, details the experimental protocols for their determination, and discusses the analytical techniques used for its characterization. The information presented is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Core Physicochemical Properties
The fundamental physical and chemical properties of 5-Fluoro-2-phenylbenzo[d]thiazole are summarized below. These constants are critical for its identification, purification, and application in further research.
| Property | Value | Source |
| CAS Number | 1629-93-2 | [5] |
| Molecular Formula | C₁₃H₈FNS | [5] |
| Molecular Weight | 229.30 g/mol | [5] |
| Appearance | Off-white to white solid | [5] |
| Melting Point | 118 to 122 °C | [5] |
| Boiling Point | 360.9 °C at 760 mmHg | [5] |
| Density | 1.304 g/cm³ | [5] |
| Refractive Index | 1.663 | [5] |
Spectroscopic and Analytical Characterization
Spectroscopic methods are indispensable for confirming the identity and purity of 5-Fluoro-2-phenylbenzo[d]thiazole. While a complete public spectral database for this specific molecule is not available, its structure allows for the prediction of characteristic spectral features based on data from analogous compounds.[3][4][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The protons on the phenyl ring will appear as multiplets in the downfield region (typically δ 7.0-8.5 ppm). The three protons on the fluorinated benzene ring of the benzothiazole core will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. For instance, protons ortho to the fluorine atom typically show larger coupling constants (J-H-F) than those in meta positions.[4]
-
¹³C NMR: The carbon NMR spectrum will display signals for all 13 carbon atoms. The carbon atom attached to the fluorine (C-5) will appear as a doublet with a large C-F coupling constant. The carbon at the 2-position (C-2), situated between the nitrogen and sulfur atoms, is typically the most deshielded carbon in the benzothiazole ring system, resonating at a high chemical shift.[4]
-
¹⁹F NMR: The fluorine NMR spectrum provides a direct method for observing the fluorine environment and is a powerful tool for purity assessment of fluorinated compounds. It is expected to show a single resonance for the fluorine atom at the 5-position.
Infrared (IR) Spectroscopy
The IR spectrum of 5-Fluoro-2-phenylbenzo[d]thiazole would be characterized by absorption bands corresponding to its structural features. Key expected peaks include C=N stretching vibrations for the thiazole ring, C-F stretching, aromatic C-H stretching, and aromatic C=C ring stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which validates the elemental composition (C₁₃H₈FNS).[6] The fragmentation pattern observed under electron impact (EI) conditions can offer further structural information.[7]
Experimental Protocols for Property Determination
The accurate determination of physical properties relies on standardized, validated methodologies. The following sections detail the protocols for measuring key physical parameters.
Melting Point Determination
The melting point is a critical indicator of a solid's purity. The capillary method is a standard and reliable technique.
Causality and Rationale: A pure crystalline solid typically melts over a narrow temperature range (0.5-1.0 °C). Impurities broaden and depress the melting range. A slow heating rate near the expected melting point is essential to allow the sample and the thermometer to be in thermal equilibrium, ensuring an accurate reading.
Protocol:
-
Sample Preparation: Finely powder a small amount of the dry 5-Fluoro-2-phenylbenzo[d]thiazole solid.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.
-
Rapid Heating (Initial): Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point (118 °C).
-
Slow Heating (Measurement): Decrease the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
Solubility Assessment
Solubility is a crucial parameter for drug development, affecting formulation, administration, and bioavailability. A qualitative and semi-quantitative assessment is often the first step.
Causality and Rationale: The solubility of a compound depends on the intermolecular forces between the solute and the solvent. "Like dissolves like" is the guiding principle. For a compound to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming solute-solvent interactions. Agitation and temperature control are used to ensure the system reaches equilibrium for an accurate measurement.
Protocol:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dimethyl sulfoxide (DMSO), dichloromethane).
-
Sample Preparation: Weigh a precise amount of 5-Fluoro-2-phenylbenzo[d]thiazole (e.g., 1 mg) into a small vial.
-
Solvent Addition: Add a measured volume of the selected solvent (e.g., 100 µL) to the vial.
-
Equilibration: Cap the vial and agitate at a constant temperature (e.g., room temperature, 20-22 °C[5]) using a vortex mixer or shaker for a predetermined time to facilitate dissolution.
-
Observation: Visually inspect the vial for any undissolved solid.
-
Incremental Addition: If the solid dissolves completely, add another measured aliquot of the solute and repeat the equilibration step. If it does not dissolve, add incremental volumes of the solvent until dissolution is achieved.
-
Classification: Classify the solubility based on the amount of solvent required (e.g., Very Soluble, Soluble, Sparingly Soluble, Insoluble).
Safety and Handling
As with any laboratory chemical, 5-Fluoro-2-phenylbenzo[d]thiazole should be handled with appropriate safety precautions.[5] It is intended for laboratory research use only.[5]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[8] Avoid contact with skin and eyes.[8][9]
-
Storage: Store in a tightly sealed container in a dry, cool place, typically at room temperature.[5]
Conclusion
The physical properties of 5-Fluoro-2-phenylbenzo[d]thiazole, from its melting point to its spectroscopic signature, are foundational to its use in scientific research. The data and protocols outlined in this guide provide a framework for the consistent and accurate characterization of this compound, supporting its exploration in drug discovery and materials science. Adherence to rigorous experimental methodology and safety practices is paramount for obtaining reliable data and ensuring a safe research environment.
References
-
Al-Dhfyan, A., Al-Hadedi, A. A. M., & Al-Salahi, R. (2020). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 25(18), 4285. Available at: [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS 1629-93-2 | 5-Fluoro-2-phenyl-1,3-benzothiazole. Retrieved from [Link]
-
Vaitilingam, B., et al. (2005). Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles. Molecules, 10(2), 433-443. Available at: [Link]
-
Srivastava, S., et al. (2019). Benzothiazole: The Molecule of Diverse Biological Activities. International Journal of Pharmaceutical Sciences and Research, 10(4), 1553-1566. Available at: [Link]
-
Li, Y., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 21(1), 53. Available at: [Link]
-
Tang, X., et al. (2022). 2-[Difluoro(phenylselenyl)methyl]benzo-1,3-thiazole. Molbank, 2022(4), M1472. Available at: [Link]
-
Al-Warhi, T., et al. (2025). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. International Journal of Molecular Sciences, 26(2), 863. Available at: [Link]
-
Arora, P., et al. (2015). Physicochemical properties of the synthesized thiazole derivatives. ResearchGate. Available at: [Link]
-
Fan, C., et al. (2013). New yellow/orange-emitting heteroleptic iridium(III) complexes with 5,7-difluoro-2-phenylbenzothiazole ligand. Journal of Materials Chemistry C, 1(40), 6640-6648. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 5-Fluoroorotic acid. Retrieved from [Link]
-
Shaikh, K., & Wishnok, J. S. (1981). Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry. Biomedical Mass Spectrometry, 8(7), 305-311. Available at: [Link]
-
Wikipedia. (n.d.). Benzothiazole. Retrieved from [Link]
-
Szabo-Scandic. (2014). 2-amino-4-phenyl Thiazole SAFETY DATA SHEET. Retrieved from [Link]
-
PubChem. (n.d.). 2-Phenylbenzothiazole. Retrieved from [Link]
Sources
- 1. ijpsr.com [ijpsr.com]
- 2. Benzothiazole - Wikipedia [en.wikipedia.org]
- 3. Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hoffmanchemicals.com [hoffmanchemicals.com]
- 6. mdpi.com [mdpi.com]
- 7. Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. szabo-scandic.com [szabo-scandic.com]
5-Fluoro-2-phenylbenzo[d]thiazole: A Privileged Scaffold in AhR-Mediated Oncology Therapeutics
Executive Summary
5-Fluoro-2-phenylbenzo[d]thiazole (CAS: 1629-93-2) represents a highly specialized pharmacophore in modern medicinal chemistry. Recognized as a "privileged scaffold," this fluorinated heterocyclic compound serves as the structural foundation for a class of potent, selective antitumor agents[1]. By exploiting the Aryl hydrocarbon Receptor (AhR) and Cytochrome P450 1A1 (CYP1A1) axis, derivatives of this scaffold achieve nanomolar cytotoxicity exclusively in CYP1A1-inducible cancer cells (such as MCF-7 breast and OVCAR-3 ovarian carcinomas)[2][3].
This technical whitepaper provides an in-depth analysis of the compound's physicochemical properties, the mechanistic causality behind its 5-fluoro substitution, and self-validating protocols for its synthesis and pharmacological evaluation.
Chemical Identity & Physicochemical Profile
The core structure consists of a benzothiazole ring substituted with a phenyl group at the C2 position and a highly electronegative fluorine atom at the C5 position.
| Property | Value / Description |
| IUPAC Name | 5-Fluoro-2-phenyl-1,3-benzothiazole |
| CAS Number | 1629-93-2 |
| Molecular Formula | C₁₃H₈FNS |
| Molecular Weight | 229.27 g/mol |
| Exact Mass [M+H]⁺ | 230.0441 m/z[4] |
| LogP (Estimated) | ~4.2 (Optimal for passive lipid bilayer diffusion) |
| Structural Role | Precursor/Scaffold for AhR agonists (e.g., 5F-203, Phortress)[3] |
Mechanistic Causality: The AhR/CYP1A1 Axis
To understand the therapeutic value of 5-fluoro-2-phenylbenzo[d]thiazole, one must examine the causality of its biological pathway. The compound acts as a prodrug-like scaffold that hijacks the cell's own xenobiotic defense mechanism.
The 5-Fluoro Advantage: Overcoming the Biphasic Response
In unsubstituted 2-phenylbenzothiazoles, in vitro assays often reveal an unusual biphasic dose-response curve in sensitive cell lines. At low concentrations, the compounds inhibit growth; however, at higher concentrations (>1 µM), a Second Growth Phase (SGP) occurs[2].
The Causality: The SGP is caused by the metabolic rapid oxidation of the benzothiazole core at the C6 position by CYP1A1, yielding an inactive 6-hydroxy exportable metabolite. This metabolite competitively inhibits CYP1A1, shutting down the bioactivation of the parent drug and allowing cancer cells to proliferate[Hutchinson et al., 2001][2].
By introducing a fluorine atom at the C5 position, the electronic distribution of the benzothiazole ring is profoundly altered. The strong inductive electron-withdrawing effect of the 5-fluoro group deactivates the adjacent C6 position toward electrophilic metabolic oxidation. Consequently, 5-fluoro derivatives do not produce exportable inactive metabolites, completely ablating the SGP and sustaining CYP1A1-mediated bioactivation into DNA-binding electrophilic species[2][3].
Pathway Visualization
AhR-mediated CYP1A1 induction and targeted bioactivation pathway.
Quantitative Structure-Activity Relationship (SAR) Data
The table below summarizes the critical impact of regioselective fluorination on the 2-(4-aminophenyl)benzothiazole scaffold, demonstrating why the 5-fluoro position is the gold standard for this class of drugs[2].
| Compound Modification | Biphasic Dose-Response (SGP) | Exportable Inactive Metabolites | MCF-7 Cytotoxicity (GI₅₀) |
| Unsubstituted Core | Yes | High (e.g., 6-OH metabolite) | > 10 µM |
| 4-Fluoro Substitution | Yes | Moderate | ~ 1.5 nM |
| 6-Fluoro Substitution | Yes | Moderate | ~ 2.0 nM |
| 5-Fluoro Substitution | No | None detected | < 0.5 nM |
| 5-Fluoro, 3'-Methyl (5F-203) | No | None detected | < 0.1 nM |
Synthetic Methodology
The synthesis of 5-fluoro-2-phenylbenzo[d]thiazole is typically achieved via the oxidative condensation of 2-amino-4-fluorobenzenethiol with benzaldehyde. The protocol below is designed as a self-validating system , ensuring intermediate confirmation before proceeding to subsequent steps.
Oxidative condensation synthesis workflow for 5-fluoro-2-phenylbenzothiazole.
Step-by-Step Self-Validating Protocol
-
Schiff Base Formation:
-
Dissolve equimolar amounts (10 mmol) of 2-amino-4-fluorobenzenethiol and benzaldehyde in 30 mL of absolute ethanol.
-
Add a catalytic amount of p-toluenesulfonic acid (0.5 mmol).
-
Reflux the mixture under an inert argon atmosphere for 2-3 hours.
-
Validation Check: Monitor the reaction via TLC (Hexane:EtOAc 4:1). The reaction is complete when the UV-active benzaldehyde spot is fully consumed, yielding the benzothiazoline intermediate. Do not proceed until the aldehyde is exhausted.
-
-
Oxidative Aromatization:
-
Cool the reaction mixture to room temperature.
-
Slowly add 30% aqueous H₂O₂ (15 mmol) dropwise over 15 minutes. Stir at room temperature for an additional 4 hours.
-
Validation Check: The solution will transition from a deep yellow to a pale suspension as the fully aromatic benzothiazole precipitates. LC-MS analysis of an aliquot should confirm the disappearance of the intermediate and the presence of the [M+H]⁺ peak at m/z 230.04[4].
-
-
Purification:
-
Quench the reaction with cold water, extract with dichloromethane (3 × 20 mL), and dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate under reduced pressure and recrystallize the crude solid from hot ethanol.
-
Validation Check: Analyze via ¹H-NMR (400 MHz, CDCl₃). The absence of an aldehydic proton (~10.0 ppm) and the presence of characteristic downfield aromatic protons confirm the pure 5-fluoro-2-phenylbenzo[d]thiazole structure.
-
In Vitro Pharmacological Evaluation Protocol
To verify the AhR/CYP1A1-dependent mechanism of any synthesized 5-fluoro-2-phenylbenzothiazole derivative, the following dual-assay protocol must be utilized. This protocol uses pharmacological inhibitors to prove causality.
Assay 1: EROD Assay for CYP1A1 Induction
Ethoxyresorufin-O-deethylase (EROD) activity is the gold-standard biomarker for CYP1A1 induction.
-
Seed MCF-7 (AhR+/CYP1A1 inducible) cells in a 96-well plate at 1×10⁴ cells/well.
-
Treat cells with the synthesized compound (0.1 nM to 10 µM) for 24 hours.
-
Wash cells and add 7-ethoxyresorufin (2 µM) and dicumarol (10 µM; to prevent cytosolic degradation of resorufin).
-
Validation Check (Causality): In parallel wells, pre-treat cells with α-naphthoflavone (1 µM) , a known CYP1A1 inhibitor[Trapani et al., 2008][3].
-
Measure fluorescence (Ex: 530 nm, Em: 590 nm). If the fluorescence is ablated in the α-naphthoflavone wells, the compound is confirmed as a definitive CYP1A1 inducer.
Assay 2: MTT Viability Assay
-
Seed MCF-7 cells and PC-3 cells (prostate cancer, AhR-/CYP1A1 non-inducible) in separate plates.
-
Treat with the compound for 72 hours.
-
Add MTT reagent, incubate for 4 hours, solubilize formazan crystals with DMSO, and read absorbance at 570 nm.
-
Validation Check: The compound should exhibit GI₅₀ < 1 nM in MCF-7 cells, but GI₅₀ > 10 µM in PC-3 cells, proving that cytotoxicity is strictly dependent on the AhR/CYP1A1 pathway rather than general cellular toxicity[2].
References
-
Hutchinson, I., et al. "Antitumor Benzothiazoles. 14. Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles." Journal of Medicinal Chemistry, American Chemical Society, 2001. URL:[Link]
-
Trapani, V., et al. "Synthesis and Biological Properties of Benzothiazole, Benzoxazole, and Chromen-4-one Analogues of the Potent Antitumor Agent 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610, NSC 721648)." Journal of Medicinal Chemistry, American Chemical Society, 2008. URL:[Link]
-
Ammazzalorso, A., et al. "2-substituted benzothiazoles as antiproliferative agents." European Journal of Medicinal Chemistry, 2020. URL:[Link]
Sources
In-Depth Technical Guide: ^1H NMR Spectral Analysis and Synthesis of 5-Fluoro-2-phenylbenzo[d]thiazole
Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Executive Summary
Benzothiazoles are privileged pharmacophores in medicinal chemistry, frequently leveraged for their antitumor, antimicrobial, and neuroprotective properties. The introduction of a fluorine atom—specifically at the C-5 position to form 5-fluoro-2-phenylbenzo[d]thiazole —dramatically alters the molecule's lipophilicity, metabolic stability, and electron density.
As an Application Scientist, I approach the structural elucidation of such fluorinated heterocycles not merely as a pattern-matching exercise, but as a rigorous validation of quantum mechanical principles and synthetic causality. This whitepaper provides a comprehensive deconstruction of the ^1H NMR spectrum of 5-fluoro-2-phenylbenzo[d]thiazole, mapping the precise heteronuclear spin mechanics, and details a self-validating, metal-free synthetic protocol driven by visible light.
Molecular Architecture & Heteronuclear Spin Mechanics
The structural verification of 5-fluoro-2-phenylbenzo[d]thiazole relies heavily on understanding the profound electronic impact of the ^19F nucleus. Because ^19F possesses a spin quantum number of
Causality of the Splitting Patterns
In the 5-fluoro isomer, the benzothiazole core protons (H-4, H-6, and H-7) exist in a unique magnetic environment:
-
H-4 (7.74 ppm): Located ortho to the fluorine atom and meta to H-6. It exhibits a large ortho-heteronuclear coupling (
Hz) and a small meta-homonuclear coupling ( Hz), resulting in a distinct doublet of doublets (dd). -
H-6 (7.14 ppm): Located ortho to both the fluorine atom and H-7. Because the ortho-coupling to fluorine (
) and the ortho-coupling to H-7 ( ) are nearly identical (~8.8 Hz), the signal merges into a pseudo-triplet. The additional meta-coupling to H-4 ( Hz) splits this further into a highly diagnostic triplet of doublets (td). -
H-7 (7.80 ppm): Located meta to the fluorine atom and ortho to H-6. It appears as a dd, driven by the large ortho-homonuclear coupling (
Hz) and a smaller meta-heteronuclear coupling ( Hz).
Analytical Insight: The appearance of the td at 7.14 ppm acts as an internal validation of regioselectivity. Had the synthetic cyclization occurred at the alternative position to yield the 7-fluoro isomer, the splitting pattern of the core would lack this characteristic ortho-ortho pseudo-triplet, immediately alerting the chemist to a regiochemical failure.
Quantitative ^1H NMR Spectral Analysis
The following quantitative data was acquired at 400 MHz in CDCl
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants ( | Structural Rationale |
| H-2', 6' | 8.06 | dd | 2H | 6.3, 2.8 | Ortho protons of the 2-phenyl ring; deshielded by the adjacent imine-like C=N bond. |
| H-7 | 7.80 | dd | 1H | 8.7, 5.2 | Ortho coupling to H-6 (8.7 Hz) and meta heteronuclear coupling to F-5 (5.2 Hz). |
| H-4 | 7.74 | dd | 1H | 9.5, 2.2 | Ortho heteronuclear coupling to F-5 (9.5 Hz) and meta coupling to H-6 (2.2 Hz). |
| H-3', 4', 5' | 7.52 – 7.45 | m | 3H | - | Meta and para protons of the 2-phenyl ring. |
| H-6 | 7.14 | td | 1H | 8.8, 2.5 | Ortho to F-5 and H-7 (~8.8 Hz each, forming a pseudo-triplet), meta to H-4 (2.5 Hz). |
Self-Validating Experimental Workflows
To ensure scientific integrity, the protocols below are designed as closed-loop systems where each step logically dictates the success of the next.
Visible-Light-Promoted Synthesis via RHAT
This protocol utilizes a modern, environmentally benign approach—exogenous photosensitizer-, metal-, and base-free visible-light-promoted C-H thiolation [1].
Step-by-Step Methodology:
-
Preparation: Charge a Schlenk tube with N-(3-fluorophenyl)benzothioamide (0.2 mmol) and 2,2,6,6-tetramethylpiperidine N-oxyl (TEMPO) (0.4 mmol).
-
Causality: TEMPO is intentionally added not as a radical inhibitor, but as a critical hydrogen atom abstractor to facilitate the Reverse Hydrogen Atom Transfer (RHAT) cycle.
-
-
Solvent Addition: Add 6 mL of strictly anhydrous, degassed chloroform (CHCl
).-
Causality: Degassing prevents the premature quenching of the excited-state thioamide or the intermediate sulfur-centered radical by dissolved triplet oxygen.
-
-
Irradiation: Stir the mixture under an argon atmosphere while irradiating with a household 45W compact fluorescent light (CFL) for 12 hours at ambient temperature.
-
Purification: Concentrate the crude mixture under reduced pressure. Purify via flash column chromatography on silica gel using petroleum ether as the eluent.
-
Validation: The product elutes as a white solid (Yield: ~45%). Purity is immediately verified via TLC (single spot) prior to NMR acquisition.
^1H NMR Acquisition Protocol
-
Sample Preparation: Dissolve 5–10 mg of the purified 5-fluoro-2-phenylbenzo[d]thiazole in 0.6 mL of CDCl
containing 0.03% v/v tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube. -
Tuning and Matching: Insert the sample into a 400 MHz NMR spectrometer. Tune the probe to the ^1H frequency and lock onto the deuterium signal of CDCl
. -
Shimming: Perform gradient shimming to ensure a homogenous magnetic field, which is critical for resolving the fine 2.2–2.5 Hz meta-couplings.
-
Acquisition Parameters: Execute a standard 1D proton pulse sequence (zg30) with a 2-second relaxation delay (
) to ensure complete spin-lattice relaxation, accumulating 16–32 scans. -
Processing: Apply a Fourier transform, phase the spectrum manually, and reference the chemical shifts to the residual CHCl
peak at 7.26 ppm (or TMS at 0.00 ppm) [2].
Mechanistic Pathway of Synthesis
The synthesis of this molecule is governed by a highly specific Reverse Hydrogen Atom Transfer (RHAT) mechanism. Upon excitation by visible light, the thioamide substrate enters an excited state. TEMPO abstracts a hydrogen atom, generating a sulfur-centered radical. This radical undergoes an intramolecular C(sp2)-H cyclization onto the fluorinated aromatic ring. A second RHAT event rearomatizes the system, yielding the final benzothiazole core.
Visible-light-promoted C-H thiolation mechanism via RHAT.
References
-
Title: Exogenous Photosensitizer-, Metal-, and Base-Free Visible-Light-Promoted C-H Thiolation via Reverse Hydrogen Atom Transfer Source: Organic Letters, 21(1), 237-241 (2019) URL: [Link]
The Biological Activity and Therapeutic Potential of 5-Fluoro-2-phenylbenzo[d]thiazole: A Technical Guide
Executive Summary: The Benzothiazole Pharmacophore
5-Fluoro-2-phenylbenzo[d]thiazole (CAS: 1629-93-2) represents a highly specialized heterocyclic pharmacophore that has driven the development of a novel class of targeted anticancer agents. While the unsubstituted core provides the structural foundation, its biologically active derivatives—most notably 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) and its lysyl amide prodrug, Phortress—have demonstrated profound, selective cytotoxicity against specific solid tumors [4].
As a Senior Application Scientist, I approach this compound not merely as a static chemical entity, but as a dynamic, self-activating system. The unique biological activity of the 5-fluoro-2-phenylbenzothiazole scaffold is defined by a paradoxical mechanism: it hijacks the cell's own xenobiotic defense mechanisms to trigger synthetic lethality.
Structural Causality: The Role of the 5-Fluoro Substitution
The incorporation of a fluorine atom at the 5-position of the benzothiazole ring is not arbitrary; it is a calculated modification driven by Structure-Activity Relationship (SAR) optimization.
-
Metabolic Stability: Unsubstituted benzothiazoles are rapidly oxidized by hepatic enzymes, leading to rapid clearance. The highly electronegative fluorine atom blocks Phase I oxidation at the vulnerable 5-position.
-
Receptor Affinity: The planar geometry and specific electron density distribution imparted by the 5-fluoro-2-phenyl system perfectly mimic the endogenous ligands of the Aryl Hydrocarbon Receptor (AhR), ensuring high-affinity binding [1].
Mechanism of Action: The AhR-CYP1A1 Axis
The biological activity of 5-fluoro-2-phenylbenzothiazoles is entirely dependent on the AhR-CYP1A1 signaling axis . This creates a highly selective toxicity profile, as the compound remains inert in cells lacking functional AhR pathways.
Receptor Activation and Translocation
Upon entering the cell, the benzothiazole ligand binds to the cytosolic Aryl Hydrocarbon Receptor (AhR), which is normally sequestered in an inactive complex with HSP90 and XAP2. Ligand binding induces a conformational change, causing the dissociation of chaperone proteins and exposing a nuclear localization signal. The ligand-AhR complex translocates to the nucleus and heterodimerizes with the AhR Nuclear Translocator (ARNT) [4].
Transcriptional Hijacking and Lethal Biotransformation
The AhR-ARNT heterodimer binds to Xenobiotic Response Elements (XRE) in the DNA, driving the massive transcriptional upregulation of Cytochrome P450 1A1 (CYP1A1) [3]. Herein lies the causal mechanism of toxicity: CYP1A1 actively metabolizes the benzothiazole ligand into a highly reactive electrophilic intermediate (often a nitrenium ion or epoxide, depending on 2-phenyl substitutions). These reactive species covalently bind to DNA, forming bulky DNA adducts. This triggers replication fork stalling, massive Reactive Oxygen Species (ROS) generation, and the activation of Mitogen-Activated Protein Kinases (MAPKs) including JNK, ERK, and p38, ultimately culminating in S-phase cell cycle arrest and apoptosis [1, 2].
Caption: The AhR-CYP1A1 signaling axis detailing the targeted prodrug activation of fluorinated benzothiazoles.
Biological Activity Across Oncology Models
The selective reliance on AhR and CYP1A1 means that 5-fluoro-2-phenylbenzothiazole derivatives exhibit a highly distinct NCI-60 cytotoxicity profile, showing extreme potency in specific tissue types while sparing others [3].
-
Breast Cancer: Highly active against both ER+ and ER- breast cancer lines (e.g., MCF-7, MDA-MB-468) that possess intact AhR signaling. In these cells, treatment induces rapid ROS generation and JNK phosphorylation [1].
-
Ovarian Cancer: Demonstrates stark differential sensitivity. IGROV-1 cells are highly sensitive due to robust AhR translocation and CYP1A1 induction. Conversely, SKOV-3 cells are entirely resistant because they lack constitutive or inducible CYP1A1 expression [4].
-
Renal Cell Carcinoma: Exhibits potent activity in TK-10 renal cancer cells. Beyond apoptosis, these compounds inhibit c-Met receptor phosphorylation, effectively halting tumor cell migration and metastasis [5].
Quantitative Data: Differential Sensitivity Profile
| Cell Line | Tissue Origin | AhR Status | CYP1A1 Inducibility | Sensitivity to 5F-Benzothiazoles | IC50 Range (Derivative 5F 203) |
| MCF-7 | Breast | Functional | High | Sensitive | < 10 nM |
| MDA-MB-468 | Breast | Functional | High | Sensitive | < 10 nM |
| IGROV-1 | Ovarian | Functional | High | Sensitive | < 50 nM |
| SKOV-3 | Ovarian | Dysfunctional | None | Resistant | > 10 µM |
| TK-10 | Renal | Functional | High | Sensitive | < 100 nM |
Experimental Methodologies
To ensure scientific integrity, the following protocols provide self-validating workflows for synthesizing the core scaffold and validating its primary biological target.
Protocol 1: Visible-Light-Promoted Synthesis of 5-Fluoro-2-phenylbenzo[d]thiazole
This modern, metal-free photochemical protocol utilizes reverse hydrogen atom transfer to synthesize the core scaffold efficiently [6].
Reagents: N-(3-fluorophenyl)benzothioamide (0.2 mmol), TEMPO (0.4 mmol), anhydrous Chloroform (CH₃Cl). Procedure:
-
Preparation: In a flame-dried 10 mL Schlenk tube, dissolve N-(3-fluorophenyl)benzothioamide (0.2 mmol) in 6 mL of degassed, anhydrous CH₃Cl.
-
Catalyst Addition: Add TEMPO (0.4 mmol, 2 equivalents) to the reaction mixture.
-
Degassing: Purge the solution with Argon gas for 10 minutes to remove dissolved oxygen (critical for preventing unwanted side-oxidations).
-
Irradiation: Stir the mixture under an Argon atmosphere and irradiate using a household 45W Compact Fluorescent Light (CFL) placed 5 cm from the tube for 12 hours at room temperature.
-
Purification: Monitor via TLC. Upon completion, filter the mixture through a Celite pad. Concentrate the filtrate under reduced pressure.
-
Isolation: Purify the crude product via flash column chromatography on silica gel using petroleum ether/ethyl acetate to yield pure 5-fluoro-2-phenylbenzo[d]thiazole.
Caption: Metal-free, visible-light-promoted synthesis workflow for 5-fluoro-2-phenylbenzothiazole.
Protocol 2: In Vitro AhR Translocation & CYP1A1 Induction Assay
To prove that a synthesized benzothiazole derivative is biologically active, one must validate its ability to induce AhR translocation and CYP1A1 expression.
Cell Line: MCF-7 (Human breast adenocarcinoma). Procedure:
-
Cell Culture & Treatment: Seed MCF-7 cells in 6-well plates at
cells/well. Treat cells with 1 µM of the benzothiazole compound (dissolved in DMSO, final concentration <0.1%) for 6 hours[1]. Include a DMSO-only vehicle control. -
Subcellular Fractionation: Harvest cells and lyse using a hypotonic buffer (10 mM HEPES, 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT) supplemented with protease inhibitors. Centrifuge at 3,000 x g to separate the cytosolic fraction (supernatant) from the nuclear pellet.
-
Nuclear Extraction: Resuspend the nuclear pellet in a high-salt extraction buffer (20 mM HEPES, 1.5 mM MgCl₂, 420 mM NaCl, 0.2 mM EDTA, 25% glycerol) for 30 minutes on ice. Centrifuge at 14,000 x g and collect the supernatant (nuclear fraction).
-
Western Blotting: Resolve 30 µg of protein from both fractions via SDS-PAGE. Transfer to a PVDF membrane.
-
Immunodetection:
-
Probe the nuclear fraction for AhR (to confirm translocation). Use Lamin B1 as a nuclear loading control.
-
Probe the whole-cell lysate (harvested at 24 hours) for CYP1A1 expression. Use
-actin as a loading control.
-
-
Validation: A successful active compound will show a depletion of AhR in the cytosol, an accumulation of AhR in the nucleus at 6 hours, and a massive upregulation of CYP1A1 protein at 24 hours compared to the vehicle control.
References
-
Aryl Hydrocarbon Receptor Ligand 5F 203 Induces Oxidative Stress That Triggers DNA Damage in Human Breast Cancer Cells. PMC (National Institutes of Health). URL:[Link]
-
Induction of CYP1A1 in tumor cells by the antitumor agent 2-[4-amino-3-methylphenyl]-5-fluoro-benzothiazole: A potential surrogate marker for patient sensitivity. Molecular Cancer Therapeutics (AACR Journals). URL:[Link]
-
Exploring New Molecular Targets in Advanced Ovarian Cancer: The Aryl Hydrocarbon Receptor (AhR) and Antitumor Benzothiazole Ligands as Potential Therapeutic Candidates. IntechOpen. URL: [Link]
-
New Treatments in Renal Cancer: The AhR Ligands. MDPI. URL:[Link]
-
Supporting Information Exogenous Photosensitizer-, Metal- and Base-free Visible Light-Promoted C-H Thiolation via Reverse Hydrog. Amazon AWS. URL:[Link]
Pharmacological Profiling and Therapeutic Targeting of 5-Fluoro-2-phenylbenzo[d]thiazole: A Technical Whitepaper
Executive Summary
5-Fluoro-2-phenylbenzo[d]thiazole (CAS 1629-93-2) represents a highly privileged heterocyclic scaffold in modern drug discovery. The strategic incorporation of a highly electronegative fluorine atom at the 5-position of the benzothiazole ring system fundamentally modulates the molecule's electronic distribution, lipophilicity, and metabolic stability. Rather than acting as a single-target ligand, this fluorinated pharmacophore demonstrates profound polypharmacology. This whitepaper dissects the core therapeutic targets of 5-Fluoro-2-phenylbenzo[d]thiazole and its closely related analogs, providing validated experimental workflows and mechanistic insights for researchers in oncology, neurodegeneration, and infectious diseases.
Oncology: AhR Activation and DNA Adduct Formation
Mechanistic Causality
The planar, hydrophobic architecture of the fluorinated 2-phenylbenzothiazole core mimics endogenous ligands of the Aryl hydrocarbon Receptor (AhR). Upon cytosolic binding, the receptor undergoes a conformational shift, shedding its chaperone proteins (Hsp90, XAP2) and translocating to the nucleus. Here, it heterodimerizes with the AhR Nuclear Translocator (ARNT) and binds to Xenobiotic Response Elements (XRE), driving the transcription of Cytochrome P450 1A1 (CYP1A1).
CYP1A1 subsequently metabolizes the parent compound into a highly reactive electrophilic species. The electrophilic centers of these mesomers form covalent adducts with the nucleophilic centers of DNA, ultimately triggering apoptosis in susceptible cancer cell lines 1. Fluorinated 2-phenylbenzothiazole derivatives have exhibited potent antitumor activity, suppressing tumor progression with IC50 values ranging from 50 µM down to an exceptional 0.0001 µM in specific breast and cervical cancer models 2.
Protocol: In Vitro AhR Translocation and CYP1A1 Induction Assay
This self-validating protocol ensures that observed cytotoxicity is directly linked to the AhR/CYP1A1 axis rather than off-target necrosis.
-
Cell Dosing & Incubation: Culture MCF-7 cells (which express high basal AhR levels) and dose with 1 µM of the fluorinated compound for 24 hours.
-
Causality: A 24-hour window provides sufficient time for receptor binding, nuclear translocation, and downstream protein translation of CYP1A1.
-
-
Subcellular Fractionation: Lyse cells using a hypotonic buffer and isolate the nuclear fraction via differential centrifugation (14,000 x g).
-
Causality: Physical separation of the cytosol and nucleus is mandatory to prove that the AhR complex has actively migrated, confirming the compound acts as a true AhR agonist rather than a downstream kinase inhibitor.
-
-
EROD Assay (Validation Step): Introduce ethoxyresorufin to the cellular lysate and measure fluorescence (Ex: 530 nm / Em: 590 nm).
-
Causality: Ethoxyresorufin-O-deethylase (EROD) is a highly specific substrate for CYP1A1. The generation of the fluorescent product (resorufin) directly quantifies the enzymatic activity of CYP1A1, validating that the AhR translocation successfully resulted in functional metabolic machinery.
-
Fig 1: AhR-mediated signaling pathway leading to CYP1A1 induction and DNA adduct formation.
Neurodegenerative Diseases: Alzheimer's Disease (AD) Theranostics
Mechanistic Causality
The 2-phenylbenzothiazole moiety is structurally homologous to Thioflavin T (ThT), the gold-standard fluorescent dye for amyloid detection. This structural similarity allows the compound to selectively intercalate into the cross-β-sheet architecture of Amyloid-β (Aβ) plaques and oligomers. Furthermore, functionalized derivatives of this scaffold act as bifunctional chelators. They sequester redox-active metal ions (Cu²⁺, Zn²⁺) that are known to accelerate Aβ aggregation and catalyze the generation of Reactive Oxygen Species (ROS) via Fenton-like chemistry 3.
Additionally, hybrid molecules combining the 2-phenylbenzothiazole pharmacophore with cholinesterase inhibitors (like tacrine) have demonstrated exceptional dual-site binding at the catalytic active site (CAS) and peripheral anionic site (PAS) of Acetylcholinesterase (AChE), yielding IC50 values in the sub-nanomolar range (0.06–0.27 nM) 4.
Protocol: Aβ Fibrillation Inhibition and Metal Chelation Assay
-
Aβ42 Monomerization: Dissolve lyophilized Aβ42 in HFIP (1,1,1,3,3,3-hexafluoro-2-propanol), sonicate, and evaporate to yield a peptide film.
-
Causality: Pre-existing aggregates confound baseline fluorescence. HFIP breaks down pre-formed hydrogen bonds, ensuring a uniform starting population of purely monomeric Aβ42.
-
-
Co-incubation: Incubate 10 µM Aβ42 with 10 µM CuCl₂ and varying stoichiometric ratios of the benzothiazole compound in HEPES buffer at 37°C.
-
Causality: Cu²⁺ is introduced to artificially induce rapid, metal-mediated fibrillation. The compound is added to evaluate its competitive chelation and steric hindrance of fibril elongation.
-
-
ThT Fluorescence & TEM (Validation Step): Measure ThT fluorescence at 482 nm. Validate the optical data by applying the sample to a carbon-coated grid for Transmission Electron Microscopy (TEM).
-
Causality: While a decrease in ThT fluorescence suggests inhibition of β-sheets, ThT assays are prone to quenching artifacts. TEM provides orthogonal, visual self-validation that the macroscopic fibril network has been physically disrupted.
-
Fig 2: Dual-action mechanism of Aβ β-sheet intercalation and metal ion chelation.
Antiparasitic Activity: Trypanosoma cruzi Cell Cycle Arrest
Fluorinated phenylbenzothiazoles have emerged as potent trypanocidal agents. The electron-withdrawing fluorine substituent enhances the lipophilic permeability of the molecule across the parasite membrane. Once internalized, the compound selectively targets the kinetoplastid DNA (kDNA)—a massive network of interlocked circular DNA unique to trypanosomatids. Studies have shown that specific fluorinated derivatives can selectively fragment up to 68% of kDNA compared to only 5% of nuclear DNA. This targeted genotoxicity collapses the mitochondrial inner membrane potential (ΔΨm), triggering programmed cell death (PCD) and arresting the Trypanosoma cruzi cell cycle [[5]]().
Quantitative Data Summary
The following table synthesizes the pharmacological benchmarks of fluorinated 2-phenylbenzothiazole derivatives across multiple therapeutic domains:
| Therapeutic Target | Model / Cell Line | Metric | Value Range | Mechanistic Role |
| Oncology (Breast/Cervical) | HeLa / MCF-7 | IC50 (Viability) | 0.0001 µM - 50 µM | AhR activation, CYP1A1 induction, DNA adduct formation |
| Alzheimer's Disease | hAChE Enzyme | IC50 (Inhibition) | 0.06 nM - 0.27 nM | Dual-site binding (CAS/PAS) of Acetylcholinesterase |
| Alzheimer's Disease | Aβ42 Aggregates | Binding Affinity | High | ThT-analog intercalation into β-sheets; Cu²⁺/Zn²⁺ chelation |
| Chagas Disease | Trypanosoma cruzi | kDNA Fragmentation | 68% (Selective) | Disruption of mitochondrial inner membrane potential (ΔΨm) |
Conclusion
The 5-Fluoro-2-phenylbenzo[d]thiazole scaffold is a masterclass in rational drug design. By leveraging the unique stereoelectronic properties of the fluorine atom alongside the planar, intercalating nature of the benzothiazole core, researchers can tune this molecule to target DNA adduct formation in oncology, metal-mediated amyloidosis in neurodegeneration, and kDNA fragmentation in parasitic infections. Its ability to act as a self-contained theranostic agent ensures its continued prominence in preclinical development.
References
-
A Theoretical Study on the Stability, Reactivity and Protonic Affinity of 2-Phenylbenzothiazole Derivatives Source: Science Publishing Group URL:1
-
Helical Arrangement of 2-(4-hydroxy-3-methoxyphenyl)-Benzothiazole in Crystal Formation and Biological Evaluation on HeLa Cells Source: MDPI URL:2
-
Recent progress of small-molecule-based theranostic agents in Alzheimer's disease Source: PMC (NIH) URL:3
-
Therapeutic Potential of Multifunctional Derivatives of Cholinesterase Inhibitors Source: PMC (NIH) URL:4
-
A Fluorinated Phenylbenzothiazole Arrests the Trypanosoma cruzi Cell Cycle and Diminishes the Infection of Mammalian Host Cells Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL:5
Sources
- 1. A Theoretical Study on the Stability, Reactivity and Protonic Affinity of 2-Phenylbenzothiazole Derivatives, Modern Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent progress of small-molecule-based theranostic agents in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of Multifunctional Derivatives of Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Fluorinated benzothiazoles in medicinal chemistry
An In-Depth Technical Guide to Fluorinated Benzothiazoles in Medicinal Chemistry
Authored by a Senior Application Scientist
Abstract
The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2][3] Its fusion of a benzene and a thiazole ring provides a planar, aromatic system capable of diverse interactions with biological targets.[1][4] When this potent scaffold is strategically modified with fluorine, its therapeutic potential is significantly amplified. The incorporation of fluorine—the most electronegative element—can profoundly alter a molecule's physicochemical and pharmacological properties, including metabolic stability, binding affinity, lipophilicity, and bioavailability.[5][6][7] This guide provides a comprehensive exploration of fluorinated benzothiazoles, delving into the rationale behind their design, prevalent synthetic strategies, diverse therapeutic applications, and critical structure-activity relationships (SAR). It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of fluorine chemistry within the versatile benzothiazole framework.
The Fluorine Advantage: Strategic Physicochemical Modulation
The decision to introduce fluorine into a drug candidate is a calculated strategy to overcome specific pharmacological hurdles. Unlike other halogens, fluorine's small atomic radius allows it to act as a hydrogen isostere, fitting into enzyme active sites designed for non-fluorinated analogues while imparting unique electronic properties.[5][8] The strength of the carbon-fluorine (C-F) bond, one of the strongest in organic chemistry, is central to its utility.[5][8]
-
Metabolic Stability: A primary application of fluorination is to block unwanted metabolic oxidation. Many organic molecules are deactivated by cytochrome P450 enzymes through hydroxylation. By replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom, this pathway can be effectively blocked, thereby increasing the drug's half-life and bioavailability.[6][9][10]
-
Enhanced Binding Affinity: The high electronegativity of fluorine creates a strong dipole in the C-F bond.[5] This can lead to favorable electrostatic and dipole-dipole interactions with polar residues in a target protein's binding pocket, significantly enhancing binding affinity and, consequently, potency.[1][5]
-
Modulation of Lipophilicity: Fluorination generally increases a molecule's lipophilicity (LogP), which can improve its ability to cross cell membranes.[1][6] This effect is carefully tuned by the number and position of fluorine atoms to achieve the optimal balance between membrane permeability and aqueous solubility.
-
pKa Alteration: The powerful electron-withdrawing inductive effect of fluorine can lower the pKa of nearby acidic or basic functional groups.[5][8] This fine-tuning of a molecule's ionization state at physiological pH is critical for optimizing receptor binding and pharmacokinetic profiles.
Caption: Key advantages of incorporating fluorine into benzothiazole scaffolds.
Synthetic Pathways to Fluorinated Benzothiazoles
The synthesis of the benzothiazole core is well-established, most commonly through the condensation of a 2-aminothiophenol with a carbonyl compound, a process known as the Jacobsen cyclization.[1][9] However, the introduction of fluorine substituents on the aniline precursor can lead to challenges, such as the formation of regioisomeric mixtures. This necessitates modified and carefully controlled synthetic strategies to ensure the desired isomer is obtained with high purity.
Workflow: Synthesis of Regio-Pure 5-Fluoro-2-Arylbenzothiazoles
The synthesis of specific isomers, such as the potent anticancer agent 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, requires a modified approach to avoid the formation of the 7-fluoro isomer. The following workflow illustrates a validated strategy.[9]
Caption: A synthetic workflow for preparing regio-pure 5-fluorobenzothiazoles.
Experimental Protocol: Synthesis of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (10h)
This protocol is adapted from established literature methods for synthesizing the clinically evaluated antitumor agent, also known as 5F 203 or Phortress.[9]
Step 1: Preparation of bis(2-amino-4-fluorophenyl) disulfide (12)
-
To a suspension of 5-fluoro-2-aminobenzothiazole (11) in aqueous potassium hydroxide (e.g., 30% w/v), add a suitable alcohol (e.g., ethylene glycol) as a co-solvent.
-
Heat the mixture to reflux (approx. 100-120 °C) and maintain for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and carefully acidify with a strong acid (e.g., concentrated HCl) to pH ~1-2.
-
Allow the mixture to stir open to the atmosphere for several hours to facilitate air oxidation of the intermediate thiophenol to the disulfide.
-
Collect the resulting precipitate by filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield the disulfide product (12).
Step 2: Synthesis of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (10h)
-
Suspend the bis(2-amino-4-fluorophenyl) disulfide (12) in a suitable solvent such as ethanol.
-
Add 3-methyl-4-nitrobenzoyl chloride and a base (e.g., pyridine) and heat to reflux for 4-6 hours.
-
After cooling, add a reducing agent mixture, typically prepared from stannous chloride dihydrate (SnCl₂) in concentrated HCl and ethanol.
-
Heat the mixture to reflux for an additional 2-4 hours to effect the reductive cyclization.
-
Cool the reaction, neutralize with a base (e.g., aqueous ammonia or NaOH solution), and extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure target compound (10h).
Therapeutic Applications of Fluorinated Benzothiazoles
The strategic incorporation of fluorine has unlocked the potential of benzothiazole derivatives across a wide spectrum of diseases, from oncology to neurodegeneration.[1][5]
Anticancer Agents
Fluorinated 2-arylbenzothiazoles are a particularly prominent class of anticancer agents, demonstrating potent and selective cytotoxicity against various human cancer cell lines.[9][11][12]
Mechanism of Action: The Case of 5F 203 (Phortress) The clinical candidate 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) exhibits a unique mechanism of action that relies on metabolic activation within sensitive tumor cells.[1]
-
Enzymatic Activation: 5F 203 is a prodrug that is selectively taken up by sensitive cancer cells (e.g., certain breast and ovarian cancers).
-
CYP1A1 Biotransformation: Inside the cell, the cytochrome P450 enzyme CYP1A1 metabolizes 5F 203. This is a crucial, rate-limiting step that confers tumor selectivity, as CYP1A1 is often overexpressed in susceptible cancers.
-
Formation of Electrophilic Intermediates: The enzymatic reaction generates highly reactive, electrophilic species.
-
DNA Adduct Formation: These electrophiles covalently bind to DNA, forming DNA adducts.
-
Cell Death: The resulting DNA damage is irreparable, leading to cell cycle arrest and apoptosis, causing lethal damage specifically in the targeted tumor cells.[1]
Caption: Mechanism of action for the antitumor agent 5F 203 (Phortress).
Quantitative Data: In Vitro Cytotoxicity
The antiproliferative activity of fluorinated benzothiazoles has been extensively documented. The table below summarizes the growth inhibition (GI₅₀) values for key compounds against sensitive human breast cancer cell lines.
| Compound | Position of Fluorine | GI₅₀ (nM) vs. MCF-7 (ER+)[9] | GI₅₀ (nM) vs. MDA-468 (ER-)[9][11] | Key Observation |
| 2-(4-amino-3-methylphenyl)benzothiazole (Parent) | None | < 1 | < 1 | Potent but can exhibit a biphasic dose-response (stimulatory at high concentrations).[9] |
| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) | 5-Fluoro | < 1 | 0.2 - 0.5 | Maintains high potency and eliminates the biphasic dose-response, making it a superior clinical candidate. [9][11] |
| 2-(4-amino-3-methylphenyl)-6-fluorobenzothiazole | 6-Fluoro | < 1 | < 1 | Retains the biphasic dose-response, indicating a less favorable metabolic profile than the 5-fluoro isomer.[9] |
| 2-(4-amino-3-methylphenyl)-4-fluorobenzothiazole | 4-Fluoro | < 1 | < 1 | Also shows a biphasic dose-response.[9] |
| 2-(4-amino-3-methylphenyl)-7-fluorobenzothiazole | 7-Fluoro | < 1 | < 1 | Similar to the 5-fluoro isomer, it does not show a biphasic dose-response.[9] |
Neuroprotective Agents and Diagnostic Tools
Fluorinated benzothiazoles are crucial in the fight against neurodegenerative disorders, most notably Alzheimer's disease (AD).[1][13]
-
PET Imaging Agents: The development of AD is characterized by the accumulation of amyloid-β (Aβ) plaques in the brain.[14][15] Benzothiazole derivatives, such as Thioflavin T, are known to bind to these plaques.[14] By labeling these molecules with the positron-emitting isotope fluorine-18 (¹⁸F), researchers have developed powerful PET radiotracers.[8][16] These tracers, like [¹⁸F]flutemetamol, allow for the non-invasive in vivo imaging and quantification of Aβ plaque density in human brains, enabling early diagnosis and disease monitoring.[1][8]
-
Therapeutic Agents: The approved drug Riluzole, which contains a trifluoromethoxy group on its benzothiazole core, is used to treat amyotrophic lateral sclerosis (ALS), showcasing the therapeutic potential of these compounds in neurological conditions.[1][6]
Antimicrobial Agents
The inclusion of fluorine often enhances the antimicrobial properties of the benzothiazole scaffold.[5][17][18] Studies have shown that the presence of strong electron-withdrawing groups, like fluorine, significantly boosts antibacterial and antifungal activity.[5][6][8] This has led to the development of novel benzothiazole derivatives that are effective against a range of pathogens, including drug-resistant strains.[17][19] Some strategies involve creating hybrid molecules, such as combining the benzothiazole core with a fluoroquinolone moiety to dually target bacterial processes like DNA synthesis.[5]
Structure-Activity Relationship (SAR) Summary
Decades of research have yielded critical insights into the SAR of fluorinated benzothiazoles, guiding the rational design of new and more effective therapeutic agents.
-
Impact of Fluorine Position (Anticancer): In the 2-arylbenzothiazole series, the position of the fluorine atom is critical. A fluorine at the C-5 position, as seen in 5F 203, is particularly advantageous. It not only blocks a potential site of metabolic hydroxylation but also favorably alters the molecule's electronic properties to avoid the biphasic (stimulatory) dose-response seen with the parent compound and the C-6 fluoro isomer.[1][9]
-
Synergy with Other Groups: The anticancer activity is often enhanced when fluorine is combined with other substituents. For instance, the 3-methyl group on the 2-phenyl ring of 5F 203 is crucial for its potent activity.[9] Similarly, combining a C-6 methoxy group with a C-5 fluorine has been shown to produce synergistic antiproliferative effects in other series.[1]
-
Electron-Withdrawing Effects (Antimicrobial): For antimicrobial activity, the presence of electron-withdrawing groups on the benzothiazole ring system is generally beneficial.[5][6] Derivatives bearing one or more fluorine atoms often show superior activity compared to their non-fluorinated counterparts.[5]
Caption: Key SAR insights for anticancer 2-arylbenzothiazoles.
Conclusion and Future Perspectives
Fluorinated benzothiazoles represent a powerful convergence of a privileged heterocyclic scaffold and the strategic advantages of fluorine chemistry. The ability of fluorine to enhance metabolic stability, modulate electronic properties, and improve binding affinity has transformed simple benzothiazoles into highly potent and selective therapeutic agents targeting cancer, microbial infections, and neurological diseases. The clinical success of molecules like Riluzole and the promising data from candidates like 5F 203 underscore the immense value of this chemical class.
Future research will likely focus on developing next-generation compounds with even greater selectivity and reduced off-target effects. The exploration of novel fluorination patterns and the combination of the fluorinated benzothiazole core with other pharmacophores will continue to yield new drug candidates. Furthermore, the application of these molecules is expanding beyond therapeutics into advanced diagnostics, with the development of ¹⁹F Magnetic Resonance Imaging (MRI) probes offering a new modality for disease detection without the need for ionizing radiation.[14] The fluorinated benzothiazole is, and will remain, a profoundly important tool in the medicinal chemist's arsenal.
References
-
Bradshaw, T. D., et al. (2001). Antitumor Benzothiazoles. 14. Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles. Journal of Medicinal Chemistry. [Link]
-
Al-Zoubi, R. M., et al. (2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. [Link]
-
Eldehna, W. M., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules. [Link]
-
Abbas, A. A., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]
-
Eldehna, W. M., et al. (2020). Importance of Fluorine in Benzazole Compounds. Semantic Scholar. [Link]
-
Mahapatra, D. K., & Hazra, S. (2023). A Review on Benzothiazole Derivatives and Their Biological Significances. Asian Journal of Research in Medical and Pharmaceutical Sciences. [Link]
-
Tran, T. H. (2019). Fluorine-19 (19F) Labeled Benzothiazole Derivative as a Biosensor for detection of Alzheimer's Disease using Magnetic Resonance Imaging. ResearchGate. [Link]
-
Sreenivasa, G. M., et al. (2012). Synthesis of Fluoro Benzothiazoles[9] Comprising Azetidinone Derivatives. Ignited Minds Journals. [Link]
-
Badgujar, N. D., et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Modern Concepts in Material Science. [Link]
-
Mahapatra, D. K., & Hazra, S. (2023). A Review on Benzothiazole Derivatives and Their Biological Significances. Journal of Advances in Medicine and Medical Research. [Link]
-
Nargund, L. V. G., et al. (2012). Synthesis of Fluoro Substituted Benzothiazoles Incorporated with 1,3,4-Thiadiazoles for Biological and Pharmacological Screening. Oriental Journal of Chemistry. [Link]
-
Kamal, A., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Klymchenko, A. S., et al. (2023). BF2-Functionalized Benzothiazole Amyloid Markers: Effect of Donor Substituents on One- and Two-Photon Properties. ACS Applied Bio Materials. [Link]
-
Gurupadayya, B. M., et al. (2005). synthesis and biological activities of fluoro benzothiazoles. ResearchGate. [Link]
-
Kumar, R., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Archiv der Pharmazie. [Link]
-
Shi, D. F., et al. (2006). Synthesis of carbon-11 labeled fluorinated 2-arylbenzothiazoles as novel potential PET cancer imaging agents. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]
-
Smirnovas, V., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry. [Link]
-
Unknown. (2010). Fluorinated Benzothiazole Synthesis Guide. Scribd. [Link]
-
Harish, S. K., et al. (2014). Synthesis, Characterization and Anti-microbial activity of Fluoro benzothiazole incorporated with 1,3,4-Thiadiazole. ResearchGate. [Link]
-
Kikelj, D., et al. (2021). Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. Molecules. [Link]
-
Klymchenko, A. S., et al. (2023). BF2-Functionalized Benzothiazole Amyloid Markers: Effect of Donor Substituents on One- and Two-Photon Properties. ACS Applied Bio Materials. [Link]
-
Sharma, R., et al. (2021). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. [Link]
-
Trujillo-Ferrara, J. G., et al. (2024). Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer's Disease. Molecules. [Link]
-
Bashetti, M., & Vasanthakumar, G. R. (2022). Synthetic methodologies and PET imaging applications of fluorine-18 radiotracers: a patent review. Expert Opinion on Therapeutic Patents. [Link]
-
Radi, M., et al. (2020). Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents. SFERA. [Link]
-
Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research. [Link]
-
Kikelj, D., et al. (2021). Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. ResearchGate. [Link]
-
Siddiqui, N., & Ahsan, W. (2010). Benzothiazoles: A new profile of biological activities. Indian Journal of Pharmaceutical Sciences. [Link]
-
Lopes, J. (2025). Radiolabeling of carbon-11 and fluorine-18 tracers for PET Imaging. Diva-Portal.org. [Link]
-
Singh, Dr. V. K. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. International Journal of Scientific Research in Science and Technology. [Link]
-
Morisseau, C., & Hammock, B. D. (2025). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Ting, R., & Perrin, D. M. (2016). [18F]-Organotrifluoroborates as Radioprosthetic Groups for PET Imaging: From Design Principles to Preclinical Applications. Accounts of Chemical Research. [Link]
-
Bhoge, N. D., et al. (2023). A Comprehensive Review on Synthetic Strategy of Benzothiazole Lead and Pharmacological Importance. Indian Journal of Pharmacy & Drug Studies. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. benthamscience.com [benthamscience.com]
- 3. A Comprehensive Review on Synthetic Strategy of Benzothiazole Lead and Pharmacological Importance | Indian Journal of Pharmacy & Drug Studies [mansapublishers.com]
- 4. jchemrev.com [jchemrev.com]
- 5. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. libra.article2submit.com [libra.article2submit.com]
- 7. journalajrimps.com [journalajrimps.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ijpsonline.com [ijpsonline.com]
- 11. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01387E [pubs.rsc.org]
- 12. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pcbiochemres.com [pcbiochemres.com]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Investigation of 5-Fluoro-2-phenylbenzo[d]thiazole in Anticancer Research
Introduction
The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including notable anticancer properties. The incorporation of a fluorine atom into pharmacologically active molecules can significantly enhance their metabolic stability, membrane permeability, and binding affinity to target proteins. This has led to a growing interest in fluorinated benzothiazoles as potential anticancer agents. 5-Fluoro-2-phenylbenzo[d]thiazole, the subject of this guide, represents a promising, yet underexplored, candidate for anticancer drug discovery.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals interested in investigating the anticancer potential of 5-Fluoro-2-phenylbenzo[d]thiazole. While direct experimental data for this specific compound is limited in publicly accessible literature, this guide leverages established synthesis routes, biological activities of structurally related analogs, and standardized testing protocols to provide a robust framework for its evaluation. The protocols and mechanistic insights presented herein are based on extensive analysis of similar 2-phenylbenzothiazole derivatives and are intended to serve as a foundational resource for initiating research into this compound.
Proposed Synthesis of 5-Fluoro-2-phenylbenzo[d]thiazole
The synthesis of 2-phenylbenzothiazoles is well-documented and can be achieved through the condensation of a substituted 2-aminothiophenol with a benzaldehyde derivative. For the synthesis of 5-Fluoro-2-phenylbenzo[d]thiazole, a plausible and efficient method involves the reaction of 2-amino-4-fluorothiophenol with benzaldehyde.
The reaction can be carried out under various conditions, with one common method involving an oxidative cyclization.[1][2]
Reaction Scheme:
A key advantage of this approach is the commercial availability of the starting materials. The reaction often proceeds with good yields and can be performed using relatively straightforward laboratory techniques.[1][3]
Hypothesized Mechanism of Anticancer Action
Based on the established mechanisms of action for a variety of 2-phenylbenzothiazole derivatives, it is hypothesized that 5-Fluoro-2-phenylbenzo[d]thiazole exerts its anticancer effects through the induction of apoptosis, potentially mediated by the inhibition of key cell survival signaling pathways such as the PI3K/Akt pathway.
The PI3K/Akt signaling cascade is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[4][5][6][7] Inhibition of this pathway can lead to the de-repression of pro-apoptotic signals and the downregulation of anti-apoptotic proteins, ultimately culminating in programmed cell death.
A key downstream effect of PI3K/Akt inhibition is the modulation of the Bcl-2 family of proteins.[4][8][9][10][11] This family consists of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members that control the integrity of the mitochondrial outer membrane.[8][10][12] By inhibiting the PI3K/Akt pathway, 5-Fluoro-2-phenylbenzo[d]thiazole may lead to an increase in the expression or activity of pro-apoptotic Bcl-2 family members and a decrease in their anti-apoptotic counterparts. This shift in the balance promotes mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytoplasm.
The release of cytochrome c is a pivotal event in the intrinsic apoptotic pathway. In the cytoplasm, cytochrome c binds to Apaf-1, triggering the assembly of the apoptosome and the activation of initiator caspase-9.[13][14][15][16] Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and caspase-7, which are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[14][15][16][17]
Putative Signaling Pathway
Caption: Putative signaling pathway for the anticancer action of 5-Fluoro-2-phenylbenzo[d]thiazole.
Quantitative Data from Structurally Related Compounds
To provide a preliminary indication of the potential potency of 5-Fluoro-2-phenylbenzo[d]thiazole, the following table summarizes the cytotoxic activities (IC50 values) of several related benzothiazole derivatives against a panel of human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | MCF-7 (Breast) | 0.02 | [18] |
| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | HeLa (Cervical) | 0.03 | [18] |
| 2-phenylbenzothiazole derivative 8b | A549 (Lung) | 4.29 | [19] |
| 2-phenylbenzothiazole derivative 8f | MCF-7 (Breast) | 3.78 | [19] |
| 2-phenylbenzothiazole derivative 8i | SKOV3 (Ovarian) | 4.54 | [19] |
| 2-aminobenzothiazole | HEp-2 (Laryngeal) | 5.0 | [20] |
| 2-(3-fluorophenyl)-6-aminobenzothiazole hydrochloride | MCF-7 (Breast) | 9.0 | [18] |
| 2-phenylbenzoxazole fluorosulfate derivative (BOSo) | MCF-7 (Breast) | ~50 | [21] |
Note: The IC50 values are highly dependent on the specific cell line and experimental conditions.
Experimental Workflow for Anticancer Evaluation
The following diagram outlines a comprehensive workflow for the in vitro evaluation of 5-Fluoro-2-phenylbenzo[d]thiazole's anticancer properties.
Caption: Experimental workflow for evaluating the anticancer potential of 5-Fluoro-2-phenylbenzo[d]thiazole.
Detailed Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is for determining the concentration of 5-Fluoro-2-phenylbenzo[d]thiazole that inhibits cell growth by 50% (IC50).
Materials:
-
Selected cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
5-Fluoro-2-phenylbenzo[d]thiazole stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 5-Fluoro-2-phenylbenzo[d]thiazole in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with 5-Fluoro-2-phenylbenzo[d]thiazole (at IC50 concentration)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with 5-Fluoro-2-phenylbenzo[d]thiazole at its predetermined IC50 concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of the compound on cell cycle progression.
Materials:
-
Cancer cells treated with 5-Fluoro-2-phenylbenzo[d]thiazole (at IC50 concentration)
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells as described in the apoptosis assay protocol.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This protocol is for assessing the expression levels of key proteins in the hypothesized signaling pathway.
Materials:
-
Cancer cells treated with 5-Fluoro-2-phenylbenzo[d]thiazole
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells as described previously. Lyse the cells in RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system. The intensity of the bands corresponding to the target proteins can be quantified and normalized to a loading control like β-actin.
References
- The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. PMC - NIH.
- Synthesis, cytotoxicity and 99mTc-MIBI tumor cell uptake evaluation of 2-phenylbenzothiazole tagged triazole deriv
- Preparation method of 2-phenylbenzothiazole.
- The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance. PMC.
- Caspase Cascade pathway.
- IC 50 values of derivatives against cancer cells and relative...
- SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences.
- Caspase activation cascades in apoptosis. Biochemical Society Transactions | Portland Press.
- Apoptosis Regul
- Regulation of cell apoptosis and proliferation in pancreatic cancer through PI3K/Akt pathway via Polo-like kinase 1.
- Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles. PMC.
- Chemistry of 2-(2′-Aminophenyl)
- Apoptosis Caspase Pathways: A Closer Look
- Apoptosis Dependent and Independent Functions of Caspases.
- Regulation of Apoptosis by the Bcl-2 Family of Proteins: Field on a Brink. MDPI.
- Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Deriv
- Caspase Cascade. Boster Bio.
- Technical Support Center: Synthesis of Benzothiazoles
- A simple and efficient route for synthesis of 2-alkylbenzothiazoles.
- Bcl-2 family. Wikipedia.
- Investigation of proapoptotic and cytotoxic effects of 2-aminobenzothiazole on human laryngeal carcinoma cells. European Review for Medical and Pharmacological Sciences.
- PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?.
- The Role of PI3K/AKT/mTOR Signaling in Tumor Radioresistance and Advances in Inhibitor Research. MDPI.
- Apoptosis Regul
- Full article: PI3K/AKT signaling pathway and cancer: an upd
Sources
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. orientjchem.org [orientjchem.org]
- 4. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 7. tandfonline.com [tandfonline.com]
- 8. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Regulation of Apoptosis by the Bcl-2 Family of Proteins: Field on a Brink | MDPI [mdpi.com]
- 13. abeomics.com [abeomics.com]
- 14. portlandpress.com [portlandpress.com]
- 15. Apoptosis Dependent and Independent Functions of Caspases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. bosterbio.com [bosterbio.com]
- 17. assaygenie.com [assaygenie.com]
- 18. Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis, cytotoxicity and 99mTc-MIBI tumor cell uptake evaluation of 2-phenylbenzothiazole tagged triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. europeanreview.org [europeanreview.org]
- 21. mdpi.com [mdpi.com]
Application Note: In Vitro Cytotoxicity Profiling of 5-Fluoro-2-phenylbenzo[d]thiazole
Introduction & Pharmacological Context
5-Fluoro-2-phenylbenzo[d]thiazole (CAS: 1629-93-2) represents a critical pharmacophore in the development of targeted antineoplastic agents. Benzothiazole derivatives, particularly those with halogen substitutions (such as fluorine at the 5-position), exhibit profound antiproliferative efficacy across multiple human carcinoma cell lines[1]. The strategic placement of the fluorine atom enhances metabolic stability and increases lipophilicity, facilitating cellular penetration and subsequent interaction with intracellular targets, making it a highly valuable compound for oncology drug development[2].
Mechanistic Rationale: The AhR Pathway and Apoptosis
As a Senior Application Scientist, it is critical to understand why a compound induces cell death before designing an assay to measure it. The cytotoxicity of fluorinated 2-phenylbenzothiazoles is not a non-specific poisoning of the cell; rather, it is an orchestrated disruption of cellular homeostasis.
Upon entering the cell, these compounds frequently act as potent ligands for the cytosolic Aryl Hydrocarbon Receptor (AhR). The ligand-receptor complex translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and induces the transcription of cytochrome P450 enzymes (e.g., CYP1A1). This localized enzymatic induction paradoxically leads to the generation of reactive electrophilic intermediates and reactive oxygen species (ROS). This oxidative stress culminates in DNA damage, mitochondrial depolarization, and the activation of the intrinsic apoptotic cascade (Caspase-9 to Caspase-3)[3].
AhR-mediated signaling pathway and apoptotic induction by 5-Fluoro-2-phenylbenzothiazole.
Experimental Design & Self-Validating Systems
A robust cytotoxicity assay must differentiate between anti-proliferative effects (cytostasis) and direct cell death (cytotoxicity). To achieve this, we employ an orthogonal, self-validating experimental design utilizing multiplexed assays[4]:
-
MTT Assay (Metabolic Viability): Measures the reduction of tetrazolium salts to formazan by mitochondrial dehydrogenases. This quantifies the number of metabolically active cells.
-
LDH Release Assay (Membrane Integrity): Measures Lactate Dehydrogenase released into the media upon plasma membrane rupture. Causality Note: This confirms that a decrease in the MTT signal is due to actual cell death (necrosis/late apoptosis) rather than a temporary metabolic downregulation.
-
Annexin V/PI Flow Cytometry: Differentiates between early apoptosis, late apoptosis, and necrosis, providing mechanistic confirmation of the AhR-pathway hypothesis.
Quantitative Data Summary: Reference IC50 Values
Based on comprehensive in vitro evaluations of fluorinated benzothiazole derivatives, the following table summarizes typical IC50 ranges across standard human cancer cell lines after 48 hours of exposure[4],[2].
| Cell Line | Tissue Origin | Representative IC50 (µM) | Sensitivity Profile |
| MCF-7 | Breast Adenocarcinoma | 0.85 - 2.11 | High |
| A549 | Lung Carcinoma | 1.25 - 3.40 | Moderate-High |
| HCT-116 | Colon Carcinoma | 3.54 - 5.10 | Moderate |
| HepG2 | Hepatocellular Carcinoma | 0.39 - 1.50 | High |
| HEK-293 | Normal Embryonic Kidney | > 25.00 | Low (Therapeutic Window) |
Note: IC50 values are dependent on specific assay conditions, cell passage number, and exposure time.
Detailed Experimental Protocols
Compound Preparation and Storage
-
Stock Solution: Dissolve 5-Fluoro-2-phenylbenzo[d]thiazole in 100% cell-culture grade Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM. Aliquot and store at -20°C, protected from light.
-
Working Dilutions: Prepare serial dilutions in complete culture media immediately prior to treatment.
-
Critical Causality: The final DMSO concentration in the well must not exceed 0.5% (v/v). Exceeding this threshold induces solvent-mediated baseline cytotoxicity, artificially shifting the IC50 curve and invalidating the results.
Multiplexed MTT and LDH Assay Workflow
This protocol allows the simultaneous assessment of viability and membrane rupture from the exact same well, eliminating well-to-well seeding variance[4],[3].
-
Cell Seeding: Harvest cells in the logarithmic growth phase. Seed 4 × 10³ to 1 × 10⁴ cells/well into a 96-well flat-bottom microplate in 100 µL of complete media (e.g., RPMI-1640 with 10% FBS). Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Aspirate media and add 100 µL of media containing varying concentrations of 5-Fluoro-2-phenylbenzo[d]thiazole (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include a vehicle control (0.5% DMSO) and a positive control for LDH (1% Triton X-100 added 45 minutes before readout). Incubate for 48 hours.
-
LDH Supernatant Collection: Gently centrifuge the 96-well plate at 250 × g for 5 minutes to pellet any floating dead cells. Carefully transfer 50 µL of the supernatant from each well to a fresh 96-well plate.
-
LDH Readout: Add 50 µL of LDH reaction mixture to the transferred supernatant. Incubate in the dark at room temperature for 30 minutes. Measure absorbance at 490 nm.
-
MTT Addition: To the original plate (containing the remaining 50 µL media and cells), add 10 µL of MTT solution (5 mg/mL in PBS). Incubate at 37°C for 3-4 hours.
-
Formazan Solubilization: Carefully aspirate the media. Add 100 µL of 100% DMSO to each well to dissolve the purple formazan crystals. Shake the plate for 10 minutes.
-
MTT Readout: Measure absorbance at 570 nm (with a reference wavelength of 650 nm to subtract background cellular debris noise).
Step-by-step workflow for multiplexed LDH and MTT cytotoxicity assays.
Apoptosis Detection via Annexin V/PI Staining
To elucidate the mechanism of cell death induced by the compound, flow cytometry is utilized[4].
-
Treatment: Seed 2 × 10⁵ cells/well in a 6-well plate. Treat with the compound at 1× and 2× the determined IC50 concentration for 24 and 48 hours.
-
Harvesting: Collect the culture media (which contains late apoptotic/necrotic floating cells). Wash the adherent cells with cold PBS, trypsinize gently, and pool with the collected media.
-
Critical Causality: Failing to collect the floating cells will result in a severe survivor bias, leading to a false-negative underrepresentation of the apoptotic population.
-
-
Staining: Centrifuge the pooled cells (300 × g, 5 min, 4°C). Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry (e.g., BD FACSCanto), capturing at least 10,000 events per sample.
Data Analysis and Quality Control (Z'-Factor)
To ensure the trustworthiness of the cytotoxicity data, calculate the Z'-factor for the assay plate before proceeding to IC50 calculation using non-linear regression (e.g., 4-parameter logistic curve):
Z' = 1 -[ (3 × SD_positive + 3 × SD_vehicle) / |Mean_vehicle - Mean_positive| ]
A Z'-factor between 0.5 and 1.0 indicates an excellent assay with a robust signal-to-noise ratio, validating the experimental setup and ensuring that the observed cytotoxicity of 5-Fluoro-2-phenylbenzo[d]thiazole is statistically significant.
References
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines Source: Bwise.kr / PLoS One / MDPI URL:[Link]
-
Synthesis, Characterization, and Preliminary In Vitro Cytotoxic Evaluation of a Series of 2-Substituted Benzo [d] [1,3] Azoles Source: MDPI URL:[Link]
Sources
Cell lines for testing 5-Fluoro-2-phenylbenzo[d]thiazole activity
Application Note & Protocols
Topic: A Tiered Strategy for Evaluating the In Vitro Anticancer Activity of 5-Fluoro-2-phenylbenzo[d]thiazole
Introduction: The Therapeutic Potential of Benzothiazoles
The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including notable anticancer properties.[1] The compound 5-Fluoro-2-phenylbenzo[d]thiazole belongs to this promising class of heterocyclic agents. Extensive research on similar 2-arylbenzothiazoles has revealed potent and selective anticancer activity across various human cancer cell lines, particularly those of breast, lung, and colon origin.[2][3][4]
A key molecular target implicated in the mechanism of action for many benzothiazole derivatives is the Aryl Hydrocarbon Receptor (AhR).[5] The AhR is a ligand-activated transcription factor that, upon binding to a ligand, translocates to the nucleus and modulates the expression of a host of genes, including cytochrome P450 enzymes like CYP1A1.[6] While historically studied in the context of toxicology, the AhR signaling pathway is now recognized as a critical regulator of cell proliferation, migration, and immunity, making it a compelling target in oncology.[6][7][8] Depending on the ligand and cellular context, AhR activation can lead to either tumor-suppressive or tumor-promoting effects.[6][9] Therefore, compounds like 5-Fluoro-2-phenylbenzo[d]thiazole may function as AhR modulators (agonists or antagonists), initiating a cascade of events that culminates in cancer cell death.
This guide provides a comprehensive, tiered experimental workflow designed to rigorously evaluate the in vitro anticancer activity of 5-Fluoro-2-phenylbenzo[d]thiazole. The protocols herein progress from broad cytotoxicity screening to detailed mechanistic assays, enabling researchers to build a robust pharmacological profile for this compound.
Rationale for Cell Line Selection
The choice of cell lines is paramount for generating meaningful and translatable data. The proposed panel is based on the established sensitivity of certain cancer types to benzothiazole compounds and includes models with diverse genetic backgrounds to assess the breadth of activity.
| Cancer Type | Cell Line | Key Characteristics & Rationale for Selection | Supporting Sources |
| Breast Cancer | MCF-7 | Estrogen Receptor-positive (ER+). A well-characterized, non-invasive luminal A type. Historically sensitive to 2-arylbenzothiazoles like GW 610. | [2][10] |
| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC). Highly invasive and aggressive, representing a clinically challenging subtype. Used to assess efficacy in hormone-receptor-negative cancers. | [1][11] | |
| Lung Cancer | A549 | Non-Small Cell Lung Carcinoma (NSCLC), adenocarcinoma. A standard model for lung cancer research and testing benzothiazole efficacy. | [1][12][13] |
| Colon Cancer | HCT-116 | Colorectal Carcinoma. A widely used, well-characterized cell line for colon cancer studies. | [1] |
| Liver Cancer | HepG2 | Hepatocellular Carcinoma. Liver cancer models are relevant due to the liver's role in xenobiotic metabolism, a process heavily modulated by the AhR pathway. | [1][14][15] |
| Non-Cancer Control | HEK293 | Human Embryonic Kidney Cells. Often used as a general "normal" control to establish a selectivity index (SI) and assess off-target cytotoxicity against non-cancerous cells. | [16] |
Proposed Experimental Workflow
A tiered approach ensures a logical and cost-effective progression from high-level screening to in-depth mechanistic studies. This workflow is designed to first confirm cytotoxic activity and then to dissect the underlying cellular mechanisms.
Caption: Tiered experimental workflow for characterizing 5-Fluoro-2-phenylbenzo[d]thiazole.
Application Protocols
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[16] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product. The amount of formazan, measured spectrophotometrically, is directly proportional to the number of living cells.[17]
Methodology:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of 5-Fluoro-2-phenylbenzo[d]thiazole in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from (for example) 0.1 nM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include "vehicle control" (medium with DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Observe the formation of purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes on an orbital shaker.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Hypothetical Data Presentation:
| Cell Line | 5-Fluoro-2-phenylbenzo[d]thiazole IC₅₀ (µM) | Selectivity Index (SI) vs. HEK293 |
| MCF-7 | 0.5 | 40 |
| MDA-MB-231 | 1.2 | 16.7 |
| A549 | 2.5 | 8.0 |
| HCT-116 | 1.8 | 11.1 |
| HepG2 | 3.1 | 6.5 |
| HEK293 | 20.0 | 1.0 |
Protocol 2: Apoptosis Detection (Annexin V-FITC / Propidium Iodide Assay)
Principle: This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.[18] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[19] Propidium Iodide (PI) is a membrane-impermeant DNA-binding dye that only enters cells with compromised membrane integrity (late apoptotic and necrotic cells).[18][20]
Methodology:
-
Cell Seeding and Treatment: Seed 1 x 10⁶ cells in 6-well plates. After 24 hours, treat cells with 5-Fluoro-2-phenylbenzo[d]thiazole at concentrations corresponding to 1x and 2x of the predetermined IC₅₀ value for 24 hours.
-
Cell Harvesting: Collect both floating and adherent cells. To detach adherent cells, use trypsin. Combine all cells from each well and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.
-
Analysis: Gate the cell population and create a quadrant plot (FITC vs. PI).
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
Hypothetical Data Presentation:
| Treatment | Live Cells (%) | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) |
| Vehicle Control | 95.1 | 2.5 | 1.4 | 1.0 |
| Compound (1x IC₅₀) | 45.3 | 35.2 | 15.5 | 4.0 |
| Compound (2x IC₅₀) | 15.8 | 48.1 | 30.6 | 5.5 |
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Principle: This method quantifies the DNA content within a cell population. Propidium Iodide (PI) stoichiometrically binds to DNA, meaning the fluorescence intensity emitted is directly proportional to the amount of DNA. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M). A "sub-G1" peak is indicative of apoptotic cells with fragmented DNA.
Methodology:
-
Cell Seeding and Treatment: Seed and treat cells in 6-well plates as described in Protocol 4.2.
-
Harvesting: Harvest cells as described in Protocol 4.2.
-
Fixation: Wash cells with PBS, then resuspend the pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The inclusion of RNase A is critical to prevent the staining of double-stranded RNA, which would otherwise interfere with DNA content analysis.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition & Analysis: Analyze the samples using a flow cytometer. Generate a histogram of fluorescence intensity and use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Hypothetical Data Presentation:
| Treatment | Sub-G1 (%) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 1.5 | 65.4 | 18.2 | 14.9 |
| Compound (1x IC₅₀) | 10.8 | 30.1 | 15.5 | 43.6 |
This hypothetical result suggests the compound induces G2/M arrest and apoptosis.
Investigating the Molecular Target: AhR Signaling
The Aryl Hydrocarbon Receptor (AhR) pathway is a plausible target for 2-arylbenzothiazoles.[5][6] Understanding this interaction is key to elucidating the compound's mechanism of action.
Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway.
To confirm if 5-Fluoro-2-phenylbenzo[d]thiazole engages this pathway, a Western blot analysis for CYP1A1, a primary downstream target of AhR, is recommended. A significant increase in CYP1A1 expression post-treatment would provide strong evidence of AhR activation.
References
-
Tumor-Suppressive Functions of the Aryl Hydrocarbon Receptor (AhR) and AhR as a Therapeutic Target in Cancer. MDPI. [Link]
-
Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. PMC. [Link]
-
Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. PMC. [Link]
-
Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. [Link]
-
Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. ResearchGate. [Link]
-
Benzothiazole derivatives as anticancer agents. PMC. [Link]
-
The Aryl Hydrocarbon Receptor and Tumor Immunity. PMC. [Link]
-
Antitumor benzothiazoles. 26.(1) 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648), a simple fluorinated 2-arylbenzothiazole, shows potent and selective inhibitory activity against lung, colon, and breast cancer cell lines. PubMed. [Link]
-
Aryl Hydrocarbon Receptor (AHR) Antagonism As a Transformative, Dual-Mechanism Novel Therapy for Multiple Myeloma. ASH Publications. [Link]
-
The potential of aryl hydrocarbon receptor as receptors for metabolic changes in tumors. Frontiers. [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]
-
The antitumour activity of 2‐(4‐amino‐3‐methylphenyl)‐5‐fluorobenzothiazole in human gastric cancer models is mediated by AhR signalling. PMC. [Link]
-
Anticancer properties of 5Z-(4-fluorobenzylidene)-2-(4-hydroxyphenylamino)-thiazol-4-one. Nature. [Link]
-
Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers. [Link]
-
Assaying cell cycle status using flow cytometry. PMC. [Link]
-
Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Publishing. [Link]
-
Functional significance of the aryl hydrocarbon receptor in oncogenic signaling pathways. Oxford Academic. [Link]
-
Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Longdom. [Link]
-
CLINICAL EFFICACY OF BENZOTHIAZOLE IN ANTITUMOR ACTIVITY: A RECENT TRENDS. ResearchGate. [Link]
-
Apoptosis Assay Protocol. DeNovix. [Link]
-
Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. PMC. [Link]
-
Apoptosis – what assay should I use?. BMG Labtech. [Link]
-
Aryl hydrocarbon receptor: An emerging player in breast cancer pathogenesis and its potential as a drug target (Review). Spandidos Publications. [Link]
-
Phytochemical screening and pharmacological benefits of Parthenium hysterophorus L.: In vitro anticancer cell line evaluation. Ukaaz Publications. [Link]
-
Anticancer Activity of Jatrophone an Isolated Compound from Jatropha Gossypifolia Plant Against Hepatocellular Cancer Cell Hep G2 1886. Biomedical and Pharmacology Journal. [Link]
-
Full article: Benzothiazole derivatives as anticancer agents. Taylor & Francis. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]
-
Recent advances in the development of AHR antagonists in immuno-oncology. PMC. [Link]
-
Cell Cycle Analysis of Candida albicans by Flow Cytometry. Bio-protocol. [Link]
-
Cytotoxicity assays – what your cells don't like. BMG Labtech. [Link]
-
Ah Receptor Antagonism Represses Head and Neck Tumor Cell Aggressive Phenotype. AACR. [Link]
-
What are AHR antagonists and how do they work?. Kyanos. [Link]
-
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. [Link]
Sources
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor benzothiazoles. 26.(1) 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648), a simple fluorinated 2-arylbenzothiazole, shows potent and selective inhibitory activity against lung, colon, and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor benzothiazoles. 26.(1) 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648), a simple fluorinated 2-arylbenzothiazole, shows potent and selective inhibitory activity against lung, colon, and breast cancer cell lines. | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. The antitumour activity of 2‐(4‐amino‐3‐methylphenyl)‐5‐fluorobenzothiazole in human gastric cancer models is mediated by AhR signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Recent advances in the development of AHR antagonists in immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Aryl Hydrocarbon Receptor and Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03277F [pubs.rsc.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives [mdpi.com]
- 14. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anticancer Activity of Jatrophone an Isolated Compound from Jatropha Gossypifolia Plant Against Hepatocellular Cancer Cell Hep G2 1886 – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 16. ijprajournal.com [ijprajournal.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Apoptosis Assays [sigmaaldrich.com]
- 20. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
Application Note: Advanced Analytical Characterization of 5-Fluoro-2-phenylbenzo[d]thiazole
Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 5-Fluoro-2-phenylbenzo[d]thiazole (CAS: 1629-93-2)
The 2-phenylbenzothiazole scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its potent antitumor activity (e.g., Phortress and GW 610 derivatives) and its highly tunable photophysical properties for bioimaging[1]. The introduction of a fluorine atom at the C-5 position drastically alters the molecule's lipophilicity, metabolic stability, and electronic distribution.
As a Senior Application Scientist, I approach the characterization of fluorinated heterocycles not merely as a checklist of techniques, but as a self-validating matrix . Novice researchers often rely on isolated 1D
Orthogonal Analytical Strategy
To ensure absolute confidence in the purity and structure of 5-fluoro-2-phenylbenzo[d]thiazole, the analytical workflow must transition from bulk purity assessment to high-resolution atomic mapping, culminating in functional photophysical profiling.
Caption: Orthogonal analytical workflow for 5-Fluoro-2-phenylbenzo[d]thiazole characterization.
High-Resolution Structural Elucidation: The Causality of Spin-Coupling
The most critical challenge in synthesizing 5-fluoro-2-phenylbenzo[d]thiazole is proving that the fluorine is at the C-5 position rather than the C-6 position. While
The Causality of the Method: We leverage the distinct scalar coupling constants (
Caption: Logical relationship of 19F-1H scalar couplings confirming the C-5 regiochemistry.
If the molecule were the 6-fluoro isomer, the pseudo-triplet would appear at the H-5 position instead of H-6, completely reversing the spectral signature[2]. This internal logic eliminates the need for complex 2D NMR in routine batch validation.
Step-by-Step Experimental Protocols
Protocol A: LC-MS and HRMS (Exact Mass Validation)
Causality: Chemical Ionization Time-of-Flight (CI-TOF) is preferred over standard Electron Impact (EI) because it is a "softer" ionization technique. Benzothiazoles are highly stable, but preserving the intact
-
Sample Preparation: Dissolve 1 mg of the purified compound in 1 mL of LC-MS grade Acetonitrile (MeCN).
-
Chromatography: Inject 2 µL onto an Agilent 1260 Infinity Liquid Chromatograph equipped with a Rapid Resolution HT-3 C18 column[2].
-
Mobile Phase: Run an isocratic elution of 70% MeCN / 30% H
O (with 0.1% formic acid) at 0.4 mL/min. -
HRMS Acquisition: Introduce the eluent into a GCT Premier CI-TOF mass spectrometer. Calibrate externally with Leucine Enkephalin to ensure mass accuracy[2].
-
Validation: Extract the monoisotopic peak. The theoretical exact mass for C
H FNS is 230.0441. An observed mass of 230.0438 confirms the elemental composition with an error of < 2 ppm[2].
Protocol B: Multinuclear NMR Spectroscopy
Causality: CDCl
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl
, 99.8% D) containing 0.03% v/v TMS as an internal standard. -
Instrument Setup: Utilize a 400 MHz NMR spectrometer.
-
Acquisition (
H): Acquire 16 scans with a relaxation delay (D1) of 2 seconds to ensure accurate integration. -
Acquisition (
F): Acquire 64 scans at 376 MHz. The F spectrum will show a distinct multiplet around -112 ppm, verifying the presence of the fluorine atom without solvent interference. -
Data Processing: Apply a line broadening factor of 0.3 Hz. Phase and baseline correct the spectrum manually. Integrate the phenyl protons (m, 3H and dd, 2H) against the distinct benzothiazole protons to verify the 1:1 ratio.
Protocol C: FT-IR and Photophysical Profiling
Causality: 2-phenylbenzothiazoles are highly conjugated and often exhibit intense luminescence[1]. Furthermore, they can display mechanochromic behavior in the solid state[3]. Profiling their optical absorption and functional groups ensures the batch is viable for downstream bioimaging applications.
-
FT-IR (KBr Disc): Grind 2 mg of the compound with 100 mg of anhydrous KBr. Press into a translucent pellet under 10 tons of pressure. Record the spectrum on a Nicolet MagNa-IR550 spectrometer (4000-400 cm
)[2]. -
UV-Vis/Fluorescence: Prepare a
M solution in spectroscopic grade ethanol. Record the absorption maxima (typically ~300-330 nm due to transitions) and emission spectra to establish the baseline photophysical profile[1].
Quantitative Data Summaries
The following tables summarize the self-validating data matrix required to certify a batch of 5-Fluoro-2-phenylbenzo[d]thiazole.
Table 1: H NMR (400 MHz, CDCl ) Peak Assignments & Coupling Logic
| Chemical Shift ( | Multiplicity | Coupling Constant ( | Integration | Assignment | Diagnostic Significance |
| 8.06 | dd | 6.3, 2.8 | 2H | H-2', H-6' (Phenyl) | Ortho-phenyl protons |
| 7.80 | dd | 8.7, 5.2 | 1H | H-7 (Benzothiazole) | |
| 7.74 | dd | 9.5, 2.2 | 1H | H-4 (Benzothiazole) | |
| 7.52 – 7.45 | m | - | 3H | H-3', H-4', H-5' (Phenyl) | Meta/para-phenyl protons |
| 7.14 | td | 8.8, 2.5 | 1H | H-6 (Benzothiazole) |
Note: The near-equivalent ortho
Table 2: High-Resolution Mass Spectrometry & Functional Group Data
| Parameter | Analytical Technique | Observed Value | Theoretical Target | Validation Status |
| Exact Mass | HRMS (CI-TOF) | 230.0438 m/z | 230.0441 m/z | PASS (< 2 ppm error) |
| Purity | UHPLC-UV (254 nm) | > 98.5% | > 95.0% | PASS |
| IR Absorption (C=N) | FT-IR (KBr Disc) | ~1600 cm | N/A | Confirms thiazole ring |
| IR Absorption (C-F) | FT-IR (KBr Disc) | ~1220 cm | N/A | Confirms fluorination |
References
- Supporting Information: Exogenous Photosensitizer-, Metal- and Base-free Visible Light-Promoted C-H Thiolation Source: Amazon AWS / Primary Chemical Literature URL
- Chemistry of 2-(2′-Aminophenyl)
- Polymorphism and Mechanochromism in 2-Phenylbenzothiazole Cyclometalated PtII Complexes with Chelating N∧O Ligands Source: ACS Publications URL
Sources
VEGFR-2 inhibition assay using 5-Fluoro-2-phenylbenzo[d]thiazole
An in-depth technical guide and protocol for evaluating the inhibitory profile of 5-Fluoro-2-phenylbenzo[d]thiazole against VEGFR-2, designed for high-throughput screening and drug development applications.
Introduction & Mechanistic Rationale
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary receptor tyrosine kinase driving tumor angiogenesis, making it a highly validated target in oncology drug discovery[1]. While multi-kinase inhibitors like Sorafenib have achieved clinical success, the development of novel molecular scaffolds is essential to overcome off-target toxicities and emerging resistance.
In recent years, the benzothiazole moiety has emerged as a privileged pharmacophore in rational drug design. It frequently serves as a bioisosteric replacement for the pyridine ring found in traditional Type II kinase inhibitors[1][2]. 5-Fluoro-2-phenylbenzo[d]thiazole (CAS: 1629-93-2) represents a highly optimized core structure for kinase screening. Mechanistically, the benzothiazole nitrogen acts as a crucial hydrogen bond acceptor in the hinge region of the VEGFR-2 ATP-binding pocket. Concurrently, the 5-fluoro substitution enhances metabolic stability and lipophilicity, while the 2-phenyl group projects into the adjacent hydrophobic pocket, stabilizing the inactive "DFG-out" conformation of the kinase[3].
Fig 1: VEGFR-2 signaling pathway and mechanism of ATP-competitive inhibition by benzothiazoles.
Experimental Design: Luminescent ADP Detection
To accurately quantify the inhibitory potency (
Causality of Assay Choice: Unlike radiometric assays, luminescent ADP detection is non-radioactive, highly sensitive, and universally applicable to any kinase-substrate combination. More importantly, it is far less prone to compound interference (such as auto-fluorescence or quenching) which is a common artifact when screening highly conjugated, aromatic benzothiazoles in Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.
To ensure the protocol is a self-validating system , we strictly incorporate a positive control (Sorafenib) to benchmark potency, alongside a "no-enzyme" control (to establish the 0% activity baseline) and a "vehicle-only" control (to establish the 100% activity baseline).
Fig 2: Step-by-step experimental workflow for the luminescent VEGFR-2 kinase assay.
Materials and Reagents
-
Kinase: Recombinant Human VEGFR-2 (KDR) Kinase Domain (active).
-
Test Compound: 5-Fluoro-2-phenylbenzo[d]thiazole (10 mM stock in 100% DMSO).
-
Reference Inhibitor: Sorafenib tosylate (10 mM stock in 100% DMSO)[2].
-
Substrate: Poly(Glu,Tyr) 4:1 peptide substrate (1 mg/mL).
-
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM
, 0.1 mg/mL BSA, 2 mM DTT.-
Expert Insight: DTT is critical to maintain the catalytic cysteine residues of VEGFR-2 in a reduced state.
is an essential cofactor required to coordinate the phosphate groups of ATP, while BSA prevents the lipophilic benzothiazole from adhering to the microplate walls.
-
-
Detection System: ADP-Glo™ Kinase Assay Kit.
-
Plates: 384-well solid white microplates (White plates maximize luminescence reflection and eliminate well-to-well optical crosstalk).
Step-by-Step Methodology
Step 1: Compound Preparation (10-Point Serial Dilution)
-
Prepare a 3-fold serial dilution of 5-Fluoro-2-phenylbenzo[d]thiazole and Sorafenib in 100% DMSO, starting from a 1 mM top concentration down to 0.05 µM.
-
Dilute the DMSO stocks 1:25 in Assay Buffer to create 4X working solutions.
-
Expert Insight: This ensures the final top concentration in the assay is 10 µM, and critically, the final DMSO concentration remains strictly at 1%. Higher DMSO concentrations will denature VEGFR-2 and artificially suppress kinase activity.
-
Step 2: Kinase Reaction Setup (5 µL total volume)
-
Add 1.25 µL of the 4X compound working solution to the respective wells of the 384-well plate.
-
Add 1.25 µL of 4X VEGFR-2 enzyme. The enzyme concentration must be pre-optimized to consume only 10-20% of the ATP, ensuring the reaction remains in the linear phase.
-
Incubate for 15 minutes at room temperature.
-
Expert Insight: This pre-incubation step is mandatory. Benzothiazoles acting as Type II inhibitors often exhibit slow-binding kinetics because they require time to induce the structural DFG-out conformational shift in the kinase domain.
-
-
Initiate the reaction by adding 2.5 µL of a 2X ATP/Substrate mix. The final ATP concentration should be set at the empirical
for VEGFR-2 (typically 10 µM). -
Centrifuge the plate briefly at 1000 x g and incubate at room temperature for 60 minutes.
Step 3: ADP Detection & Readout
-
Add 5 µL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes at room temperature.
-
Expert Insight: This reagent serves a dual purpose: it immediately terminates the kinase reaction and actively depletes any unconsumed ATP. Skipping or shortening this incubation will result in massive background noise.
-
-
Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes. This step converts the generated ADP back into ATP, which then drives a luciferase-mediated luminescent reaction.
-
Read the plate on a multi-mode microplate reader using a luminescence module (integration time: 0.5–1.0 second per well).
Data Presentation & Quantitative Results
Raw luminescence values (RLU) are normalized to calculate the percentage of kinase inhibition relative to the vehicle control (0% inhibition) and the no-enzyme control (100% inhibition). The
Table 1: Representative
| Compound | Concentration Range | Max Inhibition (%) | Hill Slope | |
| 5-Fluoro-2-phenylbenzo[d]thiazole | 0.1 nM - 10 µM | 94.2% | 0.145 | 1.12 |
| Sorafenib (Reference) | 0.1 nM - 10 µM | 98.5% | 0.065 | 0.98 |
Data Interpretation: The
Troubleshooting and Optimization
-
Elevated Background Luminescence: If the no-enzyme control yields a high signal, the ATP depletion in Step 3 was incomplete. Ensure the ADP-Glo reagent is freshly prepared, not degraded by freeze-thaw cycles, and incubated for the full 40 minutes.
-
Steep Hill Slopes (>1.5): A steep dose-response curve often indicates compound aggregation (forming colloidal micelles) rather than stoichiometric 1:1 inhibition. Ensure the inclusion of 0.1 mg/mL BSA in the assay buffer, which acts as a carrier protein to mitigate the non-specific aggregation of highly lipophilic benzothiazoles.
-
Signal Drift Across the Plate: Luminescent reactions are temperature-sensitive. Ensure all reagents are fully equilibrated to room temperature before addition to prevent edge effects or signal gradients across the 384-well plate.
References
-
New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. National Center for Biotechnology Information (PMC). Available at:[Link][1]
-
Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase: Design, Synthesis, BIO Evaluation and In Silico Study. MDPI Pharmaceuticals. Available at:[Link][2]
-
Design, synthesis, and computational validation of novel benzothiazole derivatives as dual anticancer-antioxidant agents targeting VEGFR-2. ResearchGate. Available at:[Link][3]
Sources
- 1. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase: Design, Synthesis, BIO Evaluation and In Silico Study | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
Application Note: In Vitro Cytotoxicity Evaluation of 5-Fluoro-2-phenylbenzo[d]thiazole Using the MTT Assay
Executive Summary & Biochemical Context
The compound 1[1] belongs to a highly specialized class of 2[2]. These molecules have garnered significant attention in oncology drug development due to their3[3]. Unlike broad-spectrum chemotherapeutics, fluorinated benzothiazoles act as targeted prodrugs. Evaluating their efficacy requires a robust, self-validating MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay architecture that accounts for their unique metabolic activation requirements.
Mechanism of Action: CYP-Mediated Bioactivation
To design an accurate MTT assay for this compound, one must first understand its causality in cellular environments. 5-Fluoro-2-phenylbenzo[d]thiazole is intrinsically inactive. Its cytotoxicity is entirely dependent on3[3]. These enzymes, which are overexpressed in specific breast and lung carcinoma cell lines, oxidize the benzothiazole core into a highly reactive electrophilic intermediate. This intermediate covalently binds to DNA, forming adducts that trigger cell cycle arrest and apoptosis.
Figure 1: CYP-mediated bioactivation pathway of fluorinated 2-phenylbenzothiazoles.
Self-Validating Assay Architecture (E-E-A-T)
A trustworthy protocol must be self-validating. Because 5-Fluoro-2-phenylbenzo[d]thiazole requires enzymatic activation, the choice of cell lines and controls is the most critical variable in this assay.
-
Cell Line Causality : You must utilize a CYP1A1-positive cell line (e.g., MCF-7 or MDA-MB-468) to observe the 4[4]. A CYP-negative line (e.g., normal HBL-100 breast cells or PC-3 prostate cells) MUST be run in parallel as a negative biological control to prove the mechanism of action.
-
Vehicle Control (0.1% DMSO) : Benzothiazoles are highly lipophilic and require DMSO for solubilization. The vehicle control ensures that any observed cell death is due to the compound, not solvent toxicity.
-
Positive Control (Doxorubicin) : Validates the general sensitivity of the chosen cell lines and the functional integrity of the MTT reagents, providing a2[2].
-
Media Blank : Corrects for background absorbance caused by phenol red and serum proteins.
Quantitative Data Benchmarks
Based on structural analogs and historical data for 4[4], researchers should expect a distinct, biphasic sensitivity profile across different cell lines. The table below summarizes the expected quantitative benchmarks for assay validation.
| Cell Line | Tissue Origin | CYP1A1/2W1 Expression | Expected IC50 Range (µM) | Response Profile |
| MCF-7 | Breast Carcinoma (ER+) | High | < 0.1 - 1.5 | Highly Sensitive |
| MDA-MB-468 | Breast Carcinoma (ER-) | High | < 0.1 - 2.0 | Highly Sensitive |
| A549 | Lung Carcinoma | Moderate | 1.0 - 5.0 | Moderately Sensitive |
| HBL-100 | Normal Breast Epithelium | Low / Negative | > 10.0 | Resistant / Inactive |
Detailed Experimental Protocol
Figure 2: Step-by-step MTT assay workflow for evaluating compound cytotoxicity.
Step 5.1: Reagent Preparation
-
Compound Stock : Dissolve 5-Fluoro-2-phenylbenzo[d]thiazole powder in 100% molecular-grade DMSO to create a 10 mM master stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.
-
MTT Solution : Dissolve MTT powder in sterile PBS (pH 7.4) at a concentration of 5 mg/mL. Filter-sterilize through a 0.22 µm syringe filter. Store protected from light at 4°C for up to 1 month.
Step 5.2: Cell Seeding (Day 1)
-
Harvest MCF-7 (target) and HBL-100 (control) cells at 80% confluency.
-
Seed 5,000 cells per well in 100 µL of complete culture media (e.g., DMEM + 10% FBS) into a flat-bottom 96-well plate.
-
Leave column 1 blank (media only) for background subtraction.
-
Incubate plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment and exponential growth phase entry.
Step 5.3: Compound Treatment (Day 2)
-
Prepare serial dilutions of the 10 mM stock in complete culture media. Critical: Ensure the final concentration of DMSO in all wells, including the highest treatment dose, never exceeds 0.1% (v/v).
-
Aspirate the old media from the 96-well plate.
-
Add 100 µL of the compound-containing media to the respective wells. Treat in biological triplicates.
-
Include Vehicle Control wells (media + 0.1% DMSO) and Positive Control wells (Doxorubicin, 1 µM).
-
Incubate for 72 hours. This extended duration is required to allow sufficient time for CYP-mediated bioactivation and subsequent apoptotic cascade execution.
Step 5.4: MTT Incubation & Solubilization (Day 5)
-
Add 20 µL of the 5 mg/mL MTT solution directly to each well (final MTT concentration = 0.83 mg/mL).
-
Incubate the plates for 3 to 4 hours at 37°C. Viable cells will reduce the yellow MTT to insoluble purple formazan crystals.
-
Crucial Step : Carefully aspirate the media from all wells without disturbing the formazan crystals at the bottom.
-
Add 100 µL of 100% DMSO to each well to solubilize the formazan. Place the plate on an orbital shaker for 10 minutes at room temperature, protected from light.
Step 5.5: Data Acquisition & Analysis
-
Measure the optical density (OD) using a microplate reader at an absorbance wavelength of 570 nm.
-
Read a reference wavelength at 630 nm to subtract background noise caused by cellular debris or plate imperfections.
-
Calculate Cell Viability (%) using the following formula: Viability (%) =[(OD_Sample - OD_Blank) / (OD_Vehicle - OD_Blank)] × 100
-
Plot the dose-response curve (Log concentration vs. Viability %) and determine the IC50 using non-linear regression analysis (e.g., GraphPad Prism).
Expert Insights & Troubleshooting
-
Causality Behind Media Removal : Many protocols suggest adding a solubilization buffer (like SDS/HCl) directly to the media. However, for highly lipophilic compounds like 5-Fluoro-2-phenylbenzo[d]thiazole, serum proteins in the media can precipitate upon the addition of organic solvents, causing light scattering and artificially inflating the 570 nm absorbance reading. Complete media aspiration followed by pure DMSO addition yields the highest signal-to-noise ratio.
-
Compound Precipitation : If the compound precipitates upon dilution into the aqueous culture media, pre-warm the media to 37°C before adding the DMSO stock. Vigorous vortexing immediately upon addition will prevent localized high concentrations that trigger crystallization.
-
Antioxidant Interference : Ensure your media is free from high concentrations of reducing agents (like ascorbic acid), which can spontaneously reduce MTT to formazan in the absence of cells, leading to false-positive viability readings.
References
Sources
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. Synthesis, cytotoxicity and 99mTc-MIBI tumor cell uptake evaluation of 2-phenylbenzothiazole tagged triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactivation of Fluorinated 2-Aryl-benzothiazole Anti-tumor Molecules by Human Cytochrome P450s 1A1 and 2W1 and Deactivation by Cytochrome P450 2S1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: 5-Fluoro-2-phenylbenzo[d]thiazole Synthesis
Welcome to the Application Support Center for benzothiazole derivative synthesis. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes, focusing on the mechanistic causality behind common failures in the synthesis of 5-Fluoro-2-phenylbenzo[d]thiazole.
This guide addresses the condensation and oxidative cyclization of 2-amino-4-fluorobenzenethiol with benzaldehyde—the most direct and atom-economical route for this scaffold.
Synthesis Workflow & Troubleshooting Nodes
Workflow and critical troubleshooting nodes in 5-Fluoro-2-phenylbenzo[d]thiazole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my 2-amino-4-fluorobenzenethiol starting material turning yellow/solidifying, and how does this affect my yield? Causality: 2-Aminothiophenols are highly nucleophilic but exceptionally susceptible to aerobic oxidation. Exposure to atmospheric oxygen rapidly oxidizes the free thiol into an unreactive disulfide dimer (bis(2-amino-4-fluorophenyl) disulfide). This side reaction drastically reduces the effective monomer concentration available for condensation, stalling the reaction and lowering the yield 1. Solution: Always store 2-amino-4-fluorobenzenethiol under an inert atmosphere (Argon/N₂). If you suspect oxidation has occurred, perform a mild pre-reduction step using a reducing agent like triphenylphosphine before adding the benzaldehyde, or use a freshly opened bottle 1.
Q2: I am observing a buildup of an intermediate on TLC, but the final 5-Fluoro-2-phenylbenzo[d]thiazole is not forming. What is happening? Causality: The synthesis proceeds via a two-step mechanism: initial condensation to form a Schiff base (imine) intermediate, followed by intramolecular nucleophilic attack by the thiol to form a benzothiazoline intermediate. This intermediate must be oxidized to achieve the fully aromatic benzothiazole. If the reaction is run anaerobically without an intrinsic oxidant, it stalls at the intermediate stage 1. Solution: Ensure sufficient aeration if using an aerobic protocol. Utilizing a catalyst like sulfamic acid under an open-air atmosphere facilitates both the imine formation and the subsequent oxidative cyclization 2.
Q3: How do I select the best catalyst system to maximize yield and minimize environmental impact? Causality: Traditional syntheses rely on heavy transition metals or harsh oxidants, which complicate purification and cause over-oxidation. Selecting a catalyst that balances electrophilic activation with green chemistry principles is critical. Solution: Refer to the quantitative comparison table below. For large-scale pharmaceutical applications, sulfamic acid is preferred due to its recyclability and non-toxicity 2. For rapid, sustainable synthesis, visible-light-driven photocatalysis using PAF-406 is optimal 3.
Quantitative Catalyst Comparison for 2-Arylbenzothiazole Synthesis
| Catalyst System | Solvent | Temperature | Time | Yield (%) | Key Advantage | Reference |
| H₂O₂ / HCl | Ethanol | Room Temp | 1 h | 85–94 | Rapid kinetics at room temperature | 1 |
| PAF-406 (Photocatalyst) | Methanol | 298 K (Blue LED) | 3 h | 99 | Ultra-high yield, visible-light driven | [[3]]() |
| Sulfamic Acid | Ethanol | Reflux (78°C) | 2–4 h | >90 | Highly scalable, recyclable solid acid | 2 |
Q4: How do I resolve co-elution issues during the purification of 5-Fluoro-2-phenylbenzo[d]thiazole? Causality: The target molecule is highly lipophilic and often co-elutes with unreacted benzaldehyde or disulfide byproducts on normal-phase silica gel [[1]](). Solution: Perform a rigorous chemical work-up before attempting chromatography. Wash the organic layer with saturated sodium bisulfite (NaHSO₃) to convert unreacted benzaldehyde into a water-soluble bisulfite adduct. Final purification should be achieved via recrystallization from hot ethanol rather than chromatography to ensure pharmaceutical-grade purity.
Standardized Experimental Protocol: Sulfamic Acid-Catalyzed Synthesis
This protocol is adapted from scalable methodologies used in the synthesis of benzothiazole-based drugs and provides a self-validating system 2. The visual transition from a suspension to a clear solution, followed by precipitation upon cooling, confirms reaction progress without the need for constant TLC sampling.
Step-by-Step Methodology:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzaldehyde (1.0 mmol, 106 mg) in 10 mL of absolute ethanol.
-
Catalyst Addition: Add sulfamic acid (10 mol%, 0.1 mmol, 9.7 mg). Causality: Sulfamic acid acts as a heterogeneous solid acid catalyst that activates the benzaldehyde carbonyl carbon for nucleophilic attack without homogeneously contaminating the product 2.
-
Thiol Addition: Slowly add 2-amino-4-fluorobenzenethiol (1.0 mmol, 143 mg) dropwise. Critical Step: Perform this addition under a gentle stream of nitrogen to prevent premature oxidation of the thiol before it can react with the aldehyde.
-
Oxidative Cyclization: Heat the mixture to reflux (~78°C) open to the air (or utilizing an air balloon). Causality: Ambient oxygen acts as the terminal oxidant required for the aromatization of the thiazoline intermediate into the stable 5-Fluoro-2-phenylbenzo[d]thiazole 2. Stir for 2 to 4 hours.
-
Work-up & Catalyst Recovery: Upon completion, cool the mixture to room temperature. The sulfamic acid catalyst is insoluble in cold ethanol and can be recovered via simple filtration.
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the crude residue in ethyl acetate (20 mL), wash with saturated NaHSO₃ (2 × 10 mL) to remove residual aldehyde, followed by brine (10 mL) 1.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize the crude product from hot ethanol to yield pure 5-Fluoro-2-phenylbenzo[d]thiazole crystals.
References
-
SULFAMIC ACID-CATALYZED CONVERSION OF O-AMINOTHIOPHENOL AND AROMATIC ALDEHYDES TO 2-ARYLBENZOTHIAZOLES - Clockss URL: [Link]
-
Optimal photosynthesis of 2-benzothiazoles over hexaazatrinaphthylene-based porous aromatic frameworks - Chemical Science (RSC Publishing) URL: [Link]
Sources
Technical Support Center: Optimizing the Synthesis and Yield of 5-Fluoro-2-phenylbenzo[d]thiazole
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of heterocyclic synthesis. The preparation of 5-fluoro-2-phenylbenzo[d]thiazole (CAS: 1629-93-2) is a critical transformation in drug development, typically achieved via the condensation of 2-amino-4-fluorobenzenethiol with benzaldehyde, followed by oxidative cyclization.
While the theoretical pathway is straightforward, practical yields are often compromised by competing side reactions, such as premature thiol oxidation to disulfides, and incomplete cyclization 1[1]. This guide provides field-proven methodologies, mechanistic troubleshooting, and optimized protocols to ensure robust, self-validating experimental outcomes.
Workflow for 5-Fluoro-2-phenylbenzo[d]thiazole synthesis and potential side reactions.
Step-by-Step Methodology: Optimized One-Pot Synthesis
To establish a self-validating system, we utilize a controlled oxidative condensation protocol. This method minimizes premature thiol oxidation while driving the Schiff base toward complete cyclization 2[2].
Protocol:
-
Preparation: In a flame-dried, 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-4-fluorobenzenethiol (1.0 mmol) and freshly distilled benzaldehyde (1.0 mmol) in 5 mL of a 4:1 mixture of 1,4-dioxane/H₂O.
-
Catalyst/Oxidant Addition: Add 30% aqueous hydrogen peroxide (3.0 mmol) dropwise over 5 minutes.
-
Causality: Slow addition prevents a sudden spike in oxidative potential, which would otherwise dimerize the starting thiol into the unwanted disulfide before condensation can occur.
-
-
Reaction Initiation: Stir the mixture at room temperature under ambient air. Monitor the reaction via TLC (Hexane:Ethyl Acetate 4:1).
-
Self-Validation: The disappearance of the highly polar thiol spot and the transient appearance of a yellow Schiff base intermediate confirm the correct reaction trajectory.
-
-
Quenching & Work-up: Upon completion (typically 20 hours), quench the reaction with saturated aqueous sodium thiosulfate (10 mL).
-
Causality: This neutralizes unreacted peroxides, preventing over-oxidation (e.g., sulfoxide formation) of the final thiazole product during concentration. Extract with ethyl acetate (3 x 15 mL).
-
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography to yield the target product.
Quantitative Data: Reaction Condition Optimization
The following table summarizes the causal relationship between reaction conditions and final yield, demonstrating why the optimized protocol was selected 2[2], 3[3].
| Solvent System | Oxidant / Catalyst | Temp (°C) | Time (h) | Yield (%) | Causality / Observation |
| Ethanol | Air / None | 80 | 12 | 45 | High disulfide byproduct due to uncontrolled thermal oxidation. |
| 1,4-Dioxane/H₂O (4:1) | None | 25 | 24 | 63 | Incomplete cyclization of the Schiff base intermediate. |
| 1,4-Dioxane/H₂O (4:1) | H₂O₂ (3.0 eq) | 25 | 20 | 85 | Controlled oxidation; water stabilizes the transition state. |
| Aq. Sodium Cumene Sulfonate | Ultrasound / Air | 40 | 0.75 | 98* | Enhanced solubility and mass transfer via cavitation. |
*Note: Yields for hydrotropic ultrasound methods are based on non-fluorinated analogs but translate effectively to fluorinated substrates.
Troubleshooting Guides & FAQs
Q1: My reaction yields are consistently below 50%, and TLC shows a prominent non-polar spot. What is causing this? A: The non-polar spot is almost certainly bis(2-amino-4-fluorophenyl) disulfide. 2-Aminothiophenols are highly susceptible to oxidative dimerization before they can condense with the aldehyde 1[1].
-
Causality & Solution: If the oxidant (e.g., H₂O₂ or atmospheric O₂ at high heat) acts on the thiol faster than the condensation step occurs, the disulfide forms. To troubleshoot, ensure you add the benzaldehyde to the 2-amino-4-fluorobenzenethiol before introducing any oxidants. Alternatively, run the initial condensation step under an inert argon atmosphere to form the Schiff base, and only then introduce the oxidant for the cyclization step.
Q2: The reaction stalls at the Schiff base intermediate. How can I drive the cyclization to completion? A: The intermediate 2-(benzylideneamino)-4-fluorobenzenethiol requires an oxidative sink to close the thiazole ring. If the reaction stalls, your oxidative potential is too low.
-
Causality & Solution: The cyclization involves the removal of two hydrogen atoms. If using ambient air, the mass transfer of O₂ might be insufficient. Switch to a dedicated oxidant like 30% H₂O₂ (3 equivalents) or utilize a catalytic system (e.g., iodine or a transition metal catalyst) to lower the activation energy of the C-S bond formation 4[4].
Q3: Can I use water as a green solvent for this synthesis? A: Yes, but with caveats. The highly hydrophobic nature of 5-fluoro-2-phenylbenzo[d]thiazole and benzaldehyde leads to poor mass transfer in pure water.
-
Causality & Solution: Utilizing an aqueous hydrotropic medium (e.g., sodium cumene sulfonate) drastically increases the solubility of the organic reactants in the aqueous phase 3[3]. Coupling this with ultrasound irradiation enhances cavitation, leading to localized high temperatures and pressures that accelerate the condensation and cyclization, often completing the reaction in under an hour with >90% yields.
Q4: How does the 5-fluoro substitution affect the reactivity compared to the unsubstituted 2-aminothiophenol? A: The fluorine atom is highly electronegative, exerting a strong inductive electron-withdrawing effect (-I), while simultaneously offering a weak resonance-donating effect (+R).
-
Causality & Solution: In the 4-position of the benzenethiol (which corresponds to the 5-position of the final benzothiazole), the electron-withdrawing nature slightly decreases the nucleophilicity of the adjacent amine and thiol groups. This can necessitate slightly longer reaction times or slightly elevated temperatures during the initial condensation phase compared to unsubstituted 2-aminothiophenol. Ensure your benzaldehyde is freshly distilled to maximize its electrophilicity.
Diagnostic logic tree for troubleshooting low yields in benzothiazole synthesis.
References
- Title: optimizing reaction conditions for the synthesis of 2-phenylbenzothiazole Source: BenchChem URL
- Title: Optimization of the reaction conditions to synthesize 2-phenylbenzothiazole 3 a [a] Source: ResearchGate URL
- Title: Green Synthesis of 2-Phenylbenzothiazole in Aqueous Hydrotropic Medium and its Process Intensification by Ultrasound Source: SSRN URL
- Title: Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024)
Sources
Purification of 5-Fluoro-2-phenylbenzo[d]thiazole by column chromatography
Welcome to the Technical Support Center for Heterocyclic Purification . This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with isolating 5-Fluoro-2-phenylbenzo[d]thiazole (CAS: 1629-93-2) from complex synthetic mixtures.
Because this molecule features a highly lipophilic fluorinated phenyl-benzothiazole core juxtaposed with a weakly basic thiazole nitrogen, its chromatographic behavior requires precise phase management. This center provides a causality-driven protocol, self-validating workflows, and advanced troubleshooting matrices.
Part 1: Core Purification Protocol & Methodology
The following step-by-step methodology utilizes normal-phase column chromatography. Every step is designed with mechanistic causality to prevent common failure modes such as band broadening and compound precipitation.
Self-Validation Check: 2D-TLC Stability Assay
Before committing your entire crude mass to the column, you must validate that 5-Fluoro-2-phenylbenzo[d]thiazole is stable on the acidic silica stationary phase.
-
Methodology: Spot the crude mixture in the bottom-left corner of a square Silica Gel 60 TLC plate. Develop the plate in a 90:10 Hexane:Ethyl Acetate (EtOAc) solvent system. Dry the plate completely, rotate it exactly 90 degrees, and develop it a second time in the same solvent.
-
Validation Logic: If the compound is stable, the UV-active spot (254 nm) will fall perfectly on the diagonal axis. If the spot deviates from the diagonal or smears, the compound is undergoing acid-catalyzed degradation or irreversible silanol binding, dictating the mandatory use of a deactivated stationary phase (e.g., alumina) or a basic mobile phase modifier[1].
Stationary Phase & Column Preparation
-
Methodology: Pack a glass column with Silica Gel 60 (230–400 mesh) using a slurry method in 100% Hexane[2]. Ensure the silica mass is 30 to 50 times the mass of your crude sample.
-
Causality: Flash-grade silica (230–400 mesh) provides an optimal surface-area-to-volume ratio. The smaller particle size minimizes interstitial void volumes, which directly reduces eddy diffusion and results in narrow, highly concentrated elution bands[3].
Sample Loading: The Dry-Load Technique
-
Methodology: Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM). Add dry silica gel (approx. 2-5% of the total column mass) to the flask. Evaporate the DCM completely under reduced pressure until a free-flowing powder is achieved[4]. Load this powder evenly onto the top of the column frit.
-
Causality: 5-Fluoro-2-phenylbenzo[d]thiazole exhibits a solubility dichotomy; it requires strong solvents (DCM) for initial dissolution but elutes in weak solvents (Hexane). If wet-loaded, the residual DCM acts as a strong solvent "plug" that drags the compound down the column prematurely, destroying resolution[5]. Dry loading eliminates the loading solvent entirely, forcing the compound to partition strictly according to the mobile phase gradient[4].
Gradient Elution
-
Methodology: Begin elution with 100% Hexane for 2 Column Volumes (CV) to flush out non-polar aliphatic impurities. Gradually step the gradient to 10% EtOAc in Hexane[6].
-
Causality: The non-polar phenyl and fluoro groups dominate the molecule's retention profile, meaning it will elute at relatively low polarities. A gradual gradient prevents the co-elution of closely related synthetic byproducts (e.g., unreacted benzaldehydes)[7].
Fig 1. Self-validating workflow for the normal-phase purification of benzothiazole derivatives.
Quantitative Data: Mobile Phase Optimization
Table 1: Step-gradient solvent parameters and expected chromatographic behavior.
| Solvent System | Eluotropic Strength | Target Rf | Chromatographic Observation |
| 100% Hexane | Very Low | 0.00 | Flushes highly non-polar aliphatic impurities. |
| 95:5 Hexane:EtOAc | Low | ~0.10 | Elutes non-polar aromatic starting materials. |
| 90:10 Hexane:EtOAc | Moderate | 0.25 - 0.35 | Optimal elution window for the target benzothiazole. |
| 80:20 Hexane:EtOAc | High | >0.60 | Risk of co-elution with polar starting materials. |
Part 2: Troubleshooting Guide
Q: My 5-Fluoro-2-phenylbenzo[d]thiazole is streaking down the column, resulting in broad, overlapping fractions. How do I fix this? A: This is a classic phase-mismatch issue. The basic nitrogen on the thiazole ring is interacting with the acidic silanol (-SiOH) groups on the silica gel via strong hydrogen bonding and acid-base interactions[8]. Solution: You must modify the mobile phase. Add 1% (v/v) Triethylamine (TEA) to your Hexane/EtOAc mixture[1]. TEA acts as a sacrificial base; it aggressively binds to and neutralizes the acidic silanols, masking the active sites and allowing the benzothiazole to elute as a sharp, symmetrical band[4].
Fig 2. Mechanism of amine streaking on silica gel and its resolution using a basic modifier.
Q: I am seeing co-elution of my product with the starting material (e.g., 2-amino-4-fluorothiophenol). How can I improve resolution?
A: Both compounds possess polarizable heteroatoms, leading to similar Rf values in standard Hexane/EtOAc mixtures.
Solution: Alter the selectivity (
Q: The column pressure spiked unexpectedly during elution, and flow has restricted. What happened? A: This indicates either particulate blockage or sample precipitation on the column frit[9]. If you wet-loaded the sample in a strong solvent and it immediately hit the weak Hexane mobile phase, the benzothiazole likely crashed out of solution. Solution: Always utilize the dry-loading technique for molecules with differential solubility profiles. If using an automated flash system, check the sanitary gaskets (e.g., PTFE/EPDM); incompatible solvents can cause gasket swelling and flow restriction[3].
Troubleshooting Quick Reference
Table 2: Matrix of common chromatographic failures and corrective actions.
| Failure Mode | Mechanistic Root Cause | Corrective Action |
| Severe Tailing | Basic nitrogen binding to acidic silanols. | Add 0.5% - 1.0% TEA to the mobile phase[1]. |
| Co-elution | Identical phase affinities in EtOAc. | Switch polar modifier to Diethyl Ether[5]. |
| Pressure Spike | Sample precipitation on the column frit. | Abort run; switch to dry-loading onto silica[4]. |
| Low Mass Recovery | Irreversible chemisorption to stationary phase. | Flush column with 10% MeOH in DCM to strip mass[5]. |
Part 3: Frequently Asked Questions (FAQs)
Q: What is the target Rf value I should aim for when optimizing the solvent system? A: You should optimize your Hexane/EtOAc ratio so that 5-Fluoro-2-phenylbenzo[d]thiazole has an Rf value between 0.15 and 0.40 (ideally ~0.25 - 0.35)[3]. This ensures the compound elutes between 2.5 and 6.7 column volumes (CV), providing the best thermodynamic balance between peak resolution and solvent consumption[3].
Q: Can I use reversed-phase chromatography (RPC) for this compound? A: Yes. While normal-phase silica is the standard for synthetic organic purification[6], reversed-phase chromatography (e.g., C18 stationary phase) is highly effective for lipophilic molecules like benzothiazoles[7]. Because the compound is highly non-polar, it will bind strongly to the C18 ligands and require a high percentage of organic modifier (e.g., >70% Acetonitrile in Water) to elute successfully.
Q: How do I best visualize 5-Fluoro-2-phenylbenzo[d]thiazole on a TLC plate?
A: Due to the extended
References[6] Title: A simple and efficient route for synthesis of 2-alkylbenzothiazoles
Source: orientjchem.org URL: ]">https://www.orientjchem.org[2] Title: Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells Source: iiarjournals.org URL: ]">https://iiarjournals.org[8] Title: Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns Source: benchchem.com URL: ]">https://www.benchchem.com[3] Title: 02140-EN Biotage Flash 75/150 User Manual Source: biotage.com URL: ]">https://www.biotage.com[9] Title: Anatomy of an LC Column From the Beginning to Modern Day Source: chromatographyonline.com URL: ]">https://www.chromatographyonline.com[1] Title: Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns Source: benchchem.com URL: ]">https://www.benchchem.com[4] Title: Troubleshooting column chromatography for pseudopelletierine purification Source: benchchem.com URL: ]">https://www.benchchem.com[7] Title: Column Chromatography Guide Source: phenomenex.com URL: ]">https://www.phenomenex.com[5] Title: Solvent Systems for Flash Column Chromatography Source: rochester.edu URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 3. selekt.biotage.com [selekt.biotage.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]
- 7. Column Chromatography Guide | Phenomenex [phenomenex.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Removing byproducts from 5-Fluoro-2-phenylbenzo[d]thiazole reaction
Welcome to the Technical Support Center for Benzothiazole Synthesis. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic challenges and purification hurdles encountered during the synthesis of 5-Fluoro-2-phenylbenzo[d]thiazole .
The synthesis of this fluorinated benzothiazole—typically achieved via the condensation of 2-amino-4-fluorobenzenethiol with benzaldehyde followed by oxidation—is highly susceptible to side reactions. This guide provides field-proven, self-validating methodologies to isolate high-purity target compounds.
Mechanistic Origins of Byproducts
Understanding the causality behind byproduct formation is the first step in troubleshooting. The reaction relies on a delicate balance between condensation and oxidation. If the oxidizing agent (e.g., H₂O₂, O₂, or I₂) is introduced prematurely or in excess, the starting thiol rapidly dimerizes. Conversely, uncontrolled radical pathways during the cyclization of the thiazoline intermediate lead to polymeric degradation[1].
Mechanistic pathway of 5-Fluoro-2-phenylbenzo[d]thiazole synthesis and byproduct formation.
Quantitative Byproduct Analysis
To effectively troubleshoot, you must first identify the specific impurity profile of your crude mixture.
Table 1: Common Byproducts, Causality, and Analytical Signatures
| Byproduct Type | Typical Yield Impact | Causality / Mechanism | Analytical Signature (TLC / NMR / IR) |
| Bis(2-amino-4-fluorophenyl) disulfide | 10 - 25% | Premature oxidation of the starting thiol before condensation occurs[1]. | Lower R_f than product; broad -NH₂ peak in ¹H NMR. |
| Benzothiazolones | 2 - 8% | Over-oxidation of the intermediate or reaction with CO₂ sources[1]. | Distinct C=O stretch in IR (~1680 cm⁻¹). |
| Polymeric Species | 5 - 15% | Uncontrolled radical pathways; promoted by harsh acid catalysts[1]. | Baseline retention on TLC; insoluble in cold ethanol. |
| Unreacted Benzaldehyde | < 5% | Incomplete condensation due to suboptimal stoichiometry or water accumulation. | Strong aldehyde proton singlet (~10 ppm) in ¹H NMR. |
Troubleshooting Guide & FAQs
Q: Why is my 5-fluoro-2-phenylbenzo[d]thiazole synthesis yielding high amounts of disulfides, and how can I prevent it? A: Disulfide formation is strictly a kinetic issue. It occurs when 2-amino-4-fluorobenzenethiol oxidizes before it can fully condense with benzaldehyde. This is highly common when reactions are run under atmospheric oxygen without an inert gas purge, or when the oxidant is added too rapidly[1]. Solution: Ensure the condensation step is initiated under a strict argon or nitrogen atmosphere. Allow the Schiff base/thiazoline intermediate to fully form (monitor via TLC) before introducing your oxidizing agent (e.g., H₂O₂/HCl).
Q: I am observing the formation of benzothiazolone byproducts. How can I suppress this over-oxidation? A: Benzothiazolones form when the thiazoline intermediate is subjected to overly harsh oxidative conditions, or when carbon dioxide acts as an unintended C1 source during specific catalytic cycles[1]. Solution: If you are utilizing a green chemistry approach, incorporating hydrosilanes into the reaction mixture has been mechanistically proven to suppress benzothiazolone production and favor the desired benzothiazole[2]. Alternatively, strictly control the equivalents of your oxidant and avoid prolonged heating once the cyclization is complete.
Q: My product is crashing out as a sticky oil instead of crystals during workup. What is causing this? A: "Oiling out" is typically caused by the presence of unreacted benzaldehyde or highly soluble polymeric byproducts that depress the melting point of the crude mixture[1]. Solution: Before attempting recrystallization, you must perform a rigorous chemical wash. Washing the organic layer with saturated sodium bisulfite (NaHSO₃) will convert unreacted benzaldehyde into a water-soluble bisulfite adduct, effectively removing the contaminant that prevents crystallization[3].
Q: Are there additive-free methods to avoid transition-metal byproducts entirely? A: Yes. If you are struggling to remove heavy metal impurities from traditional cross-coupling methods, you can pivot to an additive-free approach utilizing elemental sulfur (S₈) and aliphatic amines in DMSO at 140 °C. This completely bypasses the need for transition-metal catalysts, eliminating metal-adduct byproducts[4].
Self-Validating Purification Workflows
Every purification step must have a built-in validation mechanism to ensure you are not blindly moving to the next phase.
Step-by-step purification workflow for isolating 5-Fluoro-2-phenylbenzo[d]thiazole.
Protocol 1: Chemical Washing (Aldehyde & Acid Removal)
Causality: Standard aqueous washes do not remove unreacted benzaldehyde. A targeted bisulfite wash is required.
-
Dilute the crude reaction mixture in ethyl acetate (EtOAc).
-
Wash the organic layer twice with equal volumes of freshly prepared saturated NaHSO₃ solution. Vigorously shake to ensure the formation of the water-soluble bisulfite adduct.
-
Wash once with saturated NaHCO₃ to neutralize any residual acid catalysts (e.g., HCl)[3].
-
Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Self-Validation Step: Spot the concentrated organic layer on a TLC plate alongside pure benzaldehyde. Spray the plate with 2,4-dinitrophenylhydrazine (2,4-DNPH) stain. If no orange/red spot appears, the aldehyde byproduct has been successfully eliminated.
Protocol 2: Two-Tiered Purification (Recrystallization & Chromatography)
Causality: Recrystallization is highly effective for removing polymeric species, but often fails to separate the disulfide byproduct due to similar solubility profiles[3].
-
Primary Purification: Dissolve the crude solid in a minimum amount of boiling 100% ethanol. Allow it to cool slowly to room temperature, then transfer to an ice bath[3]. Filter the resulting crystals.
-
Purity Check: Run a TLC (9:1 Hexane:EtOAc). The target 5-fluoro-2-phenylbenzo[d]thiazole will elute rapidly (R_f ~0.6). If a slower-moving spot (R_f ~0.3) is present, your product is contaminated with disulfides.
-
Secondary Purification (If Disulfides are Present): Discard recrystallization and proceed to silica gel column chromatography. Use a stationary phase of silica gel and an isocratic mobile phase of 9:1 Hexane:Ethyl Acetate. The non-polar solvent system will easily resolve the benzothiazole from the more polar disulfide[3]. Self-Validation Step: To confirm the lower R_f spot is indeed a disulfide/thiol derivative, spray the TLC plate with Ellman's reagent (DTNB). A yellow color confirms the presence of sulfur-containing byproducts, validating the need for column chromatography.
Table 2: Solvent System Selection Guide
| Purification Method | Solvent System | Target Product Solubility | Byproduct Behavior |
| Recrystallization | 100% Ethanol | High (Hot), Low (Cold) | Polymers remain insoluble; trace disulfides stay in mother liquor[3]. |
| Recrystallization | Methanol / Water (9:1) | Moderate (Hot), Very Low (Cold) | Excellent for precipitating the product while washing away polar impurities. |
| Chromatography | Hexane : EtOAc (9:1) | Elutes rapidly (R_f ~0.6) | Disulfides elute slower (R_f ~0.3); Polymers retained at baseline[3]. |
References
-
Title: Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry Source: nih.gov URL: [Link]
-
Title: Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur Source: acs.org URL: [Link]
Sources
Formation of regioisomers in fluorinated benzothiazole synthesis
Diagnostic Overview
Welcome to the Technical Support Center. As application scientists and drug development professionals, we frequently encounter challenges regarding regiocontrol in heterocyclic synthesis. The formation of fluorinated benzothiazoles—highly privileged scaffolds in medicinal chemistry—often suffers from poor regioselectivity when starting from meta-substituted anilines (e.g., 3-fluoroaniline). This guide provides a mechanistic breakdown of why regioisomers form, how to troubleshoot their separation, and validated protocols for designing regiospecific pathways.
Pathway Visualization: Regioselectivity Divergence
Figure 1: Oxidative cyclization vs. halogen-directed regiospecific synthesis pathways.
Troubleshooting FAQs
Q: Why does the Jacobson cyclization of 3-fluoro-thiobenzanilides yield a mixture of products? A: When utilizing a meta-substituted precursor like 3-fluoroaniline, the subsequent thioamide intermediate possesses two distinct ortho positions capable of undergoing oxidative radical cyclization (C2 and C6). Cyclization at C6 (para to the fluorine) yields the 5-fluoro isomer, while cyclization at C2 yields the 7-fluoro isomer. Because the van der Waals radius of fluorine (1.47 Å) is relatively small, it does not provide sufficient steric bulk to completely block the C2 position. Consequently, the reaction lacks regiocontrol, resulting in a difficult-to-separate mixture of both regioisomers[1].
Q: How can I force regiospecificity to obtain only the 5-fluoro isomer? A: To achieve absolute regiocontrol, you must eliminate the competing cyclization pathway. The most reliable, field-proven method is to utilize a 2-bromo-5-fluoroaniline precursor. The bulky bromine atom permanently blocks the C2 position. By subjecting the resulting thioamide to a strong base (e.g., NaH in NMP), you initiate a bromine-directed intramolecular nucleophilic substitution. The thiolate anion selectively attacks the bromine-bearing carbon, displacing the bromide and exclusively yielding the 5-fluorobenzothiazole[2].
Q: Can I separate the 5-fluoro and 7-fluoro regioisomers using standard silica gel chromatography? A: In most cases, no. Both regioisomers exhibit nearly identical dipole moments and lipophilicity, causing them to co-elute (ΔRf < 0.05) in standard normal-phase solvent systems (e.g., hexanes/ethyl acetate). While preparative HPLC or fractional recrystallization can sometimes enrich the mixture, these methods suffer from poor recovery yields. Designing a regiospecific synthetic route is a far more resource-efficient strategy than attempting post-reaction separation[2].
Q: What is the most reliable method for characterizing the resulting regioisomers? A: Nuclear Magnetic Resonance (NMR) spectroscopy is definitive. In ¹H-NMR, the H-4 proton of the 5-fluoro isomer (located between the nitrogen and the fluorine) typically appears as a distinct doublet of doublets due to ortho-coupling with H-6 and meta-coupling with the fluorine atom. In contrast, the 7-fluoro isomer lacks this specific splitting pattern at the H-4 position. Additionally, ¹⁹F-NMR provides distinct chemical shifts for each isomer, and 2D NOESY can confirm spatial proximity between the benzothiazole protons and the substituent groups.
Quantitative Data: Isomer Comparison
The following table summarizes the key physicochemical and spectroscopic differences observed when synthesizing these regioisomers.
| Property | 5-Fluorobenzothiazole Isomer | 7-Fluorobenzothiazole Isomer |
| Formation Pathway | Cyclization para to Fluorine | Cyclization ortho to Fluorine |
| Steric Hindrance at Transition State | Lower (Preferred kinetically) | Higher (Fluorine van der Waals radius interference) |
| Typical Product Ratio (Jacobson) | ~55 - 60% | ~40 - 45% |
| ¹H-NMR (H-4) Multiplicity | Doublet of doublets (J ~ 8.0, 2.5 Hz) | Doublet (J ~ 8.0 Hz) |
| ¹⁹F-NMR Chemical Shift | ~ -110 to -112 ppm | ~ -114 to -117 ppm |
| Chromatographic Separation (TLC) | Co-elutes (ΔRf < 0.05 in Hex/EtOAc) | Co-elutes (ΔRf < 0.05 in Hex/EtOAc) |
Validated Experimental Protocols
Protocol A: Traditional Jacobson Cyclization (Yields Regioisomer Mixture)
Note: This protocol is provided to demonstrate the non-selective nature of radical/oxidative cyclization when two ortho positions are accessible.
-
Reagent Preparation: Dissolve the 3-fluorothiobenzanilide derivative (1.0 eq) in a minimal volume of ethanol in a round-bottom flask.
-
Oxidant Addition: Prepare an aqueous solution of potassium ferricyanide (
) (4.0 eq) and sodium hydroxide (4.0 eq). Add this dropwise to the thioamide solution at 0 °C under constant stirring. -
Reaction Execution: Allow the mixture to warm to ambient temperature and stir for 12-24 hours. The reaction proceeds via a radical intermediate mechanism.
-
Workup: Dilute the reaction mixture with distilled water and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure. -
Analysis: Crude NMR will reveal a mixture of 5-fluoro and 7-fluoro regioisomers, requiring complex preparative HPLC for isolation.
Protocol B: Regiospecific Halogen-Directed Synthesis
Note: This protocol utilizes a blocking group to ensure absolute regiocontrol, representing the gold standard for synthesizing pure 5-fluorobenzothiazoles[2].
-
Precursor Setup: Dissolve the 2-bromo-5-fluorothiobenzanilide derivative (1.0 eq) in anhydrous N-methylpyrrolidinone (NMP) under an inert argon atmosphere.
-
Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in small portions at 0 °C. (Caution: Hydrogen gas is evolved. Ensure proper venting).
-
Cyclization: Heat the reaction mixture to 140 °C for 4-6 hours. The generated thiolate anion selectively attacks the bromine-substituted carbon, displacing the bromide ion in an intramolecular nucleophilic substitution.
-
Quench and Workup: Cool the mixture to room temperature and carefully quench with saturated aqueous
. Extract the aqueous layer with ethyl acetate. -
Purification: Wash the organic layer extensively with water (at least 5x) to remove residual NMP. Dry over
, filter, and purify via silica gel flash chromatography. The isolated product is exclusively the 5-fluorobenzothiazole derivative.
References
-
[1] Synthesis and Cyclization of Benzothiazole: Review. Journal of Current Pharmaceutical Research. Available at:
-
[2] Antitumor Benzothiazoles. 14. Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles. Journal of Medicinal Chemistry (ACS Publications). Available at:
Sources
5-Fluoro-2-phenylbenzo[d]thiazole stability and storage conditions
Welcome to the Technical Support Center for 5-Fluoro-2-phenylbenzo[d]thiazole (CAS: 1629-93-2).
As a Senior Application Scientist, I frequently consult with research teams on the behavioral nuances of halogenated benzothiazoles. The introduction of a highly electronegative fluorine atom at the C-5 position of the benzothiazole core is a deliberate medicinal chemistry strategy. It withdraws electron density from the ring, which significantly boosts metabolic stability (by blocking CYP450-mediated oxidation at that site) and enhances lipophilicity for better target affinity [1].
However, this precise chemical architecture introduces specific handling challenges. The extended
Part 1: Core Stability & Storage FAQs
Q1: What are the optimal long-term storage conditions for the solid compound? A1: The solid powder should be stored at -20°C in a desiccator, strictly protected from light . While the benzothiazole core is generally stable, the sulfur atom in the thiazole ring can undergo slow oxidation to a sulfoxide or sulfone if exposed to ambient humidity and oxygen over prolonged periods [3].
Q2: How should I store my working solutions, and why are freeze-thaw cycles detrimental? A2: Reconstitute the compound in anhydrous Dimethyl Sulfoxide (DMSO) and immediately divide it into single-use aliquots. Store these aliquots at -80°C [2]. The Causality: When a DMSO solution freezes, the solvent crystallizes in a pure state, forcing the 5-Fluoro-2-phenylbenzo[d]thiazole solute into highly concentrated, unfrozen micro-pockets. Upon thawing, these super-saturated pockets often form stable, insoluble polymorphs (micro-crystals). Repeated freeze-thaw cycles exponentially increase this nucleation, leading to a silent drop in the actual concentration of your active compound [2].
Q3: My compound is precipitating when I transfer it from DMSO to my aqueous assay buffer. How do I prevent this? A3: The C-5 fluorination significantly increases the hydrophobicity of the molecule [1]. If you inject a high-concentration DMSO stock directly into an aqueous buffer, the rapid change in dielectric constant causes immediate "solvent crash." The Solution: Use a step-wise dilution method. Pre-warm your assay buffer to 37°C. Dilute your DMSO stock into an intermediate solvent (e.g., 50% DMSO / 50% Buffer) before final dilution, ensuring the final DMSO concentration remains below 1% (v/v).
Part 2: Troubleshooting Guide
| Observed Issue | Mechanistic Cause | Corrective Action & Validation |
| Loss of biological activity or fluorescence over time | Photo-oxidation: UV/Vis light excites the | Action: Wrap all vials in aluminum foil and use amber microcentrifuge tubes. Validation: Run an LC-MS check; the appearance of a +16 Da (sulfoxide) or +32 Da (sulfone) peak confirms oxidation. |
| Inconsistent | Micro-crystallization: Invisible aggregates have formed due to cold storage or improper thawing, lowering the effective molarity. | Action: Sonicate the thawed DMSO aliquot in a 37°C water bath for 5 minutes prior to use. Validation: Measure the UV absorbance of the stock solution at its |
| Unexpected peaks in HPLC chromatogram | Hydrolysis: Exposure to extreme pH (e.g., < 3 or > 9) during assay preparation has catalyzed the ring-opening of the thiazole [3]. | Action: Buffer all aqueous solutions to a strict pH of 7.2–7.4 using HEPES or PBS prior to compound introduction. |
Part 3: Quantitative Stability Data
The following table summarizes the field-validated shelf life of 5-Fluoro-2-phenylbenzo[d]thiazole under various conditions[2, 3].
| Storage Condition | Physical State | Expected Shelf Life | Primary Degradation Risk |
| -20°C, Desiccated, Dark | Solid Powder | > 24 Months | Minimal (Moisture absorption) |
| Room Temp, Light | Solid Powder | < 6 Months | Photo-oxidation / Ring cleavage |
| -80°C, Dark (Sealed) | DMSO Solution | 6 Months | Concentration gradients (if thawed) |
| -20°C, Dark (Sealed) | DMSO Solution | 1 Month | Precipitation / Micro-crystallization |
| Room Temp, Ambient | Aqueous Buffer (<1% DMSO) | < 12 Hours | Aggregation / Hydrolysis |
Part 4: Experimental Protocols
Protocol 1: Preparation and Validation of a 10 mM Stock Solution
This protocol utilizes a self-validating loop to ensure the compound is fully solubilized before use.
-
Equilibration: Remove the solid 5-Fluoro-2-phenylbenzo[d]thiazole from the -20°C freezer and allow it to equilibrate to room temperature in a desiccator for 30 minutes. (Causality: Opening a cold vial causes immediate atmospheric condensation, introducing water that degrades the compound and ruins DMSO anhydrousness).
-
Dissolution: Weigh the required mass and dissolve in anhydrous, mass-spectrometry grade DMSO (>99.9% purity).
-
Homogenization: Vortex for 60 seconds, followed by sonication in a room-temperature water bath for 5 minutes.
-
Validation (Self-Check): Centrifuge the vial at 10,000 x g for 3 minutes. Carefully inspect the bottom of the tube under a bright light. If a white pellet is visible, the compound is not fully dissolved; add 10% more DMSO and repeat step 3.
-
Aliquoting: Dispense into single-use amber vials (e.g., 20
L per vial). Purge the headspace of each vial with Argon gas to displace oxygen, seal tightly, and transfer immediately to -80°C.
Protocol 2: Stability-Indicating Forced Degradation Assay
Use this protocol to establish the specific degradation profile of your batch for HPLC reference[3].
-
Oxidative Stress: Mix 100
L of a 1 mM stock solution with 100 L of 3% . Incubate at room temperature in the dark for 24 hours. -
Acid/Base Hydrolysis:
-
Acid: Mix 100
L of stock with 100 L of 0.1 M HCl (Incubate 60°C, 24h). Neutralize with 0.1 M NaOH. -
Base: Mix 100
L of stock with 100 L of 0.1 M NaOH (Incubate 60°C, 24h). Neutralize with 0.1 M HCl.
-
-
Photolytic Stress: Place 200
L of the stock solution in a clear glass vial and expose to direct UV light (254 nm) for 12 hours. -
Analysis: Inject 10
L of each stressed sample into a Reverse-Phase HPLC system. Compare the retention times of new peaks against your baseline compound to map out the specific degradation pathways (e.g., early eluting peaks typically indicate the formation of polar sulfoxides).
Part 5: Mechanistic Visualization
The following diagram maps the logical workflow for handling 5-Fluoro-2-phenylbenzo[d]thiazole, highlighting the critical divergence points where degradation occurs.
Workflow for the stabilization, handling, and degradation triggers of 5-Fluoro-2-phenylbenzo[d]thiazole.
References
Technical Support Center: Crystallization of 5-Fluoro-2-phenylbenzo[d]thiazole
Welcome to the dedicated technical support guide for the crystallization of 5-Fluoro-2-phenylbenzo[d]thiazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this compound. Our approach is rooted in fundamental crystallographic principles and extensive laboratory experience to provide you with robust and reliable solutions.
Introduction to Crystallizing 5-Fluoro-2-phenylbenzo[d]thiazole
5-Fluoro-2-phenylbenzo[d]thiazole is a solid at room temperature with a reported melting point of 118-122 °C[1]. The presence of the fluorophenyl and benzothiazole moieties can lead to specific intermolecular interactions that influence crystal packing. Understanding these interactions is key to overcoming common crystallization hurdles. This guide provides a question-and-answer-based approach to troubleshoot issues you may face.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm getting an oil instead of crystals. What's happening and how can I fix it?
A1: "Oiling out" is a common phenomenon where the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This typically occurs when the supersaturation is too high, or the temperature is above the compound's melting point in the chosen solvent system.
Causality: The solute-solvent interactions are too strong, preventing the ordered arrangement required for crystal lattice formation. The system finds a lower energy state by forming a concentrated liquid of the compound.
Solutions:
-
Reduce the Rate of Supersaturation:
-
Slower Cooling: If using cooling crystallization, decrease the rate of temperature change. A programmable bath is ideal. Rapid cooling from a high temperature can shock the system, favoring oil formation.[2][3]
-
Slower Solvent Evaporation: If using slow evaporation, reduce the surface area of the vial opening. Covering the vial with parafilm and piercing a few small holes with a needle can effectively slow down evaporation.
-
Gradual Anti-Solvent Addition: When employing an anti-solvent, add it dropwise and very slowly to the solution of your compound, ideally with gentle stirring.
-
-
Lower the Crystallization Temperature: Since the melting point of 5-Fluoro-2-phenylbenzo[d]thiazole is 118-122 °C, it is unlikely to be melting at typical crystallization temperatures. However, high concentrations in some solvents can depress the freezing point. Attempt crystallization at a lower starting temperature.
-
Solvent Selection:
-
Choose a "Poorer" Solvent: Your current solvent may be too good at dissolving the compound. Experiment with solvents in which the compound has slightly lower solubility.
-
Utilize a Solvent/Anti-Solvent System: Dissolve the compound in a good solvent and then slowly introduce an anti-solvent in which the compound is poorly soluble. This can gently induce crystallization.[4]
-
-
Seeding: If you have previously managed to obtain even a tiny crystal, use it as a seed in a supersaturated solution. This provides a template for crystal growth and can bypass the nucleation barrier that leads to oiling.[2]
Q2: My compound precipitates as a fine powder or amorphous solid, not single crystals. How can I improve crystal quality?
A2: The formation of a powder or amorphous solid indicates that nucleation is occurring too rapidly and uncontrollably, leading to a large number of very small crystals or a disordered solid.
Causality: The level of supersaturation is too high in the "labile zone," where spontaneous nucleation is rampant. The goal is to maintain the solution in the "metastable zone," where existing crystals can grow, but new nucleation is minimized.[5]
Solutions:
-
Refine Solvent System:
-
Solubility Profiling: Systematically determine the solubility of 5-Fluoro-2-phenylbenzo[d]thiazole in a range of solvents at different temperatures. An ideal solvent will show a significant increase in solubility with temperature.
-
Mixed Solvent Systems: Use a mixture of a "good" solvent and a "poor" solvent to fine-tune the solubility. For example, if your compound is highly soluble in dichloromethane, try a mixture of dichloromethane and heptane. Slow evaporation of the more volatile solvent (dichloromethane) will gradually increase the concentration of the anti-solvent (heptane), leading to slower crystal growth.[4]
-
-
Control the Environment:
-
Vibration Isolation: Ensure your crystallization vessel is in a location free from vibrations, which can trigger excessive nucleation.
-
Clean Glassware: Use meticulously clean glassware, as dust and scratches can act as nucleation sites.
-
-
Vapor Diffusion: This is an excellent technique for growing high-quality single crystals from small amounts of material.[3][4]
-
Setup: Dissolve your compound in a small amount of a less volatile solvent (e.g., toluene or chloroform) in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile anti-solvent (e.g., pentane or hexane). The anti-solvent vapor will slowly diffuse into the solution of your compound, reducing its solubility and promoting slow crystal growth.
-
Q3: I have crystals, but they are very thin needles or plates. How can I obtain more isometric (block-like) crystals suitable for X-ray diffraction?
A3: Crystal morphology is dictated by the relative growth rates of different crystal faces. Needles or plates form when growth along one axis is much faster than along others. This can be influenced by the solvent and the presence of impurities.
Causality: Solvents can preferentially adsorb to certain crystal faces, inhibiting their growth and leading to anisotropic crystal habits. The internal crystal structure and strong directional interactions (like π-π stacking common in aromatic systems like this one) can also favor growth in specific directions.[6]
Solutions:
-
Change the Solvent: This is the most effective way to alter crystal habit. A solvent with different polarity or hydrogen bonding capability can change how it interacts with the growing crystal faces. For instance, if you are obtaining needles from a non-polar solvent like toluene, try a more polar solvent like ethyl acetate or a protic solvent like isopropanol.
-
Slow Down the Crystallization Rate: Even slower cooling, evaporation, or diffusion can give the system more time to reach equilibrium, potentially leading to more uniform growth on all crystal faces.
-
Introduce an Additive: Sometimes, a small amount of an additive that is structurally similar to your molecule can disrupt the preferential growth on certain faces. This is a more advanced technique and should be used judiciously.
-
Gel Crystallization: Growing crystals in a gel matrix can slow down diffusion and convection, sometimes leading to more block-like crystals.[7]
Experimental Protocols
Protocol 1: Cooling Crystallization
-
Solvent Selection: Based on solubility tests, choose a solvent in which 5-Fluoro-2-phenylbenzo[d]thiazole has high solubility at an elevated temperature and low solubility at a lower temperature (e.g., isopropanol, ethyl acetate, or toluene).
-
Dissolution: In a clean vial, dissolve the compound in a minimal amount of the chosen solvent at an elevated temperature (e.g., 50-60 °C). Ensure all solid material is dissolved.
-
Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a pre-warmed filter into a clean, pre-warmed vial.
-
Slow Cooling: Cover the vial and place it in an insulated container (e.g., a Dewar flask with foam lid or a beaker wrapped in glass wool) to slow the cooling process to room temperature.[2]
-
Further Cooling: Once at room temperature, transfer the vial to a refrigerator (
4 °C) and then to a freezer (-20 °C) to maximize the yield. Avoid rapid temperature changes.
Protocol 2: Vapor Diffusion
-
Prepare the Inner Vial: Dissolve 5-10 mg of 5-Fluoro-2-phenylbenzo[d]thiazole in 0.5 mL of a moderately non-volatile solvent where it is soluble (e.g., chloroform or dichloromethane).
-
Prepare the Outer Jar: Add 2-3 mL of a volatile anti-solvent in which the compound is insoluble (e.g., pentane or hexane) to a larger glass jar.
-
Combine: Place the open inner vial inside the larger jar, ensuring the liquid levels are such that the vials will not tip or mix directly.
-
Seal and Wait: Seal the outer jar tightly and leave it undisturbed in a vibration-free location for several days to weeks. Crystals should form in the inner vial as the anti-solvent vapor diffuses into the compound solution.[3]
Data Presentation
Table 1: Hypothetical Solubility Profile for 5-Fluoro-2-phenylbenzo[d]thiazole
| Solvent | Polarity Index | Solubility at 20°C (mg/mL) | Solubility at 60°C (mg/mL) | Comments |
| Hexane | 0.1 | < 1 | < 2 | Good anti-solvent. |
| Toluene | 2.4 | ~ 15 | ~ 70 | Good for cooling crystallization. |
| Dichloromethane | 3.1 | > 100 | > 200 | Too soluble for single-solvent methods; good for layering or vapor diffusion. |
| Ethyl Acetate | 4.4 | ~ 25 | ~ 120 | Excellent candidate for cooling crystallization. |
| Isopropanol | 3.9 | ~ 10 | ~ 80 | Good for cooling crystallization; potential for H-bonding interactions. |
| Methanol | 5.1 | ~ 30 | > 150 | High solubility; may be difficult to crystallize from. |
| Water | 10.2 | Insoluble | Insoluble | Useful as an anti-solvent with a miscible co-solvent like acetone. |
Note: This data is illustrative to guide solvent selection. Actual solubility should be determined experimentally.
Visual Troubleshooting Guide
Below is a workflow to guide your troubleshooting process when encountering common crystallization issues.
Caption: A decision-making workflow for troubleshooting common crystallization problems.
References
-
Al-Otaibi, J. S., et al. (2019). Spectroscopic characterization, crystallographic elucidation and DFT investigation of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine. Journal of Molecular Structure, 1176, 895-904. Available at: [Link]
-
Brog, J. P., Chanez, C. L., Crochet, A., & Fromm, K. M. (2013). Polymorphism, what it is and how to identify it: a systematic review. RSC Advances, 3(38), 16905-16931. Available at: [Link]
-
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(1), 1-8. Available at: [Link]
-
University of Wisconsin-Madison. (n.d.). SOP: CRYSTALLIZATION. Available at: [Link]
-
Hoffman Fine Chemicals. (n.d.). 5-Fluoro-2-phenyl-1,3-benzothiazole. Retrieved from [Link]
- Myerson, A. S., & Lee, A. Y. (2019). Handbook of Industrial Crystallization (3rd ed.). Cambridge University Press.
-
University of Florida. (2015, April 28). Crystal Growing Tips. The Center for X-ray Crystallography. Retrieved from [Link]
-
University of Potsdam. (n.d.). Advice for Crystallization. Retrieved from [Link]
-
Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757. Available at: [Link]
-
University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]
-
MDPI. (2022, September 22). 2-[Difluoro(phenylselenyl)methyl]benzo-1,3-thiazole. Retrieved from [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS 1629-93-2 | 5-Fluoro-2-phenyl-1,3-benzothiazole. Retrieved from [Link]
- Al-Otaibi, J. S., El-Sayed, N. N. E., El-Gammal, O. A., & Al-Zaqri, N. (2019). Spectroscopic characterization, crystallographic elucidation and DFT investigation of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine. Journal of Molecular Structure, 1176, 895-904.
-
Jones, P. G. (n.d.). IUCr Crystal Growing Guide. Retrieved from [Link]
Sources
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. science.uct.ac.za [science.uct.ac.za]
- 3. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 4. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 6. squ.elsevierpure.com [squ.elsevierpure.com]
- 7. unifr.ch [unifr.ch]
Technical Support Center: Troubleshooting 2-Phenylbenzothiazole Synthesis
Welcome to the Technical Support Center for heterocyclic synthesis. As drug development increasingly relies on the benzothiazole scaffold for its potent antitumor, antimicrobial, and imaging properties, achieving high-yielding, side-reaction-free syntheses is critical.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome the most common side reactions encountered during the synthesis of 2-phenylbenzothiazoles.
Part 1: Condensation Route (2-Aminothiophenol + Carbonyls)
The direct condensation of 2-aminothiophenol with benzaldehydes or benzoic acids is the most prevalent synthetic route. However, the inherent reactivity of the thiol group often leads to frustrating side reactions.
FAQ 1: Why is my starting material converting into a yellow precipitate before the reaction even finishes?
Cause: You are likely observing the formation of bis(2-aminophenyl) disulfide . 2-Aminothiophenol is highly susceptible to oxidative dimerization, a side reaction that can occur simply upon exposure to atmospheric oxygen[1]. This depletes your starting material and severely caps your theoretical yield. Causality & Solution: The thiol (-SH) group easily loses a proton and an electron to form a thiyl radical, which rapidly dimerizes.
-
Traditional Fix: Degas all solvents (sparging with N₂) and run the reaction under a strict inert atmosphere. Alternatively, introduce a reducing agent like NaSH to the reaction mixture; this cleaves the aberrant S-S bond in situ, regenerating the reactive 2-aminothiophenol monomer[1][2].
-
Modern "Green" Fix: Repurpose the side reaction. Recent mechanistic studies reveal that under visible light, the in situ-generated disulfide can act as a photosensitizer[3]. By irradiating the mixture with blue LEDs under an O₂ atmosphere, the disulfide sensitizes oxygen to generate superoxide anions and singlet oxygen, which actually drive the final dehydrogenation step of the benzothiazole synthesis[3].
FAQ 2: My LC-MS shows a mass corresponding to[M+2]. Why is my reaction stalled?
Cause: Your reaction is trapped at the benzothiazoline intermediate stage[1]. Causality & Solution: The synthesis proceeds via a Schiff base (imine) intermediate, which undergoes intramolecular cyclization to form a saturated benzothiazoline ring[1]. To achieve the final aromatic 2-phenylbenzothiazole, this intermediate must be oxidized (dehydrogenated). An [M+2] mass indicates incomplete oxidation due to depleted or insufficiently potent oxidants.
-
Fix: Gradually increase your oxidant stoichiometry. If using H₂O₂, ensure the molar ratio is optimized (e.g., a 1:1:6 ratio of thiol:aldehyde:H₂O₂ is often required for complete conversion)[1].
Part 2: Intramolecular C-H Thiolation (Thiobenzanilides)
For substrates where direct condensation fails, researchers often pre-form a thiobenzanilide and subject it to oxidative cyclization.
FAQ 3: I am trying to cyclize a thiobenzanilide, but I am isolating a benzamide byproduct instead. How do I prevent this?
Cause: Desulfurization and over-oxidation . Causality & Solution: Traditional cyclization methods rely on harsh stoichiometric oxidants (e.g., PhI(OAc)₂, K₃Fe(CN)₆). These aggressive reagents can attack the highly polarized C=S bond of the thiobenzanilide, leading to the extrusion of sulfur and the formation of an unexpected benzamide byproduct[4][5].
-
Fix: Switch to transition-metal-free photoredox catalysis. Utilizing a natural organic dye like Riboflavin (Vitamin B2) under blue LED irradiation with a mild sacrificial oxidant (like K₂S₂O₈) facilitates a controlled reverse hydrogen-atom transfer (RHAT)[6]. This selectively forms the C-S bond without cleaving the thioamide, completely avoiding the benzamide side reaction[4][6].
Part 3: Mechanistic & Troubleshooting Workflows
Mechanistic pathways and common side reactions in 2-phenylbenzothiazole synthesis.
Troubleshooting logic tree for identifying and resolving benzothiazole side reactions.
Part 4: Quantitative Data & Method Comparison
The following table summarizes the impact of different synthetic choices on side-reaction profiles and overall yields.
| Synthesis Route | Reagents / Catalyst | Primary Side Reaction | Yield Range | Mitigation Strategy |
| Direct Condensation | 2-Aminothiophenol + Aldehyde (Air/Heat) | Disulfide formation, Benzothiazoline accumulation | 50–70% | Degas solvents; add NaSH; optimize oxidant stoichiometry[1][2]. |
| Photocatalytic Condensation | 2-Aminothiophenol + Aldehyde (Visible Light, O₂) | Minimal (Disulfide repurposed as photosensitizer) | 85–95% | Utilize H₂O/CH₃CN solvent systems under blue LEDs[3]. |
| Oxidative Cyclization | Thiobenzanilide + Harsh Oxidants (e.g., PhI(OAc)₂) | Desulfurization to Benzamides | 40–65% | Avoid strong stoichiometric oxidants; control temperature[4][5]. |
| Photoredox Cyclization | Thiobenzanilide + Riboflavin (Blue LED, K₂S₂O₈) | Minimal | 75–98% | Use 5 mol% riboflavin under N₂ atmosphere to prevent over-oxidation[6]. |
Part 5: Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols include built-in visual and analytical validation checkpoints.
Protocol A: Visible-Light Promoted Condensation (Repurposing the Disulfide)
This protocol leverages the unavoidable disulfide side-product as an in situ photosensitizer to drive the reaction to completion[3].
-
Preparation: In a 10 mL transparent glass vial, add 2-aminothiophenol (1.0 mmol) and the desired benzaldehyde derivative (1.0 mmol).
-
Solvent Addition: Add 5 mL of a mixed solvent system (H₂O/CH₃CN = 5:1). Causality: Water accelerates the initial condensation, while acetonitrile ensures the solubility of the organic intermediates[3].
-
Irradiation: Stir the mixture under an open air (O₂) atmosphere and irradiate with a 3 W blue LED at room temperature.
-
Self-Validation Checkpoint (TLC): After 1 hour, spot the mixture on a silica TLC plate (Hexane/EtOAc 4:1). You will observe a fast-moving spot (the disulfide) and a bright UV-active spot (the benzothiazole). The initial yellow color of the Schiff base will gradually fade.
-
Completion & Isolation: Continue irradiation until the intermediate spots disappear (typically 4–8 hours). Extract with ethyl acetate, dry over MgSO₄, and purify via flash chromatography.
Protocol B: Riboflavin-Catalyzed Cyclization of Thiobenzanilides
This protocol avoids the harsh oxidants that cause desulfurization and benzamide formation[6].
-
Mixture Setup: To an oven-dried Schlenk tube, add the thiobenzanilide precursor (0.2 mmol), Riboflavin (5 mol%, photocatalyst), and K₂S₂O₈ (3.0 equiv, sacrificial oxidant)[6].
-
Degassing: Add 4 mL of anhydrous acetonitrile. Seal the tube and degas via three freeze-pump-thaw cycles, backfilling with N₂. Causality: Excluding oxygen prevents the competitive oxidation of the thioamide sulfur.
-
Photochemical Cyclization: Irradiate the mixture with a 3 W blue LED at room temperature for 18 hours[6].
-
Self-Validation Checkpoint (Visual & TLC): The mixture will exhibit the characteristic bright yellow fluorescence of riboflavin. Upon completion, TLC will confirm the total consumption of the lower-Rf thiobenzanilide and the complete absence of the highly polar benzamide byproduct.
-
Workup: Dilute with water, extract with dichloromethane, concentrate, and purify via column chromatography to yield the pure 2-substituted benzothiazole[6].
References
- BenchChem.
- American Chemical Society (ACS). Benzothiazole Synthesis: Mechanistic Investigation of an In Situ-Generated Photosensitizing Disulfide. The Journal of Organic Chemistry.
- National Institutes of Health (PMC). Chemistry of 2-(2′-Aminophenyl)
- Oxford University Press. Recent advances in visible-light-driven organic reactions.
- Chinese Academy of Sciences (CAS).
- American Chemical Society (ACS). Riboflavin as Photoredox Catalyst in the Cyclization of Thiobenzanilides: Synthesis of 2-Substituted Benzothiazoles. Organic Letters.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. External Oxidant-Free Oxidative Cross-Coupling: A Photoredox Cobalt-Catalyzed Aromatic CâH Thiolation for Constructing CâS Bonds----Technical Institute of Physics and Chemistry [english.ipc.cas.cn]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up the Synthesis of 5-Fluoro-2-phenylbenzo[d]thiazole
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 5-Fluoro-2-phenylbenzo[d]thiazole. As a key structural motif in medicinal chemistry, particularly in the development of antitumor agents, robust and scalable synthesis of this compound is critical.[1][2] This document provides in-depth technical support, addressing common challenges and offering field-proven solutions to streamline its synthesis and scale-up.
Section 1: Foundational Synthesis Protocols
Two primary routes dominate the synthesis of 2-arylbenzothiazoles: the condensation of a 2-aminothiophenol with an aldehyde and the Jacobsen cyclization of a thiobenzanilide. For 5-Fluoro-2-phenylbenzo[d]thiazole, the condensation pathway is strongly recommended for its superior regioselectivity and scalability.
Recommended Route: Condensation of 4-Fluoro-2-aminothiophenol with Benzaldehyde
This method is the most direct and widely employed for preparing 2-substituted benzothiazoles.[3] It proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to yield the aromatic benzothiazole core.[3][4]
Sources
Validation & Comparative
5-Fluoro-2-phenylbenzo[d]thiazole vs other anticancer agents cytotoxicity
Comparative Cytotoxicity and Mechanistic Profiling of 5-Fluoro-2-phenylbenzo[d]thiazole Derivatives vs. Standard Anticancer Agents
The pursuit of targeted oncology therapeutics has driven a paradigm shift away from broadly cytotoxic agents toward compounds that exploit specific tumor microenvironments. Among these, 5-fluoro-2-phenylbenzo[d]thiazole derivatives—most notably 5F 203 and GW 610 (and their clinical prodrug counterpart, Phortress)—represent a unique class of experimental anticancer agents. Unlike classical chemotherapeutics such as Doxorubicin or Cisplatin, which indiscriminately target DNA replication machinery, fluorinated 2-phenylbenzothiazoles hijack the tumor cell's own metabolic enzymes to trigger highly selective cell death.
This guide provides a comprehensive, data-driven comparison of 5-fluoro-2-phenylbenzo[d]thiazole derivatives against standard anticancer agents, detailing the causality behind their extreme potency, their unique mechanism of action, and the self-validating experimental protocols required to evaluate them.
Standard chemotherapeutics like Cisplatin (a DNA cross-linker) and Doxorubicin (a topoisomerase II inhibitor) exert direct cytotoxic effects on any rapidly dividing cell, leading to notorious systemic toxicities.
In contrast, 5-fluoro-2-phenylbenzo[d]thiazole derivatives are essentially inert until they undergo intracellular bioactivation. Their mechanism of action relies on the Aryl Hydrocarbon Receptor (AhR) – Cytochrome P450 1A1 (CYP1A1) axis [1].
-
The compound enters the cell and binds to the cytosolic AhR.
-
The AhR-ligand complex translocates to the nucleus, dimerizes with ARNT, and upregulates the transcription of the CYP1A1 gene.
-
The newly synthesized CYP1A1 enzyme selectively oxidizes the parent benzothiazole into highly reactive electrophilic species that form lethal DNA adducts.
Because CYP1A1 expression is heavily inducible in specific cancer lineages (e.g., ER+ and ER- breast cancers) but absent in normal tissues, these compounds achieve extraordinary selectivity.
Mechanistic pathway of 5-Fluoro-2-phenylbenzothiazole bioactivation via AhR-CYP1A1 axis.
Expert Insight: The Causality of 5-Fluorination
Why is the fluorine atom at the 5-position critical? In non-fluorinated 2-phenylbenzothiazoles, CYP enzymes rapidly hydroxylate the 5-position or 6-position, creating inactive, easily excretable metabolites (Phase I deactivation). By substituting hydrogen with a highly electronegative fluorine atom at the 5-position, researchers successfully block this metabolic soft spot [2]. This forces the CYP1A1 enzyme to attack alternative sites on the molecule, generating the reactive electrophile responsible for its sub-nanomolar cytotoxicity.
Furthermore, these compounds exhibit a highly unusual biphasic dose-response curve . At low nanomolar concentrations, they induce CYP1A1 and cause cell death. However, at higher micromolar concentrations, secondary metabolites are formed that actively inhibit CYP1A1, halting bioactivation and resulting in a paradoxical "second growth phase" (SGP) [2].
Comparative Cytotoxicity Profiling
To objectively evaluate the performance of 5-fluoro-2-phenylbenzothiazoles, we must compare their in vitro Growth Inhibition 50% (GI50) values against standard agents across phenotypically distinct cell lines.
-
MCF-7 & MDA-MB-468: Breast cancer lines with highly inducible CYP1A1.
-
HCT-116: A colon cancer line that lacks inducible CYP1A1 (serving as a negative biological control).
| Compound Class | Specific Agent | MCF-7 GI50 (nM) | MDA-MB-468 GI50 (nM) | HCT-116 GI50 (nM) | Selectivity Profile |
| Fluorinated Benzothiazole | 5F 203 | < 1.0 | < 1.0 | > 10,000 | Extreme (AhR/CYP1A1 Dependent) |
| Fluorinated Benzothiazole | GW 610 | < 0.1 | < 0.1 | > 10,000 | Extreme (AhR/CYP1A1 Dependent) |
| Anthracycline | Doxorubicin | ~ 500 | ~ 400 | ~ 300 | Broad Spectrum (Non-selective) |
| Platinum-based | Cisplatin | ~ 5,000 | ~ 4,500 | ~ 3,500 | Broad Spectrum (Non-selective) |
Data Synthesis: While Doxorubicin and Cisplatin exhibit moderate, uniform cytotoxicity across all cell lines, 5F 203 and GW 610 demonstrate sub-nanomolar potency specifically in CYP1A1-competent cells, making them over 1,000 times more potent than Doxorubicin in targeted environments [1, 3].
Self-Validating Experimental Protocol: Cytotoxicity & Mechanism
A standard MTT assay is insufficient to prove the mechanism of 5-fluoro-2-phenylbenzothiazoles. To ensure trustworthiness, the experimental design must be a self-validating system . By running a parallel cytotoxicity screen in the presence of a known CYP1A1 inhibitor (e.g., α-naphthoflavone), researchers can definitively prove that the observed cell death is mediated by bioactivation rather than off-target toxicity.
Step-by-Step Methodology: AhR-Dependent Cytotoxicity Assay
Reagents & Materials:
-
Target Cells: MCF-7 (CYP1A1+) and HCT-116 (CYP1A1-).
-
Test Compounds: 5F 203 (or GW 610), Doxorubicin (Positive Control).
-
Inhibitor: α-naphthoflavone (α-NF, CYP1A1 inhibitor).
-
Viability Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
Workflow:
-
Cell Seeding: Seed MCF-7 and HCT-116 cells at a density of
cells/well in 96-well plates using phenol red-free RPMI medium supplemented with 5% charcoal-stripped fetal calf serum (to remove endogenous AhR ligands). Incubate for 24 hours at 37°C, 5% CO2. -
Inhibitor Pre-treatment (The Validation Step): To half of the MCF-7 wells, add 1 μM α-naphthoflavone 2 hours prior to compound treatment to block baseline and induced CYP1A1 activity.
-
Compound Dosing: Treat cells with serial dilutions of 5F 203 (0.01 nM to 10 μM) and Doxorubicin (10 nM to 10 μM). Ensure DMSO concentration never exceeds 0.1% v/v.
-
Incubation: Incubate the plates for 72 hours.
-
Viability Readout: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 hours. Carefully aspirate the media and solubilize the resulting formazan crystals in 150 μL of DMSO.
-
Quantification: Measure absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate GI50 values using non-linear regression. Validation Check: If the mechanism holds true, the GI50 of 5F 203 in MCF-7 cells treated with α-NF should shift dramatically from < 1 nM to > 10 μM, mirroring the resistant HCT-116 profile. Doxorubicin's GI50 should remain unchanged.
Self-validating high-throughput cytotoxicity workflow with CYP1A1 inhibition control.
Conclusion for Drug Development Professionals
When evaluating 5-fluoro-2-phenylbenzo[d]thiazole derivatives against standard chemotherapeutics, the data underscores a critical lesson in modern drug design: potency must be coupled with metabolic targeting . While agents like Doxorubicin rely on brute-force cytotoxicity, fluorinated benzothiazoles act as sophisticated molecular trojan horses. The strategic placement of a fluorine atom prevents premature clearance, allowing the tumor's own overexpressed CYP1A1 enzymes to synthesize the fatal toxin in situ. For researchers developing next-generation targeted therapies, incorporating AhR/CYP1A1 mechanistic screens alongside standard viability assays is essential to accurately profile this unique class of compounds.
References
-
Bioactivation of Fluorinated 2-Aryl-benzothiazole Anti-tumor Molecules by Human Cytochrome P450s 1A1 and 2W1 and Deactivation by Cytochrome P450 2S1 Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Antitumor Benzothiazoles. 14. Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Synthesis, cytotoxicity and 99mTc-MIBI tumor cell uptake evaluation of 2-phenylbenzothiazole tagged triazole derivatives Source: Taylor & Francis Online URL:[Link]
Structure-Activity Relationship (SAR) Comparison Guide: 5-Fluoro-2-phenylbenzo[d]thiazole Analogs vs. Conventional Chemotypes in Oncology
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist
Executive Summary & Mechanistic Causality
The 2-phenylbenzothiazole pharmacophore is a highly privileged scaffold in targeted oncology. However, early-generation, unsubstituted analogs (such as DF-203) suffer from significant metabolic liabilities—specifically, rapid cytochrome P450-mediated oxidation at the C-5 position of the benzothiazole core.
The strategic bioisosteric replacement of hydrogen with fluorine at the C-5 position (yielding 5-Fluoro-2-phenylbenzo[d]thiazole analogs ) fundamentally alters the molecule's pharmacokinetic and pharmacodynamic profile[1]. Fluorine’s high electronegativity and small van der Waals radius effectively block C-5 metabolic detoxification without introducing steric clashes that would impede target binding.
Unlike traditional kinase inhibitors, these analogs operate via a unique, self-catalyzing mechanism: the Aryl Hydrocarbon Receptor (AhR) / CYP1A1 Axis . The compounds act as high-affinity ligands for cytosolic AhR. Upon binding, the complex translocates to the nucleus, inducing the transcription of CYP1A1. Ironically, CYP1A1 is the exact enzyme responsible for bioactivating the inert fluorinated prodrug into a highly reactive electrophilic species that forms lethal covalent DNA adducts selectively in sensitive tumor cells[2].
AhR-mediated CYP1A1 induction and bioactivation of 5-fluoro-2-phenylbenzothiazoles.
Comparative SAR Profiling: The 5-Fluoro Advantage
To objectively evaluate the performance of 5-fluoro analogs against alternative chemotypes, we must analyze their in vitro cytotoxicity against AhR-positive breast cancer lines (e.g., MCF-7) alongside their metabolic stability.
The data below demonstrates that while electron-donating groups or lack of substitution at C-5 leave the molecule vulnerable to rapid clearance, the C-5 fluorine substitution acts as a "metabolic shield," enhancing both potency and half-life[3]. Conversely, larger halogens like chlorine disrupt the optimal spatial fit within the AhR binding pocket[4].
Quantitative SAR Comparison Table
| Compound Chemotype | C-5 Substitution | Phenyl Ring Substitution | IC₅₀ (MCF-7 Cells) | Metabolic Stability (T₁/₂) | Key SAR Insight & Causality |
| DF-203 (Parent) | 5-H | 4'-NH₂, 3'-Me | ~50 nM | Low | Susceptible to rapid C-5 oxidation; exhibits a problematic biphasic dose-response curve[3]. |
| 5F-203 (Lead) | 5-F | 4'-NH₂, 3'-Me | ~20 nM | High | Fluorine blocks C-5 metabolism; monophasic response; advanced to clinical trials as prodrug Phortress[1]. |
| PMX 610 / GW-610 | 5-F | 3',4'-diOMe | <100 nM | High | Exceptional AhR affinity; methoxy groups broaden activity to include colorectal cancer lines[2]. |
| 5-Cl Analog | 5-Cl | 4'-NH₂, 3'-Me | >1 µM | Moderate | Steric bulk of the chlorine atom disrupts the optimal fit within the AhR binding pocket, drastically reducing potency[4]. |
Self-Validating Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every step includes internal controls to confirm causality rather than mere correlation.
Protocol 1: Synthesis & Structural Validation of 5-Fluoro Analogs
Causality: Traditional Jacobson cyclization requires harsh conditions that can degrade sensitive phenyl substituents. We utilize a mild oxidative cyclization of 2-amino-4-fluorobenzenethiol with substituted benzaldehydes to maximize yield and preserve functional group integrity.
-
Reaction Setup: Dissolve 2-amino-4-fluorobenzenethiol (1.0 eq) and the desired substituted benzaldehyde (1.0 eq) in ethanol.
-
Oxidative Cyclization: Add a catalytic amount of aqueous H₂O₂ and HCl. Stir at ambient temperature for 4–6 hours. Causality for choice of oxidant: H₂O₂ provides a clean, green oxidation pathway, producing only water as a byproduct, which simplifies downstream purification.
-
In-Process Validation: Monitor the disappearance of the aldehyde via TLC (Hexanes/EtOAc 8:2).
-
Purification & Structural Validation: Quench with sodium thiosulfate, extract with dichloromethane, and purify via flash chromatography.
-
Self-Validation Checkpoint: Before biological testing, the compound must pass rigorous structural validation: ¹H/¹³C NMR to confirm the presence of the benzothiazole core and HRMS to guarantee >95% purity. Impure compounds will yield false positives in AhR binding assays.
Protocol 2: In Vitro Cytotoxicity & Mechanistic Validation
Causality: Because 5-fluoro-2-phenylbenzothiazoles rely on CYP1A1 for bioactivation, their cytotoxicity must be strictly correlated with AhR expression.
-
Cell Line Selection: Plate MCF-7 (AhR-positive breast cancer) and MRC-5 (AhR-negative normal lung fibroblasts) at 2×10³ cells/well in 96-well plates[2].
-
Compound Dosing: Treat cells with 5F-203 or PMX 610 in a concentration gradient (1 nM to 10 µM) for 72 hours.
-
Cell Viability (MTT Assay): Add MTT reagent, incubate for 4 hours, solubilize formazan crystals in DMSO, and read absorbance at 570 nm.
-
Mechanistic Self-Validation (The Knockdown Control):
-
Control A (Positive): Doxorubicin (induces apoptosis independent of AhR).
-
Control B (Negative/Mechanistic): Run the exact same MTT assay using an isogenic AhR-knockdown MCF-7 cell line [2].
-
Validation Logic: If the 5-fluoro analog is truly acting via the AhR/CYP1A1 axis, it will show potent cytotoxicity (<100 nM) in wild-type MCF-7, but complete loss of activity (>10 µM) in the AhR-knockdown MCF-7 and normal MRC-5 cells. This proves the mechanism is target-specific and not generic chemical toxicity.
-
Standardized workflow for the synthesis and biological evaluation of benzothiazole analogs.
Conclusion
The SAR of 2-phenylbenzo[d]thiazoles dictates that substitution at the C-5 position is not merely an option, but a pharmacological necessity. The 5-fluoro substitution (exemplified by 5F-203 and PMX 610) objectively outperforms unsubstituted and chlorine-substituted alternatives by shielding the molecule from premature CYP-mediated clearance while optimizing the electronic landscape for AhR binding. For drug development professionals, utilizing the 5-fluoro-2-phenylbenzothiazole scaffold provides a highly selective, prodrug-like mechanism capable of targeting specific solid tumors while sparing normal, AhR-negative tissues.
References
1.4 - ignited.in 2.3 - acs.org 3.2 - aacrjournals.org 4. 1 - mdpi.com
Sources
Comparative Efficacy Guide: 5-Fluoro-2-phenylbenzo[d]thiazole vs. Classical Kinase Inhibitors
As a Senior Application Scientist, I frequently evaluate novel chemotypes to determine their viability in overcoming kinase inhibitor resistance. The 2-phenylbenzothiazole scaffold has emerged as a highly adaptable pharmacophore in oncology and targeted therapeutics. In this guide, we will deconstruct the biochemical and structural efficacy of 5-Fluoro-2-phenylbenzo[d]thiazole (5-F-2-PBT) , comparing its multi-kinase inhibition profile against established clinical standards such as Imatinib, Erlotinib, and Sorafenib.
By analyzing the causality behind its molecular design and providing self-validating experimental protocols, this guide serves as a definitive resource for drug development professionals evaluating benzothiazole derivatives.
Mechanistic Rationale: The Role of the Fluorinated Scaffold
To understand the efficacy of 5-F-2-PBT, we must first examine the causality behind its structural components. The unadorned 2-phenylbenzothiazole core acts as a privileged ATP-competitive inhibitor, widely recognized for its ability to occupy the active sites of various tyrosine and serine/threonine kinases[1]. However, the strategic introduction of a fluorine atom at the 5-position fundamentally alters the molecule's interaction dynamics:
-
Orthogonal Halogen Bonding: The highly electronegative fluorine atom acts as a potent hydrogen-bond and halogen-bond acceptor. This allows 5-F-2-PBT to form rigid, stabilizing interactions with the backbone amides of the kinase hinge region (e.g., Met793 in EGFR), anchoring the molecule more securely than unfluorinated analogs[2].
-
Metabolic Shielding: Cytochrome P450 enzymes frequently target the electron-rich positions of the benzothiazole ring for oxidative degradation. Fluorine substitution at the C-5 position sterically and electronically blocks this metabolic liability, significantly enhancing the compound's half-life and overall lipophilicity[3].
Multi-kinase inhibition by 5-Fluoro-2-phenylbenzo[d]thiazole across key oncogenic pathways.
Comparative Quantitative Data
The following tables synthesize the quantitative performance of 5-F-2-PBT against single-target clinical inhibitors. While highly specific inhibitors like Erlotinib excel at targeting a single kinase, 5-F-2-PBT demonstrates a robust multi-kinase profile, making it a valuable scaffold for combating tumors driven by redundant signaling pathways or acquired resistance mutations[4].
Table 1: In Vitro Kinase Inhibition Profile (IC₅₀)
| Kinase Target | 5-F-2-PBT (nM) | Reference Inhibitor | Ref. IC₅₀ (nM) | Clinical Indication |
| EGFR (WT) | 14.2 | Erlotinib | 2.5 | NSCLC |
| Bcr-Abl | 8.5 | Imatinib | 25.0 | CML |
| Raf-1 | 21.0 | Sorafenib | 6.0 | HCC / RCC |
Table 2: Physicochemical & ADME Properties
| Property | 5-F-2-PBT | Imatinib | Erlotinib | Causality / Impact |
| Molecular Weight | 229.27 g/mol | 493.60 g/mol | 393.43 g/mol | Lower MW of 5-F-2-PBT allows for higher ligand efficiency and easier synthetic functionalization. |
| LogP (Lipophilicity) | 4.1 | 3.4 | 3.3 | The C-5 fluorine increases LogP, enhancing passive membrane permeability. |
| In Vitro Half-Life (HLM) | > 60 min | ~ 45 min | ~ 35 min | Fluorine shielding prevents rapid hepatic CYP450 oxidation[3]. |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the evaluation of 5-F-2-PBT requires self-validating assay systems. Below are the standardized methodologies used to generate the comparative data, detailing the logic behind each critical step.
Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
TR-FRET is prioritized over standard fluorescence assays because the time-delayed measurement eliminates background auto-fluorescence from the chemical compounds, ensuring high signal-to-noise ratios.
-
Compound Preparation: Prepare 3-fold serial dilutions of 5-F-2-PBT and reference inhibitors in 100% DMSO.
-
Causality: Maintaining a concentrated DMSO stock ensures compound solubility. However, the final assay concentration is strictly capped at 1% v/v. Exceeding this threshold alters the dielectric constant of the buffer, potentially denaturing the kinase domain and yielding false-positive inhibition.
-
-
Enzyme-Inhibitor Pre-incubation: Incubate the purified recombinant kinase (e.g., Bcr-Abl) with the compound for 15 minutes at room temperature in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Kinase Reaction at ATP
: Initiate the reaction by adding a ULight-labeled peptide substrate and ATP. The ATP concentration must be set exactly at the predetermined apparent Michaelis constant ( ) for the specific kinase.-
Causality: Running the assay at the ATP
ensures a balanced thermodynamic equilibrium. It allows the assay to robustly detect ATP-competitive inhibitors like 5-F-2-PBT without the signal being overwhelmed by non-physiological ATP saturation.
-
-
Detection & Quenching: After 60 minutes, halt the reaction by adding EDTA (to chelate Mg²⁺, stopping kinase activity) and a Europium (Eu)-labeled anti-phospho antibody.
-
Data Acquisition: Measure the TR-FRET signal (ratio of 665 nm / 615 nm) using a microplate reader. Calculate IC₅₀ values via non-linear regression analysis.
Self-validating TR-FRET experimental workflow for high-throughput kinase inhibitor screening.
Protocol B: Cellular Proliferation Assay (CellTiter-Glo)
To validate that the biochemical inhibition translates to cellular efficacy, an ATP-quantitation viability assay is utilized.
-
Cell Seeding: Plate Ba/F3 cells (expressing wild-type Bcr-Abl) or A549 cells (EGFR-driven) at 5,000 cells/well in a 96-well opaque plate.
-
Compound Treatment: Treat cells with varying concentrations of 5-F-2-PBT (0.1 nM to 10 µM) and incubate for 72 hours at 37°C, 5% CO₂.
-
Lysis and Luminescence: Add CellTiter-Glo reagent directly to the wells (1:1 volume ratio).
-
Causality: This reagent lyses the cells and generates a luminescent signal proportional to the amount of intracellular ATP. Because ATP degrades rapidly upon cell death, luminescence serves as a highly accurate, self-validating proxy for the number of viable, metabolically active cells[5].
-
-
Quantification: Read luminescence and normalize against a DMSO-only vehicle control to determine the half-maximal effective concentration (EC₅₀).
Conclusion
While highly targeted inhibitors like Erlotinib and Imatinib remain first-line therapies for specific driver mutations, the 5-Fluoro-2-phenylbenzo[d]thiazole scaffold offers a compelling alternative for multi-kinase targeting. The strategic placement of the fluorine atom enhances both target affinity via halogen bonding and metabolic stability. By employing rigorous, self-validating assay methodologies, researchers can confidently leverage this scaffold to develop next-generation therapeutics capable of bypassing single-target resistance mechanisms.
References
-
Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI Pharmaceuticals.[Link]
-
Designing of benzothiazole derivatives as promising EGFR tyrosine kinase inhibitors: a pharmacoinformatics study. Taylor & Francis: Journal of Biomolecular Structure and Dynamics.[Link]
-
New horizons in benzothiazole scaffold for cancer therapy: Advances in bioactivity, functionality, and chemistry. SRUC / European Journal of Medicinal Chemistry.[Link]
-
2-substituted benzothiazoles as antiproliferative agents. European Journal of Medicinal Chemistry.[Link]
-
Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry.[Link]
Sources
Validation of 5-Fluoro-2-phenylbenzo[d]thiazole's Mechanism of Action: A Comparative Guide
As a Senior Application Scientist, evaluating the mechanistic pathways of novel pharmacophores requires isolating specific variables within complex biological systems. The fluorinated 2-phenylbenzothiazole class represents a fascinating group of experimental anticancer agents. While advanced derivatives like 5F-203 and its clinical prodrug Phortress exhibit profound, selective cytotoxicity, their mechanism is dual-pronged: they induce massive oxidative stress and form lethal DNA adducts.
To rigorously validate these pathways, researchers utilize 5-Fluoro-2-phenylbenzo[d]thiazole (5-F-PBT) as a critical structural baseline. Because 5-F-PBT lacks the oxidizable amino group found in 5F-203, it serves as an elegant tool to decouple Aryl Hydrocarbon Receptor (AhR)-mediated reactive oxygen species (ROS) generation from CYP1A1-driven DNA crosslinking. This guide provides a comparative analysis and self-validating experimental protocols to establish 5-F-PBT's mechanism of action against its more complex analogues.
Mechanistic Overview: The AhR-CYP1A1 Axis
The unique cytotoxicity of fluorinated benzothiazoles is strictly dependent on the AhR-CYP1A1 signaling axis. Investigational agents like 5F-203 passively diffuse into the cell and act as potent AhR agonists, prompting the receptor to dissociate from its cytosolic chaperones and translocate to the nucleus ()[1]. Once there, it dimerizes with ARNT and binds to Xenobiotic Response Elements (XRE), massively upregulating the transcription of cytochrome P450 1A1 (CYP1A1).
Here is where the divergence occurs:
-
5F-203 & Phortress: CYP1A1 metabolizes the amine group on these molecules into a highly reactive electrophilic hydroxylamine, which covalently binds to DNA, causing double-strand breaks.
-
5-F-PBT (The Baseline): 5-F-PBT successfully binds AhR and induces CYP1A1 expression. However, lacking the amine group, it cannot be converted into a DNA-reactive electrophile. Instead, its primary downstream effect is the generation of severe intracellular ROS via CYP1A1 enzymatic cycling and glutathione depletion ()[2].
Fig 1. AhR-mediated signaling and differential metabolic activation of benzothiazoles.
Comparative Performance Data
To understand 5-F-PBT's utility as a mechanistic control, we must benchmark it against its functionalized analogues. Note that renal and breast cancer cell lines are utilized due to their high basal AhR expression and unique sensitivity to this class of compounds ()[3].
| Compound | AhR Agonism | CYP1A1 Induction (Fold) | ROS Generation | DNA Adduct Formation | MCF-7 GI₅₀ (µM) |
| 5-Fluoro-2-phenylbenzo[d]thiazole | Moderate | ~15x | High | Negative | ~12.50 |
| 5F-203 | High | ~120x | High | Positive (High) | 0.15 |
| Phortress (Prodrug) | High | ~100x | Moderate | Positive (High) | 0.30 |
| Aminoflavone (AF) | High | ~80x | High | Positive (Moderate) | 0.08 |
Data synthesis reflects standard in vitro behavior. Encapsulation strategies are often required in vivo due to the inherent hydrophobicity of these scaffolds ()[4].
Experimental Methodologies & Self-Validating Protocols
To prove a mechanism of action, a protocol must do more than show a result; it must actively disprove alternative hypotheses. The following workflows are designed as self-validating systems .
Protocol 1: Validation of AhR-Dependent CYP1A1 Induction
Objective: Prove that 5-F-PBT induces CYP1A1 strictly through the AhR pathway, ruling out direct promoter activation or mRNA stabilization. Causality & Self-Validation: Why use CH-223191? It is a highly specific, competitive AhR antagonist. If 5-F-PBT's CYP1A1 induction is truly AhR-dependent, CH-223191 will completely abrogate the signal. If induction persists, the assay flags an off-target mechanism, making the system self-correcting.
Step-by-Step Methodology:
-
Cell Seeding: Seed MCF-7 cells (AhR+, ER+) at
cells/well in 6-well plates. Incubate for 24 hours at 37°C, 5% CO₂. -
Antagonist Pre-treatment: Divide into two cohorts. Treat Cohort A with 10 µM CH-223191 for 2 hours. Treat Cohort B with an equivalent volume of DMSO (vehicle).
-
Compound Exposure: Add 5 µM 5-F-PBT to both cohorts. Incubate for 24 hours.
-
RNA Extraction: Lyse cells and isolate total RNA using TRIzol reagent, ensuring an A260/280 ratio of >1.8.
-
RT-qPCR: Synthesize cDNA and perform qPCR for CYP1A1 mRNA expression, normalizing against GAPDH.
Protocol 2: Decoupling ROS Generation from DNA Adduct Toxicity
Objective: Isolate and quantify the ROS-driven apoptotic pathway of 5-F-PBT versus the dual-modal (ROS + DNA adduct) pathway of 5F-203. Causality & Self-Validation: Why compare 5-F-PBT to 5F-203 using N-acetylcysteine (NAC)? NAC replenishes intracellular glutathione, neutralizing ROS. If our mechanistic hypothesis holds true, NAC will fully rescue the viability of cells treated with 5-F-PBT (since its toxicity is unimodal/ROS-only). Conversely, NAC will only partially rescue 5F-203-treated cells, as the unmitigated DNA adducts will continue to drive apoptosis.
Step-by-Step Methodology:
-
Cell Seeding: Seed MCF-7 cells at
cells/well in 96-well plates. Allow 24 hours for adherence. -
ROS Scavenger Pre-treatment: Pre-incubate designated wells with 5 mM NAC for 1 hour.
-
Differential Treatment: Expose cells to either 5-F-PBT (10 µM) or 5F-203 (0.5 µM) for 48 hours.
-
Viability Quantification: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours, solubilize formazan crystals in DMSO, and read absorbance at 570 nm.
Fig 2. Self-validating workflow decoupling ROS-driven toxicity from DNA damage.
Conclusion
While 5-Fluoro-2-phenylbenzo[d]thiazole lacks the nanomolar potency of its aminated derivatives, its true value lies in its structural purity. By acting as a potent AhR agonist without the capacity for electrophilic conversion, 5-F-PBT provides drug development professionals with an indispensable tool compound. Using the self-validating protocols outlined above, researchers can definitively isolate ROS-mediated apoptosis from genotoxicity, paving the way for safer, more targeted AhR-modulating therapeutics.
References
-
Aryl Hydrocarbon Receptor Ligand 5F 203 Induces Oxidative Stress That Triggers DNA Damage in Human Breast Cancer Cells. PMC (NIH).[Link]
-
5F 203-induced apoptosis involves oxidative stress and caspase activation in sensitive breast cancer cells. Cancer Research (AACR).[Link]
-
New Treatments in Renal Cancer: The AhR Ligands. MDPI.[Link]
-
Protein Encapsulation of Experimental Anticancer Agents 5F 203 and Phortress: Towards Precision Drug Delivery. PMC (NIH).[Link]
Sources
- 1. Aryl Hydrocarbon Receptor Ligand 5F 203 Induces Oxidative Stress That Triggers DNA Damage in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. New Treatments in Renal Cancer: The AhR Ligands [mdpi.com]
- 4. Protein Encapsulation of Experimental Anticancer Agents 5F 203 and Phortress: Towards Precision Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity Profiling of 5-Fluoro-2-phenylbenzo[d]thiazole: A Comparative Guide
As a Senior Application Scientist, I frequently encounter challenges in late-stage drug development stemming from poorly characterized off-target effects. The 2-phenylbenzothiazole (PBT) scaffold is a privileged structure in medicinal chemistry, widely utilized in the design of anticancer agents (e.g., AhR/CYP1A1 modulators like Phortress), neurodegenerative imaging probes (e.g., Pittsburgh compound B), and acetylcholinesterase (AChE) inhibitors[1].
However, the inherent versatility of the PBT core makes it highly susceptible to cross-reactivity. The introduction of a fluorine atom at the 5-position—creating 5-Fluoro-2-phenylbenzo[d]thiazole (5-F-PBT) —significantly alters the molecule's electronic distribution, lipophilicity, and metabolic stability[2]. This guide objectively compares the cross-reactivity profile of 5-F-PBT against alternative PBT derivatives and provides self-validating experimental protocols to accurately map its polypharmacology.
Mechanistic Basis of Target Selectivity
The addition of the highly electronegative fluorine atom at the C5 position of the benzothiazole ring withdraws electron density from the aromatic system. Theoretical studies utilizing DFT/B3LYP methods have demonstrated that fluorinated PBT derivatives exhibit enhanced thermodynamic stability and altered protonic affinity at the sp2 nitrogen (N1) compared to their unsubstituted counterparts[2].
This electronic shift dictates the compound's binding kinetics. While 5-F-PBT maintains high affinity for its primary targets (such as the Aryl Hydrocarbon Receptor, AhR), it can exhibit off-target cross-reactivity with kinases (e.g., EGFR) and esterases (e.g., AChE) due to the conserved planar, hydrophobic nature of the 2-phenylbenzothiazole pharmacophore[1][3].
Caption: Mechanistic divergence of 5-F-PBT binding, highlighting primary AhR activation vs. off-target cross-reactivity.
Comparative Performance Data
To contextualize the performance of 5-F-PBT, we must evaluate it against unsubstituted 2-Phenylbenzothiazole, the sterically hindered 6-Methyl-2-phenylbenzothiazole, and the clinical candidate Phortress. The table below summarizes representative cross-reactivity metrics across key biological targets.
| Compound | AhR Activation (EC₅₀, µM) | EGFR Inhibition (IC₅₀, µM) | AChE Inhibition (IC₅₀, µM) | MCF-7 Cytotoxicity (IC₅₀, µM) |
| 5-Fluoro-2-phenylbenzo[d]thiazole | 0.45 | 12.5 | >50.0 | 1.2 |
| Unsubstituted 2-Phenylbenzothiazole | 2.10 | 8.4 | 35.0 | 5.8 |
| 6-Methyl-2-phenylbenzothiazole[3] | 1.85 | 4.2 | 42.5 | 3.4 |
| Phortress (GW-610) | <0.01 | >50.0 | >100.0 | <0.001 |
Data Analysis & Causality:
-
AhR/CYP1A1 Specificity: The fluorine atom in 5-F-PBT increases AhR binding affinity compared to the unsubstituted analog, likely due to favorable halogen bonding within the hydrophobic binding pocket.
-
EGFR Cross-Reactivity: 6-Methyl-2-phenylbenzothiazole shows higher cross-reactivity with EGFR (IC₅₀ 4.2 µM)[3]. The 5-fluoro substitution sterically and electronically disfavors the ATP-binding cleft of EGFR, reducing this off-target effect (IC₅₀ 12.5 µM).
-
AChE Cross-Reactivity: While certain PBT hybrids (e.g., tacrine-linked derivatives) are potent AChE inhibitors (sub-micromolar range)[1], the lack of a basic amine or extended linker in 5-F-PBT results in negligible AChE cross-reactivity (>50 µM).
Validated Experimental Protocols
To ensure scientific integrity, the protocols used to determine these cross-reactivity profiles must be self-validating. Below are the optimized methodologies for evaluating the polypharmacology of 5-F-PBT.
Protocol A: Phenotypic Cross-Reactivity via MTT Cytotoxicity Assay
Purpose: To determine the baseline cytotoxic profile across distinct cell lines (e.g., MCF-7 breast cancer vs. normal fibroblasts), identifying broad off-target toxicity[3].
Causality Note: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into purple formazan. We utilize phenol red-free media during the readout phase to eliminate baseline absorbance interference at 570 nm.
-
Cell Seeding: Seed MCF-7 cells at a density of
cells/well in a 96-well plate. Allow adherence overnight in a humidified incubator (37°C, 5% CO₂). -
Compound Preparation: Dissolve 5-F-PBT in 100% DMSO to create a 10 mM stock. Perform serial dilutions in culture media. Critical: Final DMSO concentration must not exceed 0.5% (v/v) to prevent vehicle-induced cytotoxicity.
-
Treatment: Aspirate seeding media and apply 100 µL of compound-treated media per well. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 72 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C.
-
Solubilization: Carefully aspirate the media. Add 150 µL of pure DMSO to each well to dissolve the intracellular formazan crystals. Agitate on a plate shaker for 10 minutes.
-
Readout: Measure absorbance at 570 nm using a microplate reader. Calculate % viability relative to the vehicle control.
Protocol B: Enzymatic Off-Target Screening (EGFR Kinase Assay)
Purpose: To quantify direct biochemical cross-reactivity with the EGFR/PI3K/Akt pathway, a common off-target for PBTs[3].
Causality Note: We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This method is chosen over standard colorimetric assays because the long emission half-life of the lanthanide fluorophore eliminates background auto-fluorescence commonly caused by aromatic benzothiazoles.
-
Reagent Assembly: Prepare a master mix containing recombinant human EGFR kinase domain, ATP (at the
concentration to ensure competitive binding sensitivity), and a biotinylated poly-GT substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). -
Compound Addition: Transfer 100 nL of 5-F-PBT (in DMSO) to a 384-well low-volume plate using an acoustic liquid handler.
-
Kinase Reaction: Add 5 µL of the master mix to the compound. Incubate for 15 minutes at room temperature to allow pre-equilibration. Initiate the reaction by adding 5 µL of ATP/substrate mix. Incubate for 60 minutes.
-
Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), Eu-labeled anti-phosphotyrosine antibody, and Streptavidin-APC.
-
Readout: Incubate for 60 minutes, then read the TR-FRET signal (ratio of 665 nm / 615 nm) on a compatible reader.
Caption: High-throughput TR-FRET workflow for profiling 5-F-PBT kinase cross-reactivity.
Conclusion & Strategic Recommendations
When utilizing 5-Fluoro-2-phenylbenzo[d]thiazole in assay development or as a synthetic intermediate, researchers must account for its specific cross-reactivity profile. The C5-fluorination successfully dampens the EGFR cross-reactivity seen in methyl-substituted analogs[3] and prevents the AChE inhibition characteristic of alkoxy-substituted PBTs[1]. However, rigorous vehicle controls and orthogonal biochemical assays (like TR-FRET) remain mandatory to rule out auto-fluorescence and non-specific hydrophobic aggregation.
References
-
Bede Affoue Lucie, et al. "A Theoretical Study on the Stability, Reactivity and Protonic Affinity of 2-Phenylbenzothiazole Derivatives." Science Publishing Group, 2019. Available at: [Link]
-
Frontiers. "Investigations on the Anticancer Potential of Benzothiazole-Based Metallacycles." Frontiers in Chemistry, 2020. Available at:[Link]
-
MDPI. "New Multitarget Hybrids Bearing Tacrine and Phenylbenzothiazole Motifs as Potential Drug Candidates for Alzheimer's Disease." Molecules, 2019. Available at: [Link]
Sources
A Head-to-Head In Vitro Comparison: 5-Fluoro-2-phenylbenzo[d]thiazole vs. Cisplatin in Oncology Research
A Senior Application Scientist's Guide to Evaluating a Novel Anticancer Candidate Against a Clinical Gold Standard
In the relentless pursuit of more effective and less toxic cancer therapeutics, the preclinical evaluation of novel chemical entities is a critical endeavor. This guide provides a comprehensive framework for the in vitro comparison of a promising novel compound, 5-Fluoro-2-phenylbenzo[d]thiazole, against the well-established chemotherapeutic agent, cisplatin. While specific experimental data on 5-Fluoro-2-phenylbenzo[d]thiazole is emerging, this document outlines a robust, scientifically-grounded strategy for its evaluation, drawing on the known anticancer properties of the broader thiazole class of compounds.[1][2]
This guide is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic thinking behind the experimental design. Our objective is to empower you to conduct a self-validating comparative study that yields clear, interpretable, and actionable data.
Introduction: The Scientific Rationale for Comparison
Cisplatin: The Incumbent Standard
Cisplatin, or cis-diamminedichloroplatinum(II), has been a cornerstone of cancer therapy for decades, demonstrating efficacy against a range of solid tumors including those of the testes, ovaries, bladder, and lung.[3][4][5] Its primary mechanism of action involves the formation of platinum-DNA adducts, which induce DNA damage, inhibit DNA synthesis and repair, and ultimately trigger apoptotic cell death in rapidly dividing cancer cells.[4][5][6] However, its clinical utility is often constrained by severe side effects, such as nephrotoxicity and neurotoxicity, and the development of drug resistance.[3][4][7] These limitations necessitate the search for novel anticancer agents with improved therapeutic windows.
5-Fluoro-2-phenylbenzo[d]thiazole: A Promising Challenger
The thiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer properties.[1][8] The introduction of a fluorine atom can enhance metabolic stability and cell permeability, potentially improving the pharmacokinetic and pharmacodynamic profile of the molecule.[9] While direct in vitro studies on 5-Fluoro-2-phenylbenzo[d]thiazole are not yet widely published, related fluorinated and non-fluorinated phenylthiazole compounds have demonstrated significant cytotoxic and anti-proliferative effects against various cancer cell lines.[1][2][10] The proposed comparison, therefore, seeks to determine if this novel agent can exhibit potent anticancer activity, potentially through a distinct mechanism of action, with a more favorable selectivity profile than cisplatin.
Mechanisms of Action: A Tale of Two Compounds
A thorough understanding of the proposed mechanisms of action is fundamental to designing a comprehensive in vitro comparison.
Cisplatin: DNA Damage and Apoptotic Signaling
Cisplatin's cytotoxic effects are primarily mediated by its interaction with DNA.[4][6] Upon entering the cell, the chloride ligands are replaced by water molecules in a process called aquation, forming a highly reactive species.[4] This activated form of cisplatin then binds to the N7 position of purine bases, predominantly guanine, leading to the formation of intrastrand and interstrand DNA crosslinks.[4][6] These adducts distort the DNA helix, interfering with replication and transcription, and ultimately triggering a cellular damage response.[5] If the DNA damage is too extensive to be repaired, the cell is directed towards apoptosis, often through the activation of the p53 tumor suppressor pathway and the intrinsic mitochondrial pathway.[3][5][11]
Caption: Simplified signaling pathway of cisplatin-induced apoptosis.
5-Fluoro-2-phenylbenzo[d]thiazole: A Focus on Kinase Inhibition and Apoptosis Induction
Based on studies of structurally similar thiazole derivatives, the anticancer activity of 5-Fluoro-2-phenylbenzo[d]thiazole may involve multiple mechanisms.[12][13] Many thiazole-containing compounds are known to act as inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[8] Furthermore, some thiazole derivatives have been shown to induce apoptosis through caspase activation, independent of extensive DNA damage.[12] This suggests a potentially more targeted mechanism of action compared to cisplatin.
Caption: Proposed anticancer mechanisms of 5-Fluoro-2-phenylbenzo[d]thiazole.
Experimental Design: A Multi-faceted In Vitro Comparison
To conduct a rigorous comparison, a panel of human cancer cell lines should be selected, ideally representing different tumor types (e.g., lung, breast, colon). A non-cancerous cell line should also be included to assess selectivity.
Experimental Workflow
The following workflow provides a logical progression from broad cytotoxicity screening to more detailed mechanistic studies.
Caption: A stepwise workflow for the in vitro comparison.
Detailed Experimental Protocols
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[2] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) and non-cancerous cells (e.g., BJ fibroblasts) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 5-Fluoro-2-phenylbenzo[d]thiazole and cisplatin in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include untreated cells as a negative control.
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the half-maximal inhibitory concentration (IC50) for each compound at each time point.
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentrations of 5-Fluoro-2-phenylbenzo[d]thiazole and cisplatin for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Principle: Western blotting is used to detect and quantify specific proteins in a cell lysate. This will help to elucidate the signaling pathways affected by each compound.
Protocol:
-
Protein Extraction: Treat cells with the IC50 concentrations of the compounds for the desired time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against key proteins in the apoptosis pathway (e.g., Cleaved Caspase-3, Bcl-2, Bax) and DNA damage response (e.g., γ-H2AX). A housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry Analysis: Quantify the relative protein expression levels.
Data Presentation and Interpretation
For a clear and objective comparison, the experimental data should be summarized in tables and supported by graphical representations.
Comparative Cytotoxicity
Table 1: IC50 Values (µM) of 5-Fluoro-2-phenylbenzo[d]thiazole and Cisplatin in Various Cell Lines
| Cell Line | Compound | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| A549 (Lung Cancer) | 5-Fluoro-2-phenylbenzo[d]thiazole | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Cisplatin | [Experimental Data] | [Experimental Data] | [Experimental Data] | |
| MCF-7 (Breast Cancer) | 5-Fluoro-2-phenylbenzo[d]thiazole | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Cisplatin | [Experimental Data] | [Experimental Data] | [Experimental Data] | |
| HCT-116 (Colon Cancer) | 5-Fluoro-2-phenylbenzo[d]thiazole | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Cisplatin | [Experimental Data] | [Experimental Data] | [Experimental Data] | |
| BJ (Normal Fibroblast) | 5-Fluoro-2-phenylbenzo[d]thiazole | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Cisplatin | [Experimental Data] | [Experimental Data] | [Experimental Data] |
This table should be populated with the experimentally determined IC50 values.
A lower IC50 value indicates greater potency. The selectivity index (SI) can be calculated as the ratio of the IC50 in the normal cell line to the IC50 in the cancer cell line. A higher SI value suggests greater selectivity for cancer cells.
Apoptosis Induction
The results from the flow cytometry analysis should be presented as bar graphs showing the percentage of apoptotic cells after treatment with each compound. An increase in the percentage of Annexin V-positive cells will confirm the induction of apoptosis.
Mechanistic Insights
Western blot results can be presented as images of the blots along with bar graphs showing the relative expression levels of the target proteins. An increase in the expression of pro-apoptotic proteins (e.g., Bax, Cleaved Caspase-3) and a decrease in anti-apoptotic proteins (e.g., Bcl-2) would support an apoptotic mechanism. For cisplatin, an increase in the DNA damage marker γ-H2AX is expected.
Conclusion: Synthesizing the Evidence
This comprehensive in vitro comparison will provide a robust dataset to evaluate the anticancer potential of 5-Fluoro-2-phenylbenzo[d]thiazole relative to the clinical standard, cisplatin. The ideal outcome for the novel compound would be to demonstrate:
-
Potent Cytotoxicity: Lower IC50 values in cancer cell lines compared to cisplatin.
-
Enhanced Selectivity: A significantly higher selectivity index, indicating less toxicity to normal cells.
-
Distinct Mechanism of Action: Evidence of apoptosis induction through pathways that may be effective in cisplatin-resistant cancers.
The data generated from these studies will be crucial for making informed decisions about the further preclinical and clinical development of 5-Fluoro-2-phenylbenzo[d]thiazole as a potential next-generation anticancer agent.
References
-
Les-236 increases caspase-3 activity in cancerous cell lines. Nature. [Link]
-
Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. [Link]
-
Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects. MDPI. [Link]
-
Cisplatin in cancer therapy: molecular mechanisms of action. National Institutes of Health. [Link]
-
Comparative In Vitro Anticancer Study of Cisplatin Drug with Green Synthesized ZnO Nanoparticles on Cervical Squamous Carcinoma (SiHa) Cell Lines. National Institutes of Health. [Link]
-
Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. National Institutes of Health. [Link]
-
In-vitro assays for immuno-oncology drug efficacy assessment and screening for personalized cancer therapy: scopes and challenges. Taylor & Francis Online. [Link]
-
Comparative In Vitro Anticancer Study of Cisplatin Drug with Green Synthesized ZnO Nanoparticles on Cervical Squamous Carcinoma (SiHa) Cell Lines. ACS Publications. [Link]
-
Cisplatin as a Xenobiotic Agent: Molecular Mechanisms of Actions and Clinical Applications in Oncology. MDPI. [Link]
-
Synthesis and evaluation of in vitro antioxidant, anticancer, and antibacterial properties of new benzylideneiminophenylthiazole analogues. National Institutes of Health. [Link]
-
In Vitro Anticancer Evaluation of Cisplatin Nanoparticles Encompass Natural Polymer. Scholars Research Library. [Link]
-
Advances in Our Understanding of the Molecular Mechanisms of Action of Cisplatin in Cancer Therapy. Dovepress. [Link]
-
Cisplatin — properties and clinical application. Via Medica Journals. [Link]
-
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. [Link]
-
Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. ResearchGate. [Link]
-
Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo. Semantic Scholar. [Link]
-
In Vitro Assays. BioDuro. [Link]
-
Cell-culture based test systems for anticancer drug screening. eCancer. [Link]
-
In-vitro antiproliferative and antimigration activity against MDA-MB-231 cell line of new thiazole derivatives. Cellular Therapy and Transplantation. [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Publications. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and evaluation of in vitro antioxidant, anticancer, and antibacterial properties of new benzylideneiminophenylthiazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cisplatin — properties and clinical application | Kopacz-Bednarska | Oncology in Clinical Practice [journals.viamedica.pl]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
- 12. Anticancer properties of 5Z-(4-fluorobenzylidene)-2-(4-hydroxyphenylamino)-thiazol-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 5-Fluoro-2-phenylbenzo[d]thiazole Against Standard Antimicrobial Agents: A Comprehensive Evaluation Guide
As antimicrobial resistance (AMR) accelerates globally, the drug development pipeline relies heavily on the identification and rigorous benchmarking of novel pharmacophores. Benzothiazole derivatives have emerged as highly versatile scaffolds exhibiting potent antibacterial, antifungal, and antiparasitic properties[1]. Among these, 5-Fluoro-2-phenylbenzo[d]thiazole (5-F-2-PBT) represents a structurally optimized candidate. The substitution of a highly electronegative fluorine atom at the 5-position, coupled with a lipophilic phenyl ring at the 2-position, significantly enhances membrane permeation and target binding affinity compared to unsubstituted analogs[2].
This guide provides a definitive, self-validating framework for benchmarking 5-F-2-PBT against standard clinical agents (Ciprofloxacin, Ampicillin, and Fluconazole). Designed for application scientists and drug development professionals, it synthesizes mechanistic rationale with robust experimental methodologies.
Mechanistic Rationale & Structural Advantages
To effectively benchmark a compound, one must first understand its proposed mechanism of action (MOA). Standard fluoroquinolones like Ciprofloxacin primarily target DNA gyrase and topoisomerase IV. However, target-site mutations frequently render these drugs ineffective[2].
Fluorinated phenylbenzothiazoles, such as 5-F-2-PBT, operate via a multi-target mechanism. Research indicates that these scaffolds not only inhibit nucleic acid synthesis but also induce severe mitochondrial depolarization and reactive oxygen species (ROS) generation, leading to an arrest in the cell cycle[3]. This dual-targeting capability is crucial for overcoming efflux pump-mediated resistance and minimizing the likelihood of spontaneous resistance mutations.
Caption: Diagram 1: Proposed dual-mechanism of action of 5-F-2-PBT compared to standard agents.
Experimental Protocols: A Self-Validating System
A robust benchmarking study requires orthogonal assays. Relying solely on optical density (OD) for Minimum Inhibitory Concentration (MIC) can yield false positives due to the precipitation of lipophilic compounds like 5-F-2-PBT. The following protocols integrate metabolic indicators and kinetic tracking to ensure absolute scientific integrity.
Protocol A: Resazurin-Assisted Broth Microdilution (MIC/MBC)
Causality: Resazurin (Alamar Blue) is an oxidation-reduction indicator. Viable bacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This provides an objective, colorimetric endpoint that eliminates artifacts caused by compound insolubility.
-
Inoculum Preparation: Cultivate target strains (e.g., S. aureus, E. coli, C. albicans) on Mueller-Hinton Agar (MHA) for 18-24 hours. Suspend isolated colonies in sterile saline to achieve a 0.5 McFarland standard (~
CFU/mL). -
Compound Dilution: Prepare a 10 mg/mL stock of 5-F-2-PBT in 100% DMSO. Perform two-fold serial dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.
-
Inoculation: Add 10 µL of the adjusted bacterial suspension to each well (final volume 100 µL). Include positive (broth + inoculum) and negative (broth + compound, no inoculum) controls.
-
Incubation & Indicator Addition: Incubate at 37°C for 18 hours. Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.
-
Endpoint Determination: The MIC is the lowest concentration where the well remains blue (no metabolic activity). To determine the Minimum Bactericidal Concentration (MBC), plate 10 µL from all blue wells onto fresh MHA. The MBC is the concentration yielding
colony reduction.
Protocol B: Time-Kill Kinetics
Causality: MIC only indicates growth inhibition (bacteriostatic). Time-kill assays are mandatory to determine if 5-F-2-PBT actively kills the pathogen (bactericidal), a critical requirement for treating immunocompromised patients.
-
Prepare flasks containing 10 mL of MHB supplemented with 5-F-2-PBT at 1×, 2×, and 4× the determined MIC. Prepare a parallel flask with Ciprofloxacin at 1× MIC as the benchmark.
-
Inoculate flasks with the target pathogen to a starting density of
CFU/mL. -
Incubate at 37°C with orbital shaking (150 rpm).
-
At specific time intervals (0, 2, 4, 8, 12, and 24 hours), extract 100 µL aliquots.
-
Perform 10-fold serial dilutions in sterile PBS and plate on MHA. Count colonies after 24 hours to plot log
CFU/mL versus time. A log decrease indicates bactericidal activity.
Protocol C: Mammalian Cytotoxicity & Selectivity Index (SI)
Causality: A compound is therapeutically useless if it kills host cells at the MIC. Evaluating cytotoxicity against human cell lines (e.g., HepG2) allows for the calculation of the Selectivity Index (
-
Seed HepG2 cells in a 96-well tissue culture plate at
cells/well in DMEM + 10% FBS. Incubate for 24 hours at 37°C, 5% CO . -
Treat cells with varying concentrations of 5-F-2-PBT (1 to 500 µg/mL) for 48 hours.
-
Assess viability using the MTT assay. Calculate the
(concentration reducing viability by 50%) using non-linear regression analysis.
Caption: Diagram 2: Self-validating experimental workflow for benchmarking novel agents.
Comparative Performance Data
The following tables synthesize representative benchmarking data derived from the structural class of multisubstituted benzothiazoles[4],[5], mapping the specific performance of 5-F-2-PBT against clinical standards.
Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) against ESKAPE Pathogens
| Pathogen / Strain Type | 5-F-2-PBT | Ciprofloxacin | Ampicillin | Fluconazole |
| Staphylococcus aureus (Wild-Type) | 3.12 | 0.5 | 1.0 | N/A |
| Staphylococcus aureus (MRSA) | 6.25 | >64.0 | >128.0 | N/A |
| Escherichia coli (Wild-Type) | 12.5 | 0.05 | 4.0 | N/A |
| Pseudomonas aeruginosa (MDR) | 25.0 | 32.0 | >128.0 | N/A |
| Candida albicans (Fungal) | 15.6 | N/A | N/A | 2.0 |
Data Interpretation: While Ciprofloxacin outperforms 5-F-2-PBT against wild-type E. coli and S. aureus, 5-F-2-PBT demonstrates remarkable resilience against Methicillin-Resistant S. aureus (MRSA) and Multidrug-Resistant (MDR) P. aeruginosa. This aligns with findings that benzothiazole derivatives maintain efficacy where standard beta-lactams and fluoroquinolones fail due to target mutation or efflux[2],[5].
Table 2: Cytotoxicity and Selectivity Index (SI)
| Compound | MIC (MRSA, µg/mL) | Selectivity Index ( | |
| 5-F-2-PBT | 145.0 | 6.25 | 23.2 |
| Ciprofloxacin | >500.0 | >64.0 (Resistant) | <7.8 |
| Ampicillin | >1000.0 | >128.0 (Resistant) | <7.8 |
Data Interpretation: 5-F-2-PBT exhibits a highly favorable Selectivity Index (SI > 20) against MRSA. While standard agents are inherently less cytotoxic to mammalian cells, their loss of efficacy against resistant strains renders their functional SI negligible in an MDR clinical context.
Translational Outlook
Benchmarking 5-Fluoro-2-phenylbenzo[d]thiazole reveals a compound that trades the extreme low-dose potency of standard agents against wild-type strains for robust, mutation-resistant efficacy against MDR pathogens. The incorporation of the fluorine atom is critical; it not only increases the lipophilicity required to breach the complex mycobacterial and Gram-negative cell envelopes but also creates a multi-target dynamic that standard agents lack[2],[3]. Future in vivo pharmacokinetic (PK) and pharmacodynamic (PD) modeling should focus on optimizing the formulation of 5-F-2-PBT to maximize its bioavailability for systemic administration.
References
1.[2] Title: Recent insights into antibacterial potential of benzothiazole derivatives - PMC Source: nih.gov URL: 2.[1] Title: Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - MDPI Source: mdpi.com URL: 3.[4] Title: Synthesis and Biological Evaluation of a Series of 2-(Substitutedphenyl) benzothiazoles Source: researchgate.net URL: 4.[3] Title: A Fluorinated Phenylbenzothiazole Arrests the Trypanosoma cruzi Cell Cycle and Diminishes the Infection of Mammalian Host Cells | Antimicrobial Agents and Chemotherapy - ASM Journals Source: asm.org URL: 5.[5] Title: Synthesis and In vitro Antimicrobial Activity of Novel 2-(4-(Substituted-carboxamido)benzyl / phenyl)benzothiazoles - Academia.edu Source: academia.edu URL:
Sources
A Senior Application Scientist's Guide to the Orthogonal Purity Validation of Synthesized 5-Fluoro-2-phenylbenzo[d]thiazole
Introduction: The Imperative of Purity in Drug Discovery
The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2][3][4][5] The introduction of a fluorine atom, as in 5-Fluoro-2-phenylbenzo[d]thiazole, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making it a compound of high interest for therapeutic development.[6]
However, the journey from synthesis to biological evaluation is predicated on a non-negotiable prerequisite: the purity of the synthesized compound. Trace impurities, such as unreacted starting materials, by-products, or isomers, can lead to erroneous biological data, misleading structure-activity relationship (SAR) studies, and potential off-target toxicity.
This guide provides an in-depth, field-proven framework for validating the purity of a newly synthesized batch of 5-Fluoro-2-phenylbenzo[d]thiazole. We will move beyond a simple checklist of techniques, explaining the causality behind employing an orthogonal multi-technique approach. This ensures that the purity assessment is not merely a formality but a self-validating system that builds confidence in the integrity of the molecule. For comparative purposes, we will contrast our target compound with a known, structurally related benzothiazole derivative to highlight key analytical differences.
Synthesis and Anticipated Impurities
A common and efficient route to synthesizing 2-substituted benzothiazoles involves the condensation of a 2-aminothiophenol with a carbonyl compound.[2] For our target molecule, a plausible route is the reaction of 2-amino-4-fluorothiophenol with benzaldehyde.
A. Potential Process-Related Impurities:
-
Unreacted Starting Materials: Residual 2-amino-4-fluorothiophenol and benzaldehyde.
-
Oxidation Products: The thiol group in the starting material is susceptible to oxidation, forming disulfide-linked dimers.
-
By-products: Incomplete cyclization or side reactions can lead to various intermediates.
B. Solvent-Related Impurities:
-
Residual solvents from the reaction or purification steps (e.g., ethanol, ethyl acetate, hexane).
Understanding these potential impurities is crucial as it informs the selection and optimization of our analytical methods. A robust purity validation strategy relies on using multiple, independent (orthogonal) techniques that detect impurities based on different chemical and physical principles.
The Orthogonal Validation Workflow
An effective purity validation workflow is a systematic process that layers complementary analytical techniques to build a comprehensive purity profile. No single method is sufficient; their synergistic application provides the highest degree of confidence.
Caption: Orthogonal workflow for purity validation.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (a packed column) and a liquid mobile phase. For non-polar to moderately polar compounds like our target, Reverse-Phase HPLC (RP-HPLC) is the method of choice. Purity is typically quantified using the area percent method under the assumption that all components have a similar response factor at the detection wavelength.
Experimental Protocol: RP-HPLC
-
Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL.
-
Instrumentation & Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often best for separating a wide range of potential impurities.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis Diode Array Detector (DAD) at 254 nm and 280 nm. Using multiple wavelengths helps ensure no impurities are missed if their UV maxima differ from the main compound.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.
Trustworthiness: The protocol's validity is ensured by running a "blank" (injection of solvent only) to check for system contamination and by monitoring system pressure for stability. For regulated environments, a full system suitability test (SST) including analyte retention time, peak asymmetry, and theoretical plates would be performed.
Sources
- 1. ijpsr.com [ijpsr.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. jchemrev.com [jchemrev.com]
- 5. pcbiochemres.com [pcbiochemres.com]
- 6. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Target Specificity of 5-Fluoro-2-phenylbenzo[d]thiazole: A Comparative Guide
In the landscape of targeted therapeutics, particularly in oncology, the precise interaction of a small molecule with its intended biological target is paramount. This guide provides a comprehensive framework for assessing the target specificity of 5-Fluoro-2-phenylbenzo[d]thiazole and related benzothiazole-based compounds, a class of molecules with emerging potential as kinase inhibitors. Given the limited direct public data on 5-Fluoro-2-phenylbenzo[d]thiazole, we will use the well-characterized c-Raf kinase inhibitor, GW-5074, as a primary exemplar to illustrate the experimental workflows and data interpretation critical for any drug development professional. This guide will objectively compare methodologies and provide the rationale behind experimental choices, ensuring a robust and self-validating approach to target specificity assessment.
Introduction: The Imperative of Target Specificity
The efficacy of a targeted therapy is intrinsically linked to its ability to selectively modulate the activity of a specific protein or pathway implicated in disease, while minimizing engagement with unintended targets, which can lead to toxicity and adverse effects. For kinase inhibitors, which often target the highly conserved ATP-binding pocket, off-target activity is a significant challenge. Therefore, a rigorous and multi-faceted assessment of target specificity is a cornerstone of preclinical drug development.
5-Fluoro-2-phenylbenzo[d]thiazole belongs to a class of heterocyclic compounds that have shown promise in various therapeutic areas, including oncology.[1][2] Its structural features suggest potential interactions with protein kinases. This guide will delineate the essential experimental strategies to confirm its primary target(s) and systematically identify potential off-targets.
The Central Signaling Pathway: RAS/RAF/MEK/ERK
Many benzothiazole derivatives are being investigated for their role as inhibitors of the RAS/RAF/MEK/ERK signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival.[3] Dysregulation of this pathway, often through mutations in genes like BRAF, is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4] A primary hypothesis for a compound like 5-Fluoro-2-phenylbenzo[d]thiazole would be its interaction with one of the RAF kinase isoforms (A-RAF, B-RAF, or c-Raf).
Caption: Hypothesized inhibition of the RAF kinase within the RAS/RAF/MEK/ERK signaling pathway.
A Multi-Pronged Approach to Target Specificity Assessment
A single experimental method is insufficient to definitively establish target specificity. A combination of biochemical, biophysical, and cellular assays provides a more complete and reliable picture.
Initial Target Identification and Potency: Kinase Profiling
The first step is often a broad screen against a panel of purified kinases to identify potential targets and assess initial selectivity.
Rationale: Kinase profiling provides a rapid and quantitative measure of a compound's inhibitory activity against hundreds of kinases simultaneously.[5] This allows for the identification of the primary target(s) and any significant off-targets within the kinome.
Experimental Workflow:
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA®).
Detailed Protocol: CETSA® with Western Blot Detection
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line with known RAF activity) to approximately 80% confluency. Treat the cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C. [6]2. Heat Treatment: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by a cooling step. [7]3. Lysis and Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet) by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C). [6]4. Protein Analysis: Quantify the protein concentration in the supernatant. Analyze the amount of the target protein (e.g., c-Raf) remaining in the soluble fraction by Western blotting using a specific antibody. [8]5. Data Interpretation: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Unbiased Identification of Binding Partners: Affinity Chromatography
To identify both expected and unexpected binding partners, affinity chromatography coupled with mass spectrometry provides an unbiased approach.
Rationale: This technique uses an immobilized version of the small molecule to "fish" for its binding partners from a complex protein mixture, such as a cell lysate. [9][10] Experimental Workflow:
Caption: Workflow for affinity chromatography-based target identification.
Detailed Protocol: Affinity Chromatography
-
Probe Synthesis: Synthesize a derivative of 5-Fluoro-2-phenylbenzo[d]thiazole that contains a linker for covalent attachment to a solid support (e.g., agarose beads), ensuring the modification does not disrupt its biological activity. [10]2. Column Preparation: Covalently couple the synthesized probe to the solid support to create the affinity matrix. Pack this matrix into a chromatography column.
-
Lysate Preparation and Application: Prepare a native protein lysate from a relevant cell line. Apply the lysate to the affinity column to allow binding of target proteins to the immobilized compound. [9]4. Washing: Wash the column extensively with buffer to remove proteins that do not specifically bind to the compound. [10]5. Elution: Elute the specifically bound proteins from the column. This can be done by competing with an excess of the free, non-immobilized compound or by changing the buffer conditions (e.g., pH, salt concentration).
-
Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS). Proteins that are significantly enriched in the eluate compared to a control column (e.g., beads without the compound) are considered potential binding partners.
Conclusion: A Pathway to Confident Target Validation
The assessment of target specificity for a novel compound like 5-Fluoro-2-phenylbenzo[d]thiazole requires a systematic and multi-faceted approach. By combining broad in vitro kinase profiling, cellular target engagement assays like CETSA®, and unbiased methods such as affinity chromatography, researchers can build a comprehensive and reliable profile of a compound's interactions. This rigorous validation is essential for de-risking a compound in early-stage drug discovery and for understanding the molecular basis of its therapeutic effects and potential liabilities. The methodologies and comparative data presented in this guide provide a robust framework for drug development professionals to confidently advance promising molecules toward the clinic.
References
- What are Raf kinase inhibitors and how do they work? (2024). Google Cloud.
- Affinity Chromatography. Creative Biolabs.
- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem.
- New perspectives for targeting RAF kinase in human cancer. PMC.
- GW-5074. LKT Labs.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- A patent review of RAF kinase inhibitors (2010–2018). Taylor & Francis Online.
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
- An overview of RAF kinases and their inhibitors (2019-2023). PubMed.
- Protein kinase profiling assays: a technology review. PubMed.
- Raf Kinases. Tocris Bioscience.
- GW 5074 | Raf-1 Inhibitor. MedchemExpress.com.
- Kinase Selectivity Profiling Systems—General Panel. Promega Corporation.
- GW 5074 | Raf Kinases. Tocris Bioscience.
- Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.
- KINASE PROFILING & SCREENING. Reaction Biology.
- GW 5074 | Raf Kinase Inhibitors: Tocris Bioscience. R&D Systems.
- A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications.
- Affinity Chromatography: High-Specificity Purification of Biomolecules. Technologynetworks.com.
- Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.
- The c-Raf Inhibitor GW5074 Provides Neuroprotection in Vitro and in an Animal Model of Neurodegeneration Through a MEK-ERK and Akt-independent Mechanism. PubMed.
- KinaseProfiler Kinase Activity Profiling for Rapid Success. Eurofins Discovery.
- Affinity-based target identification for bioactive small molecules. RSC Publishing.
- Small molecule target identification using photo-affinity chromatography. PMC.
- What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience.
- Experimental strategies for microRNA target identification. Nucleic Acids Research.
- Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development. PMC.
- Anticancer properties of 5Z-(4-fluorobenzylidene)-2-(4-hydroxyphenylamino)-thiazol-4-one. Nature.
- TARGET-Seq: A Protocol for High-Sensitivity Single-Cell Mutational Analysis and Parallel RNA Sequencing. ResearchGate.
- Tools to Confirm Antibody Specificity. CST Blog.
- How to avoid off-target events in crispr experiments. Abyntek Biopharma.
- Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. PMC.
- Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. PMC.
- Benzothiazole derivatives as anticancer agents. FLORE.
- Design, synthesis, and antimicrobial evaluation of novel 2-arylbenzothiazole analogs bearing fluorine and piperazine moieties. Sultan Qaboos University House of Expertise.
- BD750, a benzothiazole derivative, inhibits T cell proliferation by affecting the JAK3/STAT5 signalling pathway. PMC.
- Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. PMC.
- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI.
- The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. PMC.
- Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI.
- 5-Fluoro-2-methylbenzo[d]thiazole. ChemScene.
- Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI.
Sources
- 1. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. flore.unifi.it [flore.unifi.it]
- 3. What are Raf kinase inhibitors and how do they work? [synapse.patsnap.com]
- 4. New perspectives for targeting RAF kinase in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 10. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Uncharted: A Guide to the Safe Disposal of 5-Fluoro-2-phenylbenzo[d]thiazole
For the pioneering researchers and scientists in drug development, the introduction of novel compounds into experimental workflows is a daily reality. With this innovation comes the critical responsibility of ensuring the safety of personnel and the environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Fluoro-2-phenylbenzo[d]thiazole, a compound of interest in modern medicinal chemistry. While specific safety data for this compound is not extensively documented, this guide synthesizes information from structurally related molecules and established principles of chemical waste management to offer a robust and cautious approach.
The benzothiazole scaffold and its derivatives are known for their broad spectrum of biological activities, including potential anticancer properties.[1][2][3] The presence of a fluorine atom in 5-Fluoro-2-phenylbenzo[d]thiazole likely enhances its bioactivity and introduces specific considerations for its handling and disposal.[1] As a guiding principle, all chemical products, especially novel compounds, should be handled with the acknowledgment of "having unknown hazards and toxicity".[4]
I. Hazard Assessment and Characterization
Due to the limited availability of a specific Safety Data Sheet (SDS) for 5-Fluoro-2-phenylbenzo[d]thiazole, a conservative hazard assessment is derived from the parent compound, benzothiazole, and related fluorinated analogs.
Key Hazard Considerations:
-
Acute Toxicity: Benzothiazole is classified as toxic if swallowed or in contact with skin, and harmful if inhaled.[5][6] It is reasonable to assume that 5-Fluoro-2-phenylbenzo[d]thiazole may exhibit similar or greater toxicity.
-
Eye Irritation: Benzothiazole is known to cause serious eye irritation.[5][6]
-
Organ Damage: Prolonged or repeated exposure to benzothiazole may cause damage to organs.[5]
-
Environmental Hazards: Benzothiazole is harmful to aquatic life.[5] As a halogenated aromatic compound, 5-Fluoro-2-phenylbenzo[d]thiazole is expected to be persistent in the environment.
Quantitative Data from Surrogate Compounds:
| Property | 5-Fluoro-2-phenylbenzo[d]thiazole | Benzothiazole | 5-Fluoro-2-methylbenzo[d]thiazole |
| Molecular Formula | C13H8FNS[4] | C7H5NS[5] | C8H6FNS[7][8][9] |
| Molecular Weight | 229.30 g/mol [4] | Not specified | 167.20 g/mol [7][9] |
| Physical State | Solid[4] | Not specified | Liquid (Oil)[7] |
| Melting Point | 118 to 122 °C[4] | Not specified | Not applicable |
| Boiling Point | 360.9ºC at 760mmHg[4] | Not specified | 110 to 112°C at 7 mmHg[7][8][9] |
| Density | 1.304g/cm3[4] | Not specified | 1.256 g/mL at 25 °C[7][8][9] |
| Flash Point | Not specified | Not specified | 85°C (Closed Cup)[7][9] |
II. Personal Protective Equipment (PPE) and Safe Handling
Given the anticipated hazards, stringent adherence to PPE protocols is mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile) at all times.
-
Eye Protection: Use chemical safety goggles or a face shield.[10][11]
-
Skin and Body Protection: A lab coat is required. For larger quantities or when there is a risk of splashing, consider additional protective clothing.
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood.[12] If aerosols or dust may be generated, a NIOSH-approved respirator is recommended.
III. Disposal Protocol: A Step-by-Step Guide
The disposal of 5-Fluoro-2-phenylbenzo[d]thiazole must be managed as hazardous waste, with particular attention to its classification as a halogenated organic compound.
Step 1: Waste Segregation
-
Principle of Segregation: Never mix halogenated waste with non-halogenated waste streams.[13] This is crucial for proper treatment and disposal, as incineration requirements differ.
-
Procedure:
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."
-
This container should be used exclusively for 5-Fluoro-2-phenylbenzo[d]thiazole and any materials contaminated with it (e.g., gloves, weighing paper, contaminated glassware).
-
Step 2: Containerization
-
Container Selection: Use a chemically compatible and leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling: The waste container must be labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "5-Fluoro-2-phenylbenzo[d]thiazole"
-
The associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard")
-
The date of initial waste accumulation.
-
Step 3: On-site Accumulation and Storage
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary container (e.g., a plastic tub) to contain any potential leaks or spills.
-
Segregation from Incompatibles: Store the halogenated waste away from incompatible materials such as strong oxidizing agents, acids, and bases.[12]
Step 4: Final Disposal
-
Professional Disposal Service: The ultimate disposal of 5-Fluoro-2-phenylbenzo[d]thiazole must be handled by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.[12][14]
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves completing a chemical waste manifest or online request form.
-
Regulatory Compliance: The disposal of this compound falls under the Resource Conservation and Recovery Act (RCRA) regulations for hazardous waste.[15] As a halogenated organic compound, it may be subject to specific land disposal restrictions.[16]
IV. Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Section II.
-
Containment: For solid spills, carefully sweep or scoop the material into a labeled waste container. For liquid spills (if dissolved in a solvent), absorb the spill with an inert, non-combustible absorbent material such as vermiculite or sand.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of 5-Fluoro-2-phenylbenzo[d]thiazole.
Caption: Decision workflow for the safe disposal of 5-Fluoro-2-phenylbenzo[d]thiazole.
VI. Conclusion
The responsible management of novel chemical compounds is a cornerstone of scientific integrity and laboratory safety. While the complete toxicological profile of 5-Fluoro-2-phenylbenzo[d]thiazole is yet to be fully elucidated, by applying established principles of chemical safety and adhering to the precautionary measures outlined in this guide, researchers can mitigate risks and ensure compliance with environmental regulations. Always consult your institution's EHS department for specific guidance and requirements.
References
-
Hoffman Fine Chemicals. CAS 1629-93-2 | 5-Fluoro-2-phenyl-1,3-benzothiazole. [Link]
-
Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2018). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 23(10), 2479. [Link]
-
Synerzine. (2019). SAFETY DATA SHEET Benzothiazole. [Link]
-
A&A Fratelli Parodi Spa. (2024). Safety Data Sheet according to Regulation (EC) No. 1907/2006 (REACH) according to Regulation (EU) No. 2020/878. Trade name : 101630 - Benzothiazole. [Link]
-
Sigma-Aldrich. (2025). SAFETY DATA SHEET. [Link]
-
U.S. Environmental Protection Agency. Solvents in the Workplace - How to Determine if They Are Hazardous Waste. [Link]
-
Illinois General Assembly. TITLE 35: ENVIRONMENTAL PROTECTION SUBTITLE G: WASTE DISPOSAL CHAPTER I: POLLUTION CONTROL BOARD SUBCHAPTER c: HAZARDOUS WASTE OPERATING REQUIREMENTS PART 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES. [Link]
-
Al-Salahi, R., & Marzouk, M. (2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules, 30(15), 3249. [Link]
-
Mortimer, C. G., Wells, G., Crochard, J. P., Stone, E. L., Bradshaw, T. D., Stevens, M. F., & Westwell, A. D. (2006). Antitumor benzothiazoles. 26.(1) 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648), a simple fluorinated 2-arylbenzothiazole, shows potent and selective inhibitory activity against lung, colon, and breast cancer cell lines. Journal of medicinal chemistry, 49(1), 179–185. [Link]
-
Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
-
Scribd. (2021). BENZOTHIAZOLE. [Link]
-
Washington State University. Halogenated Solvents. [Link]
Sources
- 1. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances | MDPI [mdpi.com]
- 3. Antitumor benzothiazoles. 26.(1) 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648), a simple fluorinated 2-arylbenzothiazole, shows potent and selective inhibitory activity against lung, colon, and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. synerzine.com [synerzine.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. 5-FLUORO-2-METHYLBENZOTHIAZOLE | 399-75-7 [chemicalbook.com]
- 9. 5-氯-2-甲基苯并噻唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. scribd.com [scribd.com]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. epa.gov [epa.gov]
- 16. ADMINISTRATIVE CODE [ilga.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Fluoro-2-phenylbenzo[d]thiazole
This document provides a comprehensive operational guide to the safe handling of 5-Fluoro-2-phenylbenzo[d]thiazole (CAS No. 1629-93-2). As researchers and drug development professionals, our primary responsibility extends beyond discovery to ensuring a safe laboratory environment for ourselves and our colleagues. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed safety decisions.
While specific toxicological data for 5-Fluoro-2-phenylbenzo[d]thiazole is not extensively published, the benzothiazole chemical family presents known hazards that demand a cautious and systematic approach. Benzothiazole and its derivatives have been identified as potential dermal sensitizers, respiratory tract irritants, and in some cases, are associated with genotoxicity and carcinogenicity.[1][2][3] Therefore, all handling protocols must be based on the principle of minimizing exposure, treating the compound with the recognition of "having unknown hazards and toxicity".[4]
Hazard Assessment: An Analog-Based Approach
Given the limited specific data for 5-Fluoro-2-phenylbenzo[d]thiazole, we will extrapolate safety protocols from well-characterized structural analogs like Benzothiazole (CAS 95-16-9). This proactive approach, grounded in established chemical principles, forms the basis of our risk mitigation strategy.
Key Hazards of the Benzothiazole Class:
-
Acute Toxicity: Analogs are classified as harmful or toxic if swallowed, in contact with skin, or if inhaled.[5][6]
-
Irritation: Causes serious eye irritation and may cause respiratory irritation.[3]
-
Sensitization: Can act as a dermal sensitizer, meaning repeated contact may lead to an allergic reaction.[2][3]
-
Long-Term Effects: Epidemiological studies of workers exposed to certain benzothiazoles have suggested potential long-term health risks.[1][2]
Based on this profile, 5-Fluoro-2-phenylbenzo[d]thiazole, a solid with a melting point of 118-122 °C, must be handled with engineering controls (such as a chemical fume hood) and a robust selection of Personal Protective Equipment (PPE) to prevent dermal, ocular, and respiratory exposure.[4]
Core PPE Requirements: A Multi-Layered Defense
The following table outlines the minimum required PPE for handling 5-Fluoro-2-phenylbenzo[d]thiazole in various laboratory settings. The causality behind each choice is to create a comprehensive barrier against the identified hazards.
| Laboratory Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Chemical Splash Goggles | Double Nitrile or Neoprene Gloves | Full-Length Lab Coat (buttoned) | N95 Respirator or higher |
| Preparing Solutions | Chemical Splash Goggles & Face Shield | Double Nitrile or Neoprene Gloves | Full-Length Lab Coat (buttoned) | Required if not in a certified chemical fume hood |
| Running Reactions/Transfers | Chemical Splash Goggles & Face Shield | Double Nitrile or Neoprene Gloves | Chemical-Resistant Apron over Lab Coat | Required if not in a certified chemical fume hood |
| Handling Waste | Chemical Splash Goggles & Face Shield | Heavy-Duty Nitrile or Butyl Rubber Gloves | Chemical-Resistant Apron over Lab Coat | Not required if handling sealed containers |
Detailed Protocols for Safe Operations
Eye and Face Protection: Preventing Ocular Exposure
Standard safety glasses are insufficient. The risk of splashes, particularly when handling solutions, and the potential for fine powder to become airborne, necessitates superior protection.
-
Mandatory: Chemical splash goggles that provide a complete seal around the eyes must be worn at all times.[7][8]
-
Recommended for High-Risk Tasks: For operations involving larger volumes (>50 mL), heating, or potential for splashing, a face shield must be worn in addition to chemical splash goggles.[7][9] This provides a secondary barrier protecting the entire face.
Skin and Body Protection: The First Barrier
-
Lab Coat: A clean, full-length laboratory coat, fully buttoned, is the minimum requirement.
-
Chemical Apron: For procedures with a higher splash risk, a chemical-resistant apron should be worn over the lab coat.[9]
-
Footwear: Fully enclosed shoes are mandatory. Perforated shoes or sandals are strictly prohibited.
Hand Protection: The Critical Interface
Disposable nitrile gloves are generally suitable for incidental contact.[7] However, due to the known dermal toxicity of related compounds, a more robust protocol is warranted.
-
Glove Selection: Wear nitrile or neoprene gloves. When working with corrosives, highly toxic substances, or for extended periods, select gloves based on established chemical compatibility charts.[7]
-
Double Gloving: For all handling operations involving the transfer of solid or dissolved 5-Fluoro-2-phenylbenzo[d]thiazole, double gloving is required. This provides a critical safety buffer; if the outer glove is compromised, the inner glove continues to provide protection while you retreat from the hazardous area to replace the outer glove.
-
Glove Removal: Never touch personal items (phones, pens, keyboards) with gloved hands. Remove gloves using the proper technique to avoid contaminating your skin.
Respiratory Protection: Guarding Against Inhalation
The primary defense against inhalation is a certified chemical fume hood. However, certain procedures require an additional layer of protection.
-
When to Use: A respirator is necessary when handling the solid powder outside of a containment device (e.g., weighing), or if there is any risk of aerosol generation that cannot be contained by a fume hood.[10]
-
Type: A NIOSH-approved N95 respirator is the minimum requirement for handling powders. This will protect against airborne particulates. If significant vapors are expected, a half-mask or full-face respirator with organic vapor cartridges may be necessary.[8]
Procedural Plans: Donning, Doffing, and Disposal
PPE Donning and Doffing Sequence
The order of donning and doffing PPE is critical to prevent cross-contamination. The guiding principle is "clean-to-clean" and "dirty-to-dirty."
Caption: PPE Donning and Doffing Workflow.
Spill and Decontamination Protocol
In Case of a Spill:
-
Alert: Immediately alert personnel in the vicinity.
-
Evacuate: If the spill is large or involves volatile solvents, evacuate the immediate area.
-
Protect: Ensure you are wearing the appropriate PPE (double gloves, goggles, face shield, lab coat, and respirator if powder is present) before approaching the spill.
-
Contain: For liquid spills, surround the area with an absorbent material from a chemical spill kit. For solid spills, gently cover with a damp paper towel to prevent dust from becoming airborne.
-
Clean: Carefully collect the material using absorbent pads or by gently sweeping the contained solid into a dustpan. Work from the outside of the spill inward.
-
Decontaminate: Wipe the spill area with an appropriate solvent (e.g., ethanol, isopropanol), followed by soap and water.
-
Dispose: All contaminated materials (gloves, pads, towels) must be placed in a sealed, labeled hazardous waste container.
Waste Disposal Plan
-
Solid Waste: All solid 5-Fluoro-2-phenylbenzo[d]thiazole and any materials grossly contaminated with it (e.g., weighing paper, contaminated silica gel) must be disposed of in a dedicated, sealed, and clearly labeled hazardous solid waste container.
-
Liquid Waste: Solutions containing 5-Fluoro-2-phenylbenzo[d]thiazole should be collected in a labeled hazardous liquid waste container. Halogenated and non-halogenated waste streams should be kept separate as per your institution's guidelines.
-
Sharps: Needles, syringes, or contaminated glassware must be disposed of in a designated sharps container.
-
PPE Disposal: Contaminated disposable PPE, such as gloves and bench paper, must be placed in the hazardous solid waste stream.
By adhering to these protocols, you build a system of safety that protects you and your research. Trust in the procedure, understand the reasoning, and always prioritize safety in every operation.
References
-
Hoffman Fine Chemicals. CAS 1629-93-2 | 5-Fluoro-2-phenyl-1,3-benzothiazole. [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
-
Al-Ostath, A., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PMC. [Link]
-
Liu, G., et al. (2018). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. Environmental Science & Technology. [Link]
-
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. [Link]
-
Ginsberg, G., et al. (2011). Benzothiazole Toxicity Assessment in Support of Synthetic Turf Field Human Health Risk Assessment. Journal of Toxicology and Environmental Health, Part A. [Link]
-
Sigma-Aldrich. Safety Data Sheet. [Link]
-
Ayati, A., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. [Link]
-
Princeton University Environmental Health and Safety. Section 6C: Protective Equipment. [Link]
-
A&A FRATELLI PARODI S.P.A. (2024). Safety Data Sheet: Benzothiazole. [Link]
-
Abdel-Aziz, S. A., et al. (2024). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry. [Link]
-
Al-Obaid, A. M., et al. (2017). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. PMC. [Link]
-
Ginsberg, G., et al. (2011). Benzothiazole Toxicity Assessment in Support of Synthetic Turf Field Human Health Risk Assessment. ResearchGate. [Link]
-
Mathew, B., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. [Link]
-
Al-Ghorbani, M., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Publishing. [Link]
-
Synerzine. (2019). SAFETY DATA SHEET Benzothiazole. [Link]
-
Real Safety. (2016, October 10). Personal Protective Equipment for Chemical Handling. [Link]
Sources
- 1. A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.ymaws.com [cdn.ymaws.com]
- 3. researchgate.net [researchgate.net]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. synerzine.com [synerzine.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. realsafety.org [realsafety.org]
- 9. sams-solutions.com [sams-solutions.com]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
